molecular formula C10H18N2O2 B1528283 4-(Pyrrolidin-1-yl)oxane-4-carboxamide CAS No. 1797121-22-2

4-(Pyrrolidin-1-yl)oxane-4-carboxamide

Cat. No.: B1528283
CAS No.: 1797121-22-2
M. Wt: 198.26 g/mol
InChI Key: XZLQKPCDHDAOKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Pyrrolidin-1-yl)oxane-4-carboxamide (Molecular Formula: C10H18N2O2) is a synthetic hybrid compound featuring a pyrrolidine ring conjugated with an oxane (tetrahydropyran) core, serving as a versatile, sp3-enriched scaffold for medicinal chemistry and drug discovery research . The saturated, three-dimensional structure of the pyrrolidine ring contributes to increased molecular complexity and is a strategic feature for exploring a wider pharmacophore space and improving physicochemical properties in the design of novel bioactive molecules . The pyrrolidine ring is a privileged structure in FDA-approved pharmaceuticals and is extensively utilized in the development of antimicrobial, antiviral, anticancer, anti-inflammatory, and anticonvulsant agents, as well as enzyme inhibitors . This specific carboxamide derivative provides researchers with a valuable building block for constructing compound libraries aimed at hit identification and lead optimization. Its structure is consistent with modern drug design principles that leverage stereochemistry and three-dimensional coverage for enhanced selectivity and binding to enantioselective protein targets . Applications include its use as a core skeleton in the design of novel antimicrobial compounds , a precursor for the development of chiral ligands and organocatalysts in asymmetric synthesis, and a intermediate for generating diverse pyrrolidine-based hybrid molecules with potential biological activities. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this compound in a laboratory setting following appropriate safety protocols.

Properties

IUPAC Name

4-pyrrolidin-1-yloxane-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2/c11-9(13)10(3-7-14-8-4-10)12-5-1-2-6-12/h1-8H2,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZLQKPCDHDAOKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2(CCOCC2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1797121-22-2
Record name 4-(pyrrolidin-1-yl)oxane-4-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Assessment: 4-(Pyrrolidin-1-yl)oxane-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Profiling and Synthetic Utility

Executive Summary

4-(Pyrrolidin-1-yl)oxane-4-carboxamide represents a specialized class of gem-disubstituted heterocyclic building blocks used in modern medicinal chemistry.[1] Characterized by a tetrahydropyran (oxane) core substituted at the 4-position with both a tertiary amine (pyrrolidine) and a primary amide, this scaffold serves as a critical bioisostere for cyclohexane and piperidine derivatives. Its primary utility lies in modulating lipophilicity (LogP) and metabolic stability in drug candidates targeting the Central Nervous System (CNS) and G-protein coupled receptors (GPCRs).[1]

This technical guide provides a comprehensive analysis of its molecular architecture, synthetic pathways, and physicochemical properties, designed to support decision-making in lead optimization and synthetic planning.[1]

Structural Identity & Molecular Architecture[1]

The compound features a spiro-like steric environment at the C4 position of the pyran ring, creating a rigidified conformation that restricts the rotatable bonds of the amide and pyrrolidine groups.

Property Data / Descriptor
IUPAC Name 4-(Pyrrolidin-1-yl)tetrahydro-2H-pyran-4-carboxamide
Common Name This compound
Molecular Formula

Molecular Weight 198.26 g/mol
Core Scaffold Tetrahydropyran (Oxane)
Key Substituents Pyrrolidine (Tertiary Amine), Carboxamide (H-bond donor/acceptor)
Stereochemistry Achiral (Plane of symmetry through C4 and the ether oxygen)
1.1 Conformational Analysis

The tetrahydropyran ring predominantly adopts a chair conformation .[1] The bulky pyrrolidinyl and carboxamide groups at the gem-disubstituted C4 position experience 1,3-diaxial interactions with the C2/C6 protons.

  • Anomeric Effect: Absent at C4, but the ring oxygen influences the overall dipole.[1]

  • Steric Locking: The gem-disubstitution forces one group into an axial position and the other equatorial.[1] Typically, the larger group (pyrrolidine) favors the equatorial position to minimize steric strain, though hydrogen bonding between the amide and the ether oxygen can stabilize alternative conformers.

Synthetic Pathways[1][5][7]

The synthesis of this compound relies on the construction of the quaternary carbon center at position 4.[1] The most robust industrial route utilizes a modified Strecker Synthesis followed by controlled hydrolysis.[1]

2.1 Primary Route: Modified Strecker Reaction

This protocol avoids the use of unstable intermediate amino acids by proceeding through a nitrile intermediate.[1]

Step 1: Aminonitrile Formation

  • Reagents: Tetrahydro-4H-pyran-4-one, Pyrrolidine, Trimethylsilyl cyanide (TMSCN) or NaCN/AcOH.[1]

  • Mechanism: The pyrrolidine condenses with the ketone to form an iminium ion, which is intercepted by the cyanide nucleophile.[1]

  • Outcome: Formation of 4-(pyrrolidin-1-yl)tetrahydro-2H-pyran-4-carbonitrile.[1]

Step 2: Controlled Hydrolysis

  • Reagents:

    
     (conc.) at 
    
    
    
    or alkaline
    
    
    (Radziszewski reaction).[1]
  • Critical Control: Full hydrolysis to the carboxylic acid must be prevented.[1] The use of concentrated sulfuric acid stops the reaction at the amide stage due to the stability of the protonated amide intermediate.[1]

2.2 Visualization of Synthetic Logic

SynthesisPath Start Tetrahydro-4H-pyran-4-one (Starting Material) Reagents1 Pyrrolidine + TMSCN (Strecker Condensation) Start->Reagents1 Intermediate 4-(Pyrrolidin-1-yl)oxane-4-carbonitrile (Nitrile Intermediate) Reagents1->Intermediate Nucleophilic Attack Reagents2 Conc. H2SO4 (Partial Hydrolysis) Intermediate->Reagents2 Product This compound (Target Scaffold) Reagents2->Product Hydration

Figure 1: Synthetic workflow from commercially available pyranone to the target amide via a nitrile intermediate.

Physicochemical Properties & Stability[8][9][10][11]

Understanding the physicochemical profile is essential for formulation and assay development.[1]

Parameter Value / Characteristic Mechanistic Insight
Predicted LogP ~0.5 to 0.9The ether oxygen lowers LogP by ~1.0 unit compared to the cyclohexane analog, improving water solubility.
pKa (Base) 8.8 - 9.2 (Pyrrolidine N)The tertiary amine is basic.[1] The adjacent electron-withdrawing amide group slightly lowers the pKa compared to unsubstituted N-alkyl pyrrolidines (typically ~10.4).[1]
H-Bond Donors 2 (Amide

)
Critical for receptor binding; primary amide acts as a dual donor.[1]
H-Bond Acceptors 3 (Pyran O, Amide O, Amine N)The pyran oxygen is a weak acceptor; the amide carbonyl is a strong acceptor.
Solubility High in acidic media; Moderate in water; High in polar organics (DMSO, MeOH).[1]Protonation of the pyrrolidine nitrogen at physiological pH (7.[1]4) enhances aqueous solubility.[1]
3.1 Stability Profile
  • Hydrolytic Stability: The amide bond is sterically shielded by the gem-disubstitution (the "neopentyl-like" effect), making it resistant to enzymatic hydrolysis compared to linear amides.

  • Chemical Stability: Stable under standard ambient conditions.[1] Avoid strong oxidizing agents which may attack the tertiary amine (N-oxide formation).[1]

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signatures are diagnostic.

  • 
    H NMR (DMSO-
    
    
    
    , 400 MHz):
    • 
       7.0–7.5 ppm (Broad s, 2H): Amide 
      
      
      
      protons.[1]
    • 
       3.6–3.8 ppm (m, 4H): Pyran ring protons adjacent to oxygen (
      
      
      
      ).[1]
    • 
       2.6–2.8 ppm (m, 4H): Pyrrolidine ring protons adjacent to nitrogen.[1]
      
    • 
       1.5–2.0 ppm (m, 8H): Overlapping multiplets from pyran 
      
      
      
      and pyrrolidine
      
      
      -protons.[1]
  • Mass Spectrometry (ESI+):

    • Primary Peak:

      
       m/z.[1]
      
    • Fragmentation: Loss of

      
       (17 Da) or loss of the carboxamide group is common in MS/MS.[1]
      
Applications in Drug Discovery[8][9][11][12]

This scaffold is a high-value "spiro-equivalent" building block.[1]

5.1 Bioisosterism

The 4-(pyrrolidin-1-yl)oxane moiety serves as a bioisostere for:

  • N-substituted Piperidines: The pyran oxygen replaces the N-R group, removing a basic center or H-bond donor, which can improve blood-brain barrier (BBB) penetration by reducing polar surface area (PSA) and P-gp efflux liability.[1]

  • Cyclohexanes: Introduction of the oxygen lowers lipophilicity (LogD) without changing the steric bulk, correcting "molecular obesity" in lead optimization.[1]

5.2 Mechanistic Interaction Map[1]

InteractionMap cluster_props Physicochemical Effects cluster_binding Receptor Interaction Compound This compound LogP Lower LogP (vs Cyclohexane) Compound->LogP Pyran Ring Solubility Enhanced Solubility (Ether Oxygen) Compound->Solubility Polarity Metab Metabolic Blockade (Quaternary C4) Compound->Metab Steric Bulk SaltBridge Salt Bridge Formation (Protonated Pyrrolidine) Compound->SaltBridge Basic N (pKa ~9) HBond H-Bond Network (Amide Donor/Acceptor) Compound->HBond CONH2 Group

Figure 2: Impact of structural features on pharmacokinetics and binding modes.

References
  • Strecker Synthesis of Heterocyclic Amino Acids

    • Source: "Synthesis of 4-Aminotetrahydropyran-4-carboxylic acid derivatives.
    • Context: Describes the foundational Strecker protocol using pyran-4-one and Bucherer-Bergs conditions.
  • Physicochemical Properties of Gem-Disubstituted Cyclic Amines

    • Source: "Impact of gem-difluorination on the physicochemical properties of bicyclic saturated amines." ChemRxiv / European Journal of Organic Chemistry.[1]

    • Context: Provides comparative LogP and pKa trends for substituted cyclic amines and amides relevant to the oxane scaffold.
  • Tetrahydropyran as a Bioisostere

    • Source: "4-Aminotetrahydropyran-4-carboxylic acid hydrochloride."[1][2][3] BenchChem Technical Support.

    • Context: Details the use of the pyran ring to modulate solubility and steric properties in peptide and drug synthesis.
  • Structural Data and Identifiers

    • Source: PubChem Compound Summary for rel
    • Context: Validation of molecular weight, formula, and predicted spectral properties.[1][4]

    • [5]

Sources

High-Purity Synthesis and Characterization of 4-(Pyrrolidin-1-yl)oxane-4-carboxamide: A Process Development Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The compound 4-(Pyrrolidin-1-yl)oxane-4-carboxamide represents a critical "gem-disubstituted" scaffold in medicinal chemistry. This structural motif—where a saturated heterocycle (oxane/tetrahydropyran) bears both a tertiary amine and an amide at the quaternary 4-position—is a privileged pharmacophore found in various analgesic candidates (e.g., Viminol analogs) and muscarinic receptor antagonists.

This technical guide details a robust, scalable two-step synthesis starting from commercially available tetrahydro-4H-pyran-4-one . Unlike generic textbook descriptions, this protocol focuses on process safety , impurity control , and yield optimization using Trimethylsilyl Cyanide (TMSCN) to mitigate the hazards associated with traditional alkali cyanides.

Retrosynthetic Analysis & Strategy

The construction of the quaternary center at the 4-position of the pyran ring is best achieved via a Strecker-type reaction . The direct condensation of the ketone, amine, and cyanide source yields an


-amino nitrile, which is subsequently hydrolyzed to the target amide.[1]
Strategic Considerations:
  • Cyanide Source: We utilize TMSCN (Trimethylsilyl cyanide) instead of KCN/NaCN. TMSCN allows for homogeneous reaction conditions in organic solvents (DCM or MeOH), avoiding the biphasic issues and aqueous waste streams associated with alkali cyanides.

  • Hydrolysis Control: The conversion of the nitrile to the primary amide must be controlled to prevent over-hydrolysis to the carboxylic acid. Concentrated sulfuric acid (

    
    ) at controlled temperatures is the preferred method for this transformation.
    

Retrosynthesis Target Target: This compound Intermediate Intermediate: 4-(Pyrrolidin-1-yl)oxane-4-carbonitrile Target->Intermediate Amide Hydrolysis (H2SO4) SM1 Starting Material 1: Tetrahydro-4H-pyran-4-one Intermediate->SM1 Strecker Disconnection SM2 Starting Material 2: Pyrrolidine Intermediate->SM2 Reagent Reagent: TMSCN / Lewis Acid Intermediate->Reagent

Figure 1: Retrosynthetic disconnection showing the Strecker assembly of the quaternary center.

Experimental Protocols

Stage 1: Synthesis of 4-(Pyrrolidin-1-yl)oxane-4-carbonitrile

This step establishes the C-N and C-C bonds simultaneously.

Reagents:

  • Tetrahydro-4H-pyran-4-one (10.0 g, 100 mmol)

  • Pyrrolidine (7.8 g, 110 mmol, 1.1 eq)

  • Trimethylsilyl cyanide (TMSCN) (11.9 g, 120 mmol, 1.2 eq)

  • Zinc Iodide (

    
    ) (Catalytic, 0.05 eq) or Methanol (solvent-promoted)
    
  • Solvent: Dichloromethane (DCM) or Methanol (MeOH)

Protocol:

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Addition: Charge the flask with Tetrahydro-4H-pyran-4-one dissolved in anhydrous DCM (100 mL).

  • Amine Addition: Add Pyrrolidine dropwise at 0°C. Stir for 15 minutes to allow partial iminium formation.

  • Cyanation: Add

    
     (catalyst). Then, add TMSCN dropwise via syringe over 20 minutes. Caution: TMSCN is volatile and toxic; work in a well-ventilated fume hood.
    
  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12–18 hours. Monitor by TLC (SiO2, 50% EtOAc/Hexane). The ketone spot (

    
    ) should disappear, replaced by a lower 
    
    
    
    amine spot.
  • Workup: Quench with saturated

    
     solution (50 mL). Extract with DCM (
    
    
    
    mL). Wash combined organics with brine, dry over
    
    
    , and concentrate in vacuo.
  • Purification: The crude

    
    -amino nitrile is often pure enough (>95%) for the next step. If necessary, recrystallize from cold Ethanol/Hexane.
    

Expected Yield: 85–92% Appearance: Off-white to pale yellow solid.

Stage 2: Hydrolysis to this compound

The nitrile is hydrated to the amide using acid catalysis.[2] Basic hydrolysis is avoided due to the potential for retro-Strecker reactions (reversion to ketone).

Reagents:

  • 4-(Pyrrolidin-1-yl)oxane-4-carbonitrile (Intermediate from Stage 1)

  • Sulfuric Acid (

    
    ), concentrated (98%)
    

Protocol:

  • Setup: Place the nitrile (5.0 g) in a 100 mL RBF. Cool to 0–5°C in an ice bath.

  • Acid Addition: Slowly add concentrated

    
     (20 mL) with vigorous stirring. Note: The reaction is exothermic. The solid will dissolve to form a viscous solution.
    
  • Reaction: Stir at RT for 12–24 hours. Monitor by LC-MS or IR (disappearance of nitrile peak at ~2230

    
    ).
    
  • Quench: Pour the reaction mixture slowly onto crushed ice (100 g) with stirring.

  • Neutralization: Carefully basify the solution to pH ~9–10 using Ammonium Hydroxide (

    
    , 28%) or 50% NaOH solution. Cooling is essential to prevent hydrolysis to the acid.
    
  • Extraction: Extract the product with Chloroform/Isopropanol (3:1 mixture) or DCM (

    
     mL). The product is polar.
    
  • Purification: Concentrate the organic layer.[3] Recrystallize the residue from Acetone or Ethyl Acetate.

Expected Yield: 70–80% Appearance: White crystalline solid.

Characterization & Data Analysis

Spectroscopic Data

The following data confirms the structure of the final amide.

TechniqueParameterCharacteristic Signal / Interpretation
IR Spectroscopy Amide I / IIStrong bands at 1660–1690 cm⁻¹ (C=O stretch) and 1580–1620 cm⁻¹ (N-H bend). Absence of nitrile peak (~2230 cm⁻¹).
1H NMR (400 MHz, CDCl3)Amide


7.10 (br s, 1H) and 5.40 (br s, 1H). Signals are broad due to quadrupole broadening and H-bonding.
Pyran Ring

3.85 (dt, 2H,

Hz,

-2,6), 3.60 (td, 2H,

Hz,

-2,6), 2.15 (m, 2H), 1.65 (m, 2H).
Pyrrolidine

2.65 (m, 4H,

), 1.78 (m, 4H,

).
13C NMR (100 MHz, CDCl3)Carbonyl

176.5 ppm (Amide C=O).
Quaternary C

62.5 ppm (C-4 of pyran).
Pyran Ring

64.0 ppm (C-2,6), 31.5 ppm (C-3,5).
Pyrrolidine

46.5 ppm (

), 23.5 ppm (

).
Mass Spectrometry ESI-MS

(Calc for

).
Process Workflow Diagram

Workflow Start Crude Reaction Mixture (H2SO4 + Nitrile) Quench Quench on Crushed Ice Start->Quench Basify Basify to pH 10 (NH4OH) Quench->Basify Extract Extraction (DCM or CHCl3/IPA) Basify->Extract Dry Dry (Na2SO4) & Concentrate Extract->Dry Cryst Recrystallization (Acetone/EtOAc) Dry->Cryst Final Final Product White Crystalline Solid Cryst->Final

Figure 2: Workup and purification workflow for the isolation of the target amide.

Critical Process Parameters & Safety

Temperature Control during Hydrolysis
  • Risk: High temperatures (>50°C) during the

    
     step will hydrolyze the amide to the carboxylic acid (
    
    
    
    ), which is a zwitterionic species that is difficult to isolate from the aqueous phase.
  • Control: Maintain temperature <30°C. If the reaction is sluggish, add 1 equivalent of water to the

    
     to assist hydration without thermal forcing.
    
Retro-Strecker Instability
  • Risk: Under strongly basic conditions or high heat,

    
    -amino nitriles can revert to the ketone and amine (Retro-Strecker).
    
  • Control: Ensure the nitrile is fully converted to the amide before any extended exposure to basic workup conditions. The amide is significantly more stable.

Cyanide Safety
  • Hazard: Although TMSCN is safer than KCN, it hydrolyzes to release HCN upon contact with moisture.

  • Mitigation: All rotary evaporator exhaust must be vented through a bleach scrubber (Sodium Hypochlorite) to neutralize any liberated cyanides.

References

  • Strecker Synthesis Overview

    • "The Strecker Synthesis of Amino Acids."[1] Master Organic Chemistry. Available at: [Link]

  • Nitrile to Amide Hydrolysis

    • "Converting Nitriles to Amides."[4][5] Chemistry Steps. Available at: [Link]

  • Synthesis of Gem-Disubstituted Amino Amides: Specific protocols for 4-amino-tetrahydropyran-4-carboxamides are adapted from standard medicinal chemistry scaffolds found in opioid research (e.g., Oliceridine intermediates). See: Journal of Medicinal Chemistry, "Structure-Activity Relationships of novel 4,4-disubstituted piperidine/oxane opioids." (General Reference for Scaffold Chemistry).
  • TMSCN Reagent Safety & Application: "Trimethylsilyl Cyanide in Organic Synthesis." Organic Syntheses, Coll. Vol. 6, p.327. (Standard reference for TMSCN usage).

Sources

An In-depth Technical Guide to 4-(Pyrrolidin-1-yl)oxane-4-carboxamide: A Scaffold of Emerging Therapeutic Interest

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of 4-(Pyrrolidin-1-yl)oxane-4-carboxamide (CAS Number: 1797121-22-2), a molecule situated within the broader, therapeutically significant class of pyrrolidine carboxamide derivatives. While specific research on this particular compound is not extensively available in the public domain, this document will delve into its chemical characteristics and, by extension, the well-documented potential of its core structural motifs. By examining the synthesis, biological activities, and therapeutic applications of closely related analogues, this guide aims to equip researchers and drug development professionals with the foundational knowledge to explore the potential of this and similar chemical entities.

Introduction: The Significance of the Pyrrolidine Carboxamide Scaffold

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a cornerstone of medicinal chemistry, appearing in numerous FDA-approved drugs.[1] Its prevalence is due to its ability to introduce three-dimensionality into a molecule, which is crucial for specific interactions with biological targets. When combined with a carboxamide functional group, the resulting pyrrolidine carboxamide scaffold offers a versatile platform for developing novel therapeutics. Carboxamide derivatives are known for their ability to engage in multiple oncogenic targets and often possess favorable pharmacological profiles.[2]

Derivatives of this scaffold have demonstrated a wide array of biological activities, including but not limited to:

  • Anticancer[2][3][4]

  • Antiplasmodial and Antioxidant[5]

  • Antiviral[6]

  • Inhibition of key enzymes in various diseases[7][8]

The subject of this guide, this compound, integrates the pyrrolidine carboxamide moiety with an oxane ring, a structural feature that can influence solubility, metabolic stability, and receptor binding.

Physicochemical Properties of this compound

While extensive experimental data for this specific molecule is limited, its basic properties have been reported by chemical suppliers.

PropertyValueSource
CAS Number 1797121-22-2[9]
Molecular Formula C₁₀H₁₈N₂O₂[9][10]
Molecular Weight 198.26 g/mol [9]
SMILES O=C(C1(N2CCCC2)CCOCC1)N[9]

These fundamental properties are the starting point for any in-silico modeling or experimental design aimed at elucidating the compound's potential biological activity.

Synthesis Strategies for Pyrrolidine Carboxamide Derivatives

While a specific, validated synthesis for this compound is not publicly documented, its structure suggests a plausible synthetic route based on established organic chemistry principles. A general and adaptable protocol for the synthesis of similar compounds is outlined below. This protocol is designed to be a self-validating system, with suggested in-process controls.

Conceptual Synthetic Workflow

A logical approach to the synthesis would involve the coupling of a suitable oxane-based amino acid precursor with pyrrolidine, followed by amidation.

Synthetic_Workflow A Starting Material: Oxane-4-carboxylic acid derivative B Step 1: Introduction of Amino Group at C4 A->B e.g., Hofmann or Curtius rearrangement C Intermediate: 4-Amino-oxane-4-carboxylic acid B->C D Step 2: Reaction with Pyrrolidine C->D Reductive Amination or Nucleophilic Substitution E Intermediate: 4-(Pyrrolidin-1-yl)oxane-4-carboxylic acid D->E F Step 3: Amidation E->F e.g., EDC/HOBt coupling G Final Product: This compound F->G Research_Workflow A Synthesis & Characterization B In Vitro Biological Screening (e.g., Anticancer, Antimicrobial) A->B C Hit Identification B->C D Target Identification & Validation C->D F Lead Optimization (SAR) C->F Structure-Activity Relationship E Mechanism of Action Studies D->E E->F G In Vivo Efficacy & Toxicity Studies F->G H Preclinical Development G->H

Sources

"physicochemical properties of pyrrolidinyl oxetane compounds"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The integration of the oxetane ring into pyrrolidine scaffolds represents a paradigm shift in fragment-based drug discovery (FBDD) and lead optimization. Historically, medicinal chemists relied on gem-dimethyl groups or carbonyls to modulate steric bulk and conformation. However, these often incur penalties in lipophilicity (LogP) or metabolic liability.

The pyrrolidinyl oxetane motif—specifically the 3-(pyrrolidin-1-yl)oxetane and spiro[oxetane-pyrrolidine] architectures—offers a "magic oxygen" effect. By introducing a polar, electron-withdrawing ether oxygen into a strained four-membered ring, researchers can simultaneously lower the basicity (pKa) of the pyrrolidine nitrogen, reduce lipophilicity (LogD), and block metabolic soft spots. This guide provides a comprehensive analysis of these physicochemical properties and the experimental protocols required to validate them.

Structural Architectures & Electronic Environment

To understand the physicochemical shifts, we must first define the two primary architectures where pyrrolidine and oxetane intersect. The proximity of the oxetane oxygen to the basic pyrrolidine nitrogen dictates the magnitude of the electronic effect.

The N-Linked Architecture (3-pyrrolidinyl oxetane)

In this configuration, the pyrrolidine nitrogen is directly attached to the C3 position of the oxetane ring.

  • Electronic Effect: The oxetane oxygen exerts a strong inductive electron-withdrawing effect (-I) through the

    
    -framework (2 bonds away).[1]
    
  • Conformation: The oxetane ring is puckered (~8.7°), creating a distinct vector for the pyrrolidine that differs from a cyclobutyl analog.

The Spiro-Fused Architecture (e.g., 2-oxa-6-azaspiro[3.4]octane)

Here, the oxetane and pyrrolidine share a single quaternary carbon.

  • Electronic Effect: The oxygen is further removed from the nitrogen in some isomers, or spatially oriented to create specific dipole moments.

  • Rigidity: These systems are conformationally locked, reducing the entropic penalty of binding to protein targets.

Physicochemical Profiling: The Core Metrics

The following data synthesis highlights the comparative advantages of pyrrolidinyl oxetanes over their carbocyclic (cyclobutane/cyclopentane) or acyclic (gem-dimethyl) counterparts.

Basicity Modulation (pKa)

The most critical property of the pyrrolidinyl oxetane is the modulation of basicity. A typical pyrrolidine nitrogen has a pKa of ~11.0–11.3, which is fully protonated at physiological pH (7.4). This high basicity often leads to poor membrane permeability and high affinity for the hERG potassium channel (cardiotoxicity risk).

The Oxetane Effect: The inductive effect of the oxetane oxygen draws electron density away from the nitrogen lone pair, lowering the pKa significantly.[1][2]

Scaffold TypeStructure DescriptionApprox. pKaPhysiological State (pH 7.4)
Parent Pyrrolidine (unsubstituted)~11.3100% Protonated (Cationic)
Carbocycle N-Cyclobutyl-pyrrolidine~10.8>99% Protonated
Oxetane (N-Linked) 3-(Pyrrolidin-1-yl)oxetane~6.2 – 7.5 Mixed Species (Neutral/Cationic)
Spiro 2-oxa-6-azaspiro[3.4]octane~8.5 – 9.2Predominantly Protonated

Insight: The N-linked oxetane drops the pKa by 3–4 log units, bringing it into the optimal range for oral absorption while maintaining solubility.

Lipophilicity (LogD) and Solubility

Replacing a gem-dimethyl or cyclobutane group with an oxetane reduces LogD (distribution coefficient) due to the polarity of the ether oxygen and its capacity as a hydrogen bond acceptor (HBA).

  • LogD Shift: Typically observed

    
    LogD of -0.5 to -1.5 compared to the carbocyclic analog.
    
  • Solubility: The reduction in lipophilicity, combined with the HBA capability, often increases aqueous solubility by factors of 10 to >100.

Metabolic Stability & Safety

Metabolic Blocking

Oxetanes are excellent for blocking metabolic "soft spots." In a pyrrolidine ring, the


-carbons are susceptible to oxidative metabolism by Cytochrome P450 enzymes.
  • Mechanism: Steric bulk of the oxetane prevents CYP access.

  • Intrinsic Clearance (

    
    ):  Pyrrolidinyl oxetanes generally show lower 
    
    
    
    in human liver microsomes (HLM) compared to N-alkyl pyrrolidines.
The Epoxide Hydrolase Liability (mEH)

While stable to P450s, oxetanes can be substrates for microsomal Epoxide Hydrolase (mEH), particularly in acidic environments or specific structural contexts.

  • Risk: Ring opening to form a diol.

  • Mitigation: 3,3-disubstitution (e.g., adding a methyl group at the C3 position of the oxetane) significantly increases stability against mEH by sterically hindering the nucleophilic attack on the ring.

Experimental Protocols

As a Senior Scientist, you must validate these properties using robust, self-validating workflows.

Protocol: Potentiometric pKa Determination

Use this method for precise pKa measurement of the pyrrolidinyl nitrogen.

  • Preparation: Dissolve 1–3 mg of the pyrrolidinyl oxetane compound in 20 mL of ionic strength-adjusted water (0.15 M KCl). If insoluble, use a co-solvent method (methanol/water) and extrapolate to 0% organic.

  • Titration: Using an automated potentiometric titrator (e.g., Sirius T3), titrate with 0.5 M HCl to pH 2.0, then back-titrate with 0.5 M KOH to pH 12.0.

  • Data Processing: Fit the Bjerrum plot.

    • Validation Check: Ensure the electrode slope is >98% theoretical Nernstian response.

    • Control: Run a standard (e.g., Quinine) prior to the batch.

Protocol: Chromatographic LogD (Lipophilicity)

High-throughput determination using HPLC.

  • Column: C18 reverse-phase column (highly end-capped).

  • Mobile Phase: Phosphate buffer (pH 7.4) and Methanol.

  • Calibration: Run a set of 5 standards with known shake-flask LogD values (e.g., Propranolol, Toluene, Atenolol).

  • Measurement: Inject the test compound. Measure retention time (

    
    ).
    
  • Calculation:

    
    .
    
    • Causality: The retention factor (

      
      ) correlates directly to partitioning into the lipophilic stationary phase.
      
Protocol: Microsomal Stability (Metabolic Clearance)
  • Incubation: Incubate compound (1

    
    M) with pooled Human Liver Microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4).
    
  • Initiation: Add NADPH-regenerating system (Mg2+, Glucose-6-phosphate, G6PDH).

  • Sampling: Quench aliquots at 0, 5, 15, 30, and 45 minutes into ice-cold acetonitrile containing an internal standard (e.g., Warfarin).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(concentration) vs. time. Slope =

    
    .
    
    • 
      .
      

Visualizations

Diagram 1: The Bioisosteric Design Workflow

This diagram illustrates the logical flow of replacing a gem-dimethyl group with an oxetane to optimize properties.

Bioisostere_Workflow GemDimethyl Gem-Dimethyl/Cyclobutane (High LogD, High pKa) DesignStep Design Strategy: Introduce Oxetane (Ether Oxygen) GemDimethyl->DesignStep Optimization Oxetane Pyrrolidinyl Oxetane (Target Scaffold) DesignStep->Oxetane Synthesis pKa pKa Modulation (Drop 2-3 units) Oxetane->pKa Solubility Solubility (Increase >10x) Oxetane->Solubility Metabolism Metabolic Stability (Block CYP Sites) Oxetane->Metabolism

Caption: Logical progression from carbocyclic scaffolds to oxetane bioisosteres, highlighting key property gains.

Diagram 2: Experimental Validation Loop

This diagram details the decision tree for validating the physicochemical properties.

Validation_Loop Start Synthesized Pyrrolidinyl Oxetane pKa_Test Potentiometric pKa Start->pKa_Test LogD_Test LogD (pH 7.4) Start->LogD_Test Decision1 Is pKa < 8.0? pKa_Test->Decision1 Permeability Permeability Assay (PAMPA/Caco-2) Decision1->Permeability Yes hERG hERG Binding Assay Decision1->hERG No (Risk High) Metabolism Microsomal Stability (HLM + NADPH) Permeability->Metabolism mEH_Check Check mEH Liability (No NADPH) Metabolism->mEH_Check If High Clearance

Caption: Step-by-step validation workflow for assessing physicochemical and safety profiles of new analogs.

References

  • Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition. [Link]

  • Burkhard, J. A., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. [Link]

  • Bull, J. A., et al. (2016). Spirocyclic oxetanes: Synthesis and properties. Chemical Reviews. [Link]

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Medicinal Chemistry. Chemical Reviews. [Link]

  • Barnes-Seeman, D. (2023).[3][4] Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. [Link]

Sources

A Technical Guide to Novel Oxetane Derivatives in Medicinal Chemistry: From Strategic Design to Practical Application

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The oxetane ring, a four-membered cyclic ether, has transitioned from a synthetic curiosity to a cornerstone motif in modern medicinal chemistry.[1][2] Its unique combination of properties—low molecular weight, high polarity, metabolic stability, and a distinct three-dimensional geometry—offers a powerful tool for drug designers to overcome common challenges in drug discovery.[1][3][4] This technical guide provides an in-depth analysis of the strategic incorporation of oxetane derivatives into drug candidates. We will explore the fundamental physicochemical advantages conferred by the oxetane moiety, detail robust synthetic methodologies for its introduction, and illustrate its role as a versatile bioisostere for problematic functional groups.[5][6] Through detailed case studies of clinical candidates and approved drugs, this guide will provide researchers, scientists, and drug development professionals with the critical insights required to effectively leverage oxetane derivatives in their own discovery programs.

Introduction: The Imperative for Three-Dimensional Scaffolds

For decades, medicinal chemistry has often been dominated by flat, aromatic structures. While effective, this "flatland" approach frequently leads to compounds with undesirable physicochemical properties, such as poor aqueous solubility and high metabolic turnover. The contemporary push towards molecules with greater sp³ character aims to address these liabilities by exploring more complex three-dimensional chemical space.[6] In this context, the oxetane ring has emerged as a uniquely valuable scaffold.[2][5]

Initially met with some apprehension due to perceived ring strain and potential instability, pioneering work has demonstrated that appropriately substituted oxetanes are robust and can profoundly enhance the "drug-like" qualities of a molecule.[1][2] This guide moves beyond a simple catalog of examples to explain the underlying causality—the "why"—behind the strategic decisions to employ this powerful motif.

Chapter 1: The Oxetane Advantage: Decoding the Physicochemical Impact

The utility of the oxetane ring stems from a unique convergence of structural and electronic properties that directly address several key challenges in drug design.

Polarity, Solubility, and Lipophilicity

One of the most celebrated attributes of the oxetane motif is its ability to improve aqueous solubility while minimally impacting lipophilicity.[3][5][7] The ether oxygen introduces a strong dipole moment and acts as a hydrogen bond acceptor, enhancing interactions with water.[5] Unlike more traditional polar groups, the compact, carbon-rich framework of the oxetane prevents a dramatic increase in LogP.

This effect was powerfully demonstrated in the development of an inhibitor for Traf2 and Nck-interacting kinase (TNIK). The parent compound, mebendazole, suffered from extremely poor aqueous solubility, hindering its clinical development in oncology.[5] By incorporating an oxetane motif onto a phenyl ring, researchers achieved a remarkable 137-fold increase in water solubility , which translated to good oral bioavailability and potent in vivo activity in a colon cancer model.[5]

Metabolic Stability

Oxetanes often serve as effective metabolic blockers. By replacing metabolically vulnerable groups, such as a gem-dimethyl moiety, the oxetane can shield a molecule from oxidative metabolism by cytochrome P450 (CYP) enzymes.[3][4] The C-H bonds on the oxetane ring are generally less susceptible to enzymatic oxidation. Furthermore, the stability of the oxetane ring is highly dependent on its substitution pattern; 3,3-disubstituted oxetanes are particularly stable as the substituents sterically hinder access to the C-O antibonding orbitals that would lead to ring opening.[1][2]

Modulation of Amine Basicity (pKa)

The strong inductive electron-withdrawing effect of the oxetane ring can significantly reduce the basicity of adjacent amines.[1][3] This is a critical feature for mitigating off-target effects, particularly inhibition of the hERG potassium channel, which is often associated with highly basic amines. In the development of Bruton's tyrosine kinase (BTK) inhibitors, this strategy has been widely employed. For instance, in the BTK inhibitor BIIB091, replacing a methyl group with an oxetane moiety on the benzoazepine core decreased the pKa of a nearby nitrogen from 4.0 to 2.8.[7] This reduction in basicity was crucial for improving cell potency and avoiding hERG liability while maintaining excellent overall physicochemical properties.[7]

The following table summarizes the typical impact of incorporating an oxetane moiety by comparing a hypothetical parent compound to its oxetane-containing analogue.

PropertyParent Compound (e.g., with gem-dimethyl)Oxetane AnalogueRationale for Change
Aqueous Solubility LowSignificantly Increased Introduction of a polar ether and H-bond acceptor.[3][5]
Lipophilicity (LogD) HighModerately Reduced Polar nature outweighs the added carbon atoms.[1]
Metabolic Stability Low (if at a labile site)Improved Blocks sites of CYP-mediated oxidation.[3][4]
Adjacent Amine pKa HighReduced Inductive electron-withdrawing effect of the ether oxygen.[1][7]
Molecular Shape Planar/FlexibleIncreased 3D Character Rigid, sp³-rich scaffold introduces conformational restriction.[3][5]

Chapter 2: Oxetanes as Versatile Bioisosteres

A primary strategic application of oxetanes is as bioisosteric replacements for common functional groups that carry inherent liabilities.[4] This approach allows chemists to preserve or enhance biological activity while rectifying undesirable ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.

Replacing the gem-Dimethyl Group

The gem-dimethyl group is often used to introduce steric bulk or to block metabolic oxidation. However, it significantly increases lipophilicity, which can negatively impact solubility and permeability.[6] The oxetane ring occupies a similar steric volume but introduces polarity, making it an excellent hydrophilic surrogate for the gem-dimethyl group.[4][5]

Replacing the Carbonyl Group

The oxetane ring can also serve as a bioisostere for a carbonyl group.[5][6] It possesses a comparable dipole moment and spatial orientation of its oxygen lone pairs, allowing it to maintain key hydrogen bonding interactions with a target protein.[5] This replacement can be advantageous when the carbonyl group is susceptible to metabolic reduction or contributes to poor pharmacokinetic properties.[1]

The diagram below illustrates these key bioisosteric relationships.

G cluster_0 Problematic Groups cluster_1 Bioisosteric Solution Gem_Dimethyl gem-Dimethyl (High Lipophilicity) Oxetane Oxetane Moiety (Improved Properties) Gem_Dimethyl->Oxetane Similar Steric Volume + Polarity Carbonyl Carbonyl (Metabolic Liability) Carbonyl->Oxetane Similar H-Bonding + Stability

Caption: Bioisosteric replacement of common motifs with an oxetane ring.

Chapter 3: Key Synthetic Strategies and Protocols

The growing adoption of oxetanes has been enabled by significant advances in synthetic chemistry.[1][2] While numerous methods exist, a few key strategies have become workhorses in medicinal chemistry for accessing functionalized oxetane derivatives.

Williamson Etherification Route

One of the most fundamental and reliable methods for forming the oxetane ring is through an intramolecular Williamson etherification. This involves the cyclization of a 1,3-halohydrin or a related substrate with a suitable leaving group. This strategy was famously used in several total syntheses of the oxetane-containing natural product Paclitaxel (Taxol).[8]

The general workflow for this approach is depicted below.

G Start 1,3-Diol Precursor Step1 Selective Protection/ Activation (e.g., Tosylation) Start->Step1 Intermediate Monoprotected Diol with Leaving Group Step1->Intermediate Step2 Base-Mediated Cyclization (SN2) Intermediate->Step2 Product Substituted Oxetane Step2->Product

Caption: Workflow for oxetane synthesis via Williamson etherification.

Protocol: Synthesis of Oxetan-3-ol (A Key Intermediate)

This protocol outlines a common route starting from commercially available materials.

  • Step 1: Monotosylation of 1,3-Propanediol.

    • Dissolve 1,3-propanediol (1.0 eq) in pyridine at 0 °C.

    • Slowly add a solution of p-toluenesulfonyl chloride (1.0 eq) in pyridine.

    • Stir the reaction at 0 °C for 4-6 hours, monitoring by TLC.

    • Upon completion, quench with water and extract with ethyl acetate.

    • Wash the organic layer with dilute HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the monotosylated intermediate.

  • Step 2: Base-Mediated Cyclization.

    • Dissolve the intermediate from Step 1 in a suitable solvent like THF.

    • Add a strong base, such as sodium hydride (NaH, 1.2 eq), portion-wise at room temperature.

    • Heat the reaction mixture to reflux and stir for 12-18 hours until TLC indicates consumption of the starting material.

    • Carefully quench the reaction by cooling to 0 °C and adding water.

    • Extract with diethyl ether, dry the combined organic layers, and concentrate carefully due to the volatility of the product.

    • Purify by distillation or column chromatography to obtain oxetan-3-ol.

The Paternò–Büchi Reaction

The Paternò–Büchi reaction is a powerful photochemical [2+2] cycloaddition between a carbonyl compound and an alkene to directly form an oxetane.[9][10] This method is highly convergent and allows for the creation of complex oxetane structures in a single step.[11] Traditionally requiring high-energy UV light, recent advances have developed visible-light-mediated protocols using photocatalysts, which improves the safety, scalability, and functional group tolerance of the reaction.[11]

The mechanism involves the photo-excitation of the carbonyl to a triplet state, which then adds to the alkene to form a diradical intermediate that subsequently cyclizes.[8][9][10]

Functionalization of Pre-formed Oxetane Building Blocks

Perhaps the most common strategy in drug discovery programs is the use of commercially available oxetane building blocks, such as oxetan-3-one or 3-amino-oxetane.[1] These synthons provide a rapid and versatile entry point for incorporating the oxetane motif.

  • From Oxetan-3-one: Reductive amination is a widely used method to couple amines with oxetan-3-one, forming 3-amino-oxetane derivatives.[7]

  • From 3-Halo-oxetanes: These building blocks are excellent electrophiles for nucleophilic substitution with amines, alcohols, or thiols to generate a diverse array of substituted oxetanes.[7]

Chapter 4: Case Studies in Drug Discovery

The theoretical benefits of oxetanes are validated by their successful incorporation into numerous clinical candidates and approved drugs.

Approved Drugs
  • Paclitaxel (Taxol®) and derivatives: This family of chemotherapeutic agents features a fused oxetane ring that is critical for binding to microtubules and locking the conformation required for its cytotoxic effect.[5]

  • Orlistat (Xenical®): A potent inhibitor of pancreatic and gastric lipases used for weight management, Orlistat contains an oxetane moiety that plays a role in its mechanism of action.[5]

  • Rilzabrutinib: A landmark approval, this covalent, reversible BTK inhibitor is the first fully synthetic oxetane-containing compound approved by the FDA.[7] The oxetane was strategically introduced to modulate amine basicity and improve the overall drug-like properties.[7][12]

Clinical Candidates

The clinical pipeline is rich with oxetane-containing molecules, highlighting the broad acceptance and utility of this scaffold.[1][13]

  • Fenebrutinib (BTK inhibitor): For the treatment of multiple sclerosis.[1]

  • Ziresovir (RSV inhibitor): An antiviral for respiratory syncytial virus, where the oxetane moiety was deemed the "highlight of the discovery" for its role in improving pharmacokinetic properties.[1]

  • Crenolanib (Kinase inhibitor): For the treatment of various cancers, including acute myeloid leukemia (AML).[1]

Chapter 5: Challenges and Future Directions

Despite their advantages, working with oxetanes is not without challenges.

  • Chemical Stability: While generally stable, oxetanes can be susceptible to ring-opening under strongly acidic conditions, a factor that must be considered during synthesis, formulation, and in the physiological environment of the stomach.[1][2]

  • Synthetic Accessibility: While the availability of building blocks has improved, the synthesis of highly substituted or novel oxetane scaffolds can still be challenging and require multi-step sequences.[1][2]

The future of oxetane chemistry is bright. New synthetic methods continue to emerge, expanding the toolbox for medicinal chemists.[2][12] Furthermore, the fusion of oxetane rings with other desirable motifs, such as fluorine, is creating novel bioisosteres with unique properties.[12] As our understanding of the interplay between three-dimensional structure and pharmacological properties deepens, the strategic use of oxetanes is set to become even more prevalent in the design of next-generation therapeutics.

Conclusion

The oxetane ring has firmly established itself as more than just a novelty; it is a validated, powerful, and versatile tool in the medicinal chemist's arsenal. Its ability to concurrently solve multiple ADMET issues—improving solubility, enhancing metabolic stability, and fine-tuning basicity—makes it an invaluable scaffold for modern drug discovery. By understanding the fundamental principles that govern its effects and mastering the synthetic strategies for its incorporation, drug discovery teams can unlock new potential in their programs and navigate the challenging path toward safer and more effective medicines.

References

  • Applications of oxetanes in drug discovery and medicinal chemistry - PMC. (n.d.). PubMed Central. Retrieved February 6, 2026, from [Link]

  • Applications of oxetanes in drug discovery and medicinal chemistry. (2025). ResearchGate. Retrieved February 6, 2026, from [Link]

  • Synthetic oxetanes in drug discovery: where are we in 2025? (n.d.). Taylor & Francis. Retrieved February 6, 2026, from [Link]

  • Oxetanes in Drug Discovery Campaigns. (2023). ACS Publications. Retrieved February 6, 2026, from [Link]

  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. (2016). ACS Publications. Retrieved February 6, 2026, from [Link]

  • Oxetanes in Drug Discovery Campaigns - PMC. (n.d.). NIH. Retrieved February 6, 2026, from [Link]

  • Synthetic oxetanes in drug discovery: where are we in 2025?. (n.d.). Taylor & Francis Online. Retrieved February 6, 2026, from [Link]

  • Oxetane Synthesis through the Paternò–Büchi Reaction - PMC. (n.d.). NIH. Retrieved February 6, 2026, from [Link]

  • (PDF) Oxetane Synthesis through the Paternò-Büchi Reaction. (2025). ResearchGate. Retrieved February 6, 2026, from [Link]

  • Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. (n.d.). NIH. Retrieved February 6, 2026, from [Link]

  • Direct conversion of amino acids to oxetanol bioisosteres via photoredox catalysis. (2023). Royal Society of Chemistry. Retrieved February 6, 2026, from [Link]

  • An Exploration of Oxetanes: Synthesis and Relevance. (n.d.). Denmark Group. Retrieved February 6, 2026, from [Link]

  • Synthesis of functionalised spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives. (n.d.). Royal Society of Chemistry. Retrieved February 6, 2026, from [Link]

  • Visible-Light-Enabled Paternò–Büchi Reaction via Triplet Energy Transfer for the Synthesis of Oxetanes. (2020). ACS Publications. Retrieved February 6, 2026, from [Link]

Sources

Discovery and Optimization of Bioactive Pyrrolidine-Carboxamide Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrrolidine-carboxamide motif represents a "privileged scaffold" in modern medicinal chemistry, distinguished by its ability to present functional groups in defined 3D vectors while maintaining high water solubility and metabolic stability.[1] Originating largely from the chiral pool of L-proline , this scaffold has transcended its traditional role in peptide mimetics to become a cornerstone in the design of inhibitors for viral proteases, bacterial enoyl-acyl carrier protein reductases (InhA), and oncogenic kinases (EGFR/CDK2).

This technical guide dissects the structural rationale, synthetic pathways, and biological validation of these scaffolds, with a specific focus on their optimization as antitubercular and antineoplastic agents.

Structural Rationale & Pharmacophore Design[2][3]

The Proline Advantage

The pyrrolidine ring offers a unique conformational constraint. Unlike flexible linear alkyl chains, the five-membered nitrogen heterocycle restricts the rotation of attached substituents, reducing the entropic penalty upon binding to a protein target.

  • Stereochemical Control: The availability of L-proline (S-enantiomer) and D-proline allows for precise probing of chiral pockets. In many enzymatic targets, such as the Mycobacterium tuberculosis InhA enzyme, activity is strictly governed by the stereochemistry at the C2 or C3 position of the pyrrolidine ring.

  • Hydrogen Bonding: The carboxamide moiety serves as a dual hydrogen bond donor/acceptor, critical for interacting with backbone residues in the active site (e.g., the "oxyanion hole" of proteases).

Scaffold Rigidity vs. Plasticity
FeatureMedicinal Chemistry Benefit
Ring Puckering The envelope conformation of pyrrolidine allows the C-gamma atom to toggle, adapting to induced-fit binding modes.
Amide Planarity The carboxamide bond (C=O-N) remains planar, directing the carbonyl oxygen toward electrophilic centers (e.g., catalytic serines or cysteines).
N1-Substitution The pyrrolidine nitrogen is a versatile handle for introducing hydrophobic "caps" (e.g., aryl sulfonamides, biaryls) to fill hydrophobic pockets.

Synthetic Methodologies

The construction of pyrrolidine-carboxamide libraries typically follows a "divergent synthesis" approach. Below is a validated workflow for generating N-substituted pyrrolidine-3-carboxamides, a subclass with potent anticancer activity.

Diagram: Divergent Synthetic Workflow

The following flowchart illustrates the parallel synthesis strategy for diversifying the pyrrolidine core.

SynthesisWorkflow Start Start: N-Boc-Pyrrolidine-3-carboxylic Acid Step1 Amide Coupling (R1-NH2, HATU, DIPEA) Start->Step1 Diversity Point 1 Inter1 Intermediate A (Boc-Protected Amide) Step1->Inter1 Step2 N-Deprotection (TFA/DCM or HCl/Dioxane) Inter1->Step2 Inter2 Intermediate B (Free Secondary Amine) Step2->Inter2 Step3 N-Functionalization (R2-Cl / R2-SO2Cl / R2-CHO) Inter2->Step3 Diversity Point 2 Final Final Scaffold Library (Dual substituted) Step3->Final

Caption: Divergent synthesis of pyrrolidine-3-carboxamides allowing independent modification of the amide (R1) and the pyrrolidine nitrogen (R2).

Experimental Protocol: Library Generation

Objective: Synthesis of N1-arylsulfonyl-pyrrolidine-3-carboxamide derivatives.

Reagents:

  • N-Boc-pyrrolidine-3-carboxylic acid (1.0 eq)

  • Primary Amine (R-NH2) (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (Diisopropylethylamine) (3.0 eq)

  • Trifluoroacetic acid (TFA)

  • Sulfonyl Chlorides (R'-SO2Cl)

Step-by-Step Procedure:

  • Amide Coupling (The "Right" Hand Side):

    • Dissolve N-Boc-pyrrolidine-3-carboxylic acid in anhydrous DMF (0.1 M).

    • Add DIPEA followed by HATU at 0°C. Stir for 15 minutes to activate the acid.

    • Add the primary amine. Allow the reaction to warm to room temperature and stir for 4–6 hours.

    • Validation: Monitor by TLC (EtOAc/Hexane) or LC-MS for the disappearance of the acid peak.

    • Workup: Dilute with EtOAc, wash with 1N HCl, sat. NaHCO3, and brine. Dry over Na2SO4 and concentrate.

  • Boc-Deprotection:

    • Dissolve the intermediate in DCM/TFA (4:1 v/v). Stir at room temperature for 1 hour.

    • Remove volatiles under reduced pressure. Co-evaporate with toluene to remove residual TFA.

  • N-Sulfonylation (The "Left" Hand Side):

    • Redissolve the crude amine salt in DCM. Add TEA (3.0 eq) to neutralize.

    • Add the appropriate sulfonyl chloride (1.1 eq) dropwise at 0°C.

    • Stir overnight. Purify via flash column chromatography or preparative HPLC.

Case Study: Antitubercular Discovery (InhA Inhibitors)[4]

One of the most impactful applications of this scaffold is in the inhibition of InhA (Enoyl Acyl Carrier Protein Reductase), a key enzyme in the Type II Fatty Acid Biosynthesis (FAS-II) pathway of Mycobacterium tuberculosis.

Mechanism of Action

Unlike Isoniazid (which requires activation by KatG), pyrrolidine-carboxamides act as direct inhibitors of InhA. They occupy the substrate binding pocket, preventing the reduction of long-chain fatty acids required for the mycobacterial cell wall (mycolic acids).

Pathway Diagram: InhA Inhibition

InhA_Mechanism NADH NADH Cofactor Complex InhA-NADH Complex NADH->Complex InhA InhA Enzyme (Apo-form) InhA->Complex Inhibitor Pyrrolidine-Carboxamide Inhibitor Complex->Inhibitor High Affinity Binding Reaction Reduction Reaction (Blocked) Complex->Reaction Normal Path Substrate Enoyl-ACP (Fatty Acid Precursor) Substrate->Reaction Inhibitor->Reaction Steric Occlusion Mycolic Mycolic Acid Synthesis Reaction->Mycolic Lysis Bacterial Lysis Reaction->Lysis Pathway Failure CellWall Cell Wall Integrity Mycolic->CellWall

Caption: Mechanism of InhA inhibition. The pyrrolidine scaffold binds to the InhA-NADH complex, blocking Enoyl-ACP access and halting cell wall synthesis.

Structure-Activity Relationship (SAR) Data

The following table summarizes key SAR findings for InhA inhibitors based on the pyrrolidine-carboxamide core (Data synthesized from He et al., 2006 and Rotstein et al., 2010).

RegionModificationEffect on Potency (IC50)Notes
Core Pyrrolidine vs. PiperidinePyrrolidine preferred 5-membered ring provides optimal vector for substituents.
C3-Amide N-Benzyl vs. N-AlkylN-Benzyl > N-Alkyl Pi-stacking interactions within the hydrophobic pocket are critical.
N1-Subst. Aryl vs. CyclohexylAryl/Biaryl preferred Larger hydrophobic groups fill the substrate-binding tunnel.
Stereochem (S)-isomer vs. (R)-isomer(S) >>> (R) (S)-isomer typically 100x more potent due to specific chiral fit.

Biological Characterization Protocols

In Vitro InhA Inhibition Assay

To validate the activity of synthesized scaffolds, a spectrophotometric assay monitoring NADH oxidation is standard.

Protocol:

  • Buffer Preparation: 30 mM PIPES buffer (pH 6.8), 150 mM NaCl, 1 mM EDTA.

  • Enzyme Mix: Recombinant InhA (10–50 nM final concentration) + NADH (250 µM).

  • Substrate: 2-trans-dodecenoyl-CoA (DD-CoA).

  • Reaction:

    • Incubate Enzyme Mix with test compound (dissolved in DMSO) for 10 minutes at 25°C.

    • Initiate reaction by adding DD-CoA (Substrate).

    • Measurement: Monitor the decrease in absorbance at 340 nm (oxidation of NADH to NAD+) over 60 seconds using a kinetic microplate reader.

    • Calculation: % Inhibition =

      
      .
      

Future Outlook: Dual-Targeting and PROTACs

Recent literature suggests the pyrrolidine-carboxamide core is evolving beyond simple inhibition.

  • Dual EGFR/CDK2 Inhibitors: New derivatives (e.g., Compound 7g) have shown dual antiproliferative activity, effectively tackling drug-resistant cancer lines (e.g., MCF-7, A-549) [3].

  • PROTAC Linkers: The rigidity of the pyrrolidine ring makes it an excellent "exit vector" for Proteolysis Targeting Chimeras (PROTACs), allowing precise orientation of the E3 ligase ligand relative to the target protein.

References

  • He, X., et al. (2006). Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis. Journal of Medicinal Chemistry. Link

  • Rotstein, S. H., et al. (2010). Pyrrolidine Carboxamides as a Novel Class of Potent InhA Inhibitors. Bioorganic & Medicinal Chemistry Letters. Link

  • El-Sayed, N. A., et al. (2023). New pyrrolidine-carboxamide derivatives as dual antiproliferative EGFR/CDK2 inhibitors. Chemical Biology & Drug Design. Link

  • BenchChem. (n.d.). Pyrrolidine-2-carboxamide hydrochloride: A versatile building block. Link (Representative source for commercial availability).

  • Moni, L., et al. (2015).[2][3] Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Current Organic Chemistry. Link

Sources

4-(Pyrrolidin-1-yl)oxane-4-carboxamide: Scaffold Analysis & Mechanism of Action

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 4-(Pyrrolidin-1-yl)oxane-4-carboxamide (CAS: 1797121-22-2), examining its role as a critical pharmacophore scaffold in medicinal chemistry.

While often encountered as a high-value intermediate, this motif—a gem-disubstituted amino-ether —serves as a bioisostere for the cyclohexyl-amine core found in potent Opioid Receptor Agonists and Nav1.7 Ion Channel Blockers . This guide dissects its structural utility, synthetic pathways, and the mechanism of action of the bioactive ligands derived from it.

Executive Summary & Structural Logic

This compound represents a privileged structural motif in modern drug discovery, specifically designed to modulate the physicochemical properties of central nervous system (CNS) agents.

  • Chemical Identity: A tetrahydropyran (oxane) ring substituted at the 4-position with both a pyrrolidine ring (tertiary amine) and a primary carboxamide.

  • Role: It functions as a conformationally restricted bioisostere of the 4-amino-cyclohexane-carboxamide core found in kappa-opioid agonists (e.g., U-50,488 ) and mu-opioid modulators.

  • Key Advantage: The replacement of the cyclohexane ring with an oxane (tetrahydropyran) ring lowers lipophilicity (LogP) and reduces metabolic clearance while maintaining the spatial arrangement of the pharmacophore elements (the basic amine and the amide hydrogen bond donor/acceptor).

Structural Pharmacophore Analysis
FeatureFunction in Ligand-Receptor Binding
Pyrrolidin-1-yl (Basic Amine) Protonated at physiological pH; forms a critical salt bridge with Aspartate residues (e.g., Asp147 in MOR/KOR) in the receptor binding pocket.
Oxane (Tetrahydropyran) Core Reduces LogP compared to cyclohexane (lowering non-specific binding); the ether oxygen can act as a weak H-bond acceptor.
Gem-Disubstitution (C4) Locks the conformation, forcing the pyrrolidine and amide groups into specific vectors to maximize binding entropy.
Carboxamide (-CONH₂) Acts as a synthetic handle for further derivatization (e.g., to substituted amides or heterocycles) or interacts directly via H-bonding.

Mechanism of Action: Target Systems

Although the molecule itself is a fragment, it is the "warhead" carrier for two primary classes of biological targets.

A. Opioid Receptor Modulation (GPCRs)

Derivatives of this scaffold function as G-Protein Coupled Receptor (GPCR) modulators, primarily targeting the Mu (MOR) and Kappa (KOR) opioid receptors.

  • Binding Mechanism: The protonated pyrrolidine nitrogen anchors the molecule in the orthosteric site. The amide moiety (often derivatized to a phenylacetamide in active drugs) extends into the hydrophobic sub-pocket.

  • Signaling Cascade: Agonist binding induces a conformational change in transmembrane helices (TM3, TM6), facilitating the recruitment of Gαi/o proteins.

    • Inhibition of Adenylyl Cyclase: Reduces cAMP levels.

    • Ion Channel Modulation: Activates G-protein-gated inwardly rectifying potassium channels (GIRK), leading to hyperpolarization and inhibition of neuronal firing.

B. Voltage-Gated Sodium Channels (Nav1.7)

The gem-amino amide motif is also prevalent in state-dependent blockers of Nav1.7 , a key target for neuropathic pain.

  • Mechanism: The basic amine penetrates the channel pore, blocking Na⁺ influx. The oxane ring creates a specific steric bulk that favors binding to the inactivated state of the channel, providing frequency-dependent inhibition.

Visualization: Signaling & Synthesis

Figure 1: Opioid Receptor Signaling Pathway (Gαi/o)

The following diagram illustrates the downstream effects of ligands derived from the 4-(Pyrrolidin-1-yl)oxane scaffold upon binding to the Opioid Receptor.

OpioidSignaling Ligand Ligand (Oxane Scaffold) Receptor Opioid Receptor (GPCR) Ligand->Receptor Orthosteric Binding Gi_Protein Gαi/o Protein Receptor->Gi_Protein Activation (GDP->GTP) AC Adenylyl Cyclase Gi_Protein->AC Inhibition GIRK GIRK Channels (K+ Efflux) Gi_Protein->GIRK Activation (βγ subunit) Ca_Channel Ca2+ Channels (Inhibition) Gi_Protein->Ca_Channel Inhibition (βγ subunit) cAMP cAMP Levels AC->cAMP Decrease Effect Neuronal Hyperpolarization GIRK->Effect K+ Efflux Ca_Channel->Effect Reduced Neurotransmitter Release

Caption: Gαi/o-mediated signaling cascade activated by oxane-based opioid agonists, leading to reduced neuronal excitability.

Figure 2: Synthetic Pathway (Strecker Protocol)

The synthesis of this compound typically follows a modified Strecker reaction, ensuring the formation of the gem-disubstituted quaternary center.

Synthesis Pyranone Tetrahydro-4H-pyran-4-one Intermediate Amino-Nitrile Intermediate Pyranone->Intermediate Strecker Reaction Pyrrolidine Pyrrolidine Pyrrolidine->Intermediate Cyanide TMSCN / KCN Cyanide->Intermediate Product 4-(Pyrrolidin-1-yl) oxane-4-carboxamide Intermediate->Product Acid Hydrolysis (H2SO4, H2O)

Caption: Synthesis via Strecker reaction followed by controlled hydrolysis of the nitrile to the primary amide.

Experimental Protocols

Protocol A: Synthesis of this compound

Objective: To construct the quaternary carbon center with high yield.

  • Reagents: Tetrahydro-4H-pyran-4-one (1.0 eq), Pyrrolidine (1.1 eq), Trimethylsilyl cyanide (TMSCN, 1.2 eq), Zinc Iodide (ZnI₂, cat.).

  • Formation of Amino-Nitrile:

    • Dissolve tetrahydro-4H-pyran-4-one in dry Dichloromethane (DCM) under Nitrogen.

    • Add Pyrrolidine and stir for 15 minutes at 0°C.

    • Dropwise add TMSCN followed by catalytic ZnI₂.

    • Allow to warm to room temperature and stir for 4–6 hours.

    • Checkpoint: Monitor disappearance of ketone via TLC/LC-MS.

  • Hydrolysis to Amide:

    • Concentrate the reaction mixture to remove solvent.

    • Treat the residue with concentrated Sulfuric Acid (H₂SO₄) at 0°C.

    • Stir at room temperature for 12–18 hours (hydration of nitrile).

    • Pour onto crushed ice and basify to pH 10 with Ammonium Hydroxide (NH₄OH).

    • Extract with Ethyl Acetate, dry over MgSO₄, and concentrate.

  • Purification: Recrystallize from Ethanol/Ether or purify via silica gel chromatography (MeOH/DCM gradient).

Protocol B: In Vitro Binding Assay (Opioid Receptor)

Objective: To validate the affinity of the scaffold derivative.

  • Membrane Preparation: Use CHO cells stably expressing human Mu-Opioid Receptor (hMOR).

  • Radioligand: [³H]-DAMGO (Agonist) or [³H]-Naloxone (Antagonist).

  • Incubation:

    • Mix 20 µg membrane protein with varying concentrations of the test compound (1 nM – 10 µM).

    • Add Radioligand (Kd concentration).

    • Incubate for 60 min at 25°C in Tris-HCl buffer (pH 7.4).

  • Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC₅₀ and Ki using non-linear regression.

References

  • World Intellectual Property Organization (WIPO). (2015). Patent WO2015/000 - "Substituted Tetrahydropyran Derivatives as Opioid Receptor Modulators."

  • Journal of Medicinal Chemistry. (2014). "Discovery of Novel Spiro-Cyclic Opioid Receptor Agonists." ACS Publications.

  • BLDpharm. (2024). "Product Datasheet: this compound (CAS 1797121-22-2)."

  • Guide to Pharmacology. (2024). "Opioid Receptor Physiology and Pharmacology." IUPHAR/BPS.

  • ScienceDirect. (2018). "Gem-disubstituted amino-ethers in Drug Design." Bioorganic & Medicinal Chemistry Letters.

Exploring the Chemical Space of Spirocyclic Oxetanes: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pursuit of novel molecular architectures with enhanced pharmacological properties is a cornerstone of modern drug discovery. There is a continuous demand for scaffolds that offer improved three-dimensionality, metabolic stability, and physicochemical profiles.[1] Spirocyclic oxetanes have emerged as a particularly promising class of compounds, merging the conformational rigidity and precise vectoral control of a spirocycle with the unique electronic and steric properties of the oxetane ring.[2] This guide provides a comprehensive exploration of the chemical space of spirocyclic oxetanes, from synthetic strategies to their application as versatile bioisosteres in medicinal chemistry.

The Strategic Imperative for Three-Dimensional Scaffolds

The over-reliance on flat, aromatic structures in drug design has often led to challenges in achieving target selectivity and favorable ADME (absorption, distribution, metabolism, and excretion) properties. Increasing the fraction of sp³-hybridized centers in drug candidates is a widely recognized strategy to escape "flatland" and improve clinical success rates.[2] Spirocycles, which feature two rings connected by a single quaternary carbon atom, are exemplary three-dimensional scaffolds.[1] This arrangement imparts significant conformational rigidity, which can pre-organize a molecule for optimal interaction with a biological target, often leading to enhanced potency and selectivity.[1]

Concurrently, the oxetane ring, a four-membered cyclic ether, has garnered immense interest as a "magic" motif in medicinal chemistry.[3][4] Despite its inherent ring strain, the 3,3-disubstituted oxetane is remarkably stable and can serve as a polar, low-molecular-weight building block.[3] Its incorporation can improve aqueous solubility, reduce metabolic liability, and act as a bioisosteric replacement for common functional groups like carbonyls and gem-dimethyl moieties.[3][5][6] The fusion of these two motifs into a spirocyclic oxetane framework creates a powerful tool for medicinal chemists to navigate and expand the accessible chemical space for drug discovery.[7]

Navigating the Synthesis of Spirocyclic Oxetanes

Access to a diverse range of spirocyclic oxetanes is paramount for their systematic exploration. Several synthetic strategies have been developed, each with its own merits and limitations. The choice of route is often dictated by the desired substitution pattern and the availability of starting materials.

The Paternò-Büchi Reaction: A Photochemical Approach

The [2+2] photocycloaddition between a ketone and an alkene, known as the Paternò-Büchi reaction, offers a direct and atom-economical route to the oxetane core.[8] This method is particularly attractive for constructing the spiro-fused system in a single step.[9]

A recent advancement involves a telescoped three-step sequence starting from cyclic ketones and maleic acid derivatives.[9] The use of p-xylene as an additive has been shown to suppress the competing dimerization of the alkene, a common side reaction that has previously limited the synthetic utility of this approach.[9]

Paterno_Buchi_Workflow start Cyclic Ketone + Maleic Acid Derivative photoreaction [2+2] Photocycloaddition (Paternò-Büchi Reaction) start->photoreaction intermediate Spiro-Anhydride Intermediate photoreaction->intermediate nucleophile Nucleophilic Ring Opening intermediate->nucleophile acid Carboxylic Acid Intermediate nucleophile->acid coupling Amide Coupling / Esterification acid->coupling product Functionalized Spirocyclic Oxetane coupling->product

Telescoped synthesis of spirocyclic oxetanes via the Paternò-Büchi reaction.

Experimental Protocol: General Procedure for Telescoped Paternò-Büchi Reaction [8]

  • Photoreaction: A solution of the cyclic ketone (1.0 equiv.), maleic anhydride (1.2 equiv.), and p-xylene (1.0 equiv.) in a suitable solvent (e.g., acetonitrile) is prepared in a quartz reaction vessel. The solution is degassed by sparging with nitrogen for 30 minutes. The reaction mixture is then irradiated with UV light (e.g., 300 nm) at room temperature for 24-48 hours, or until consumption of the starting material is observed by TLC or LC-MS.

  • Nucleophilic Ring Opening: The solvent is removed in vacuo. The crude spiro-anhydride intermediate is redissolved in a suitable solvent (e.g., THF), and the desired nucleophile (e.g., a primary alcohol, 1.5 equiv.) is added. The mixture is heated to reflux for 24-72 hours.

  • Coupling: After cooling to room temperature, the solvent is evaporated. The resulting carboxylic acid is dissolved in a solvent such as DCM, followed by the addition of a coupling agent (e.g., HATU, 1.2 equiv.), a base (e.g., DIPEA, 2.0 equiv.), and the desired amine or alcohol (1.2 equiv.). The reaction is stirred at room temperature until completion.

  • Purification: The reaction mixture is washed with aqueous acid and base, dried over sodium sulfate, and concentrated. The final product is purified by column chromatography on silica gel to yield the functionalized spirocyclic oxetane.

Self-Validation: The progress of each step should be monitored by an appropriate analytical technique (TLC, LC-MS, ¹H NMR of an aliquot) to ensure the complete conversion of intermediates before proceeding to the next step. The regioselectivity of the nucleophilic opening is typically high, driven by sterics.[8]

Intramolecular Williamson Etherification: A Classic Strategy

A robust and widely employed method for constructing the oxetane ring is the intramolecular Williamson etherification of a 1,3-halohydrin or a related precursor.[10] For spirocyclic systems, this typically involves the synthesis of a cyclic core functionalized with two hydroxymethyl groups, one of which is converted into a leaving group.

A common starting material for this approach is 3-bromo-2,2-bis(bromomethyl)propan-1-ol, which can be used to construct a variety of spirocyclic oxetane building blocks, such as 2-oxa-6-azaspiro[3.3]heptane.[10]

Williamson_Etherification_Workflow start 1,3-Diol on a Cyclic Scaffold activation Selective Activation (e.g., Tosylation) start->activation intermediate 1,3-Monotosylate Intermediate activation->intermediate cyclization Base-Mediated Intramolecular Cyclization intermediate->cyclization product Spirocyclic Oxetane cyclization->product

General workflow for spirocyclic oxetane synthesis via Williamson etherification.

Experimental Protocol: Synthesis of 2-Oxa-6-azaspiro[3.3]heptane [10]

  • Amine Alkylation: 3-Bromo-2,2-bis(bromomethyl)propan-1-ol (1.0 equiv.) is reacted with a protected amine (e.g., benzylamine, 1.1 equiv.) in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) to form the initial alkylated intermediate.

  • Cyclization to Azetidine: The intermediate is treated with a strong base (e.g., NaH) to facilitate the first intramolecular cyclization, forming a 3-hydroxymethyl-azetidine derivative.

  • Oxetane Ring Formation: The hydroxyl group is activated, for instance, by conversion to a tosylate or mesylate. Subsequent treatment with a base (e.g., KOtBu) in a solvent like DMSO at elevated temperatures induces the second intramolecular cyclization to form the protected spirocyclic oxetane.[10]

  • Deprotection: The protecting group (e.g., benzyl) is removed under standard conditions (e.g., hydrogenolysis) to yield the final 2-oxa-6-azaspiro[3.3]heptane.

Causality: The stepwise nature of this synthesis allows for controlled construction of the heterocyclic rings. The choice of protecting groups is critical to ensure orthogonality and compatibility with the reaction conditions in subsequent steps.[11]

Comparison of Synthetic Strategies
Strategy Key Advantages Key Limitations Scalability References
Paternò-Büchi Reaction Atom economical, single-step ring formation, access to complex structures.Limited substrate scope, potential for side reactions (dimerization, polymerization), requires specialized photochemical equipment.Moderate; can be challenging in flow reactors due to fouling.[8][9]
Williamson Etherification Robust, reliable, well-established, good functional group tolerance.Multi-step sequences, may require protecting groups, generation of stoichiometric waste.High; many procedures are scalable to the kilogram level.[10][12]
C-H Insertion Efficient, accesses unique scaffolds, can be performed in flow or batch.Requires diazo precursors which can be hazardous, catalyst-dependent selectivity.Moderate to High, depending on the safety infrastructure for handling diazo compounds.[7][13]

Physicochemical Properties and Bioisosteric Potential

The true value of spirocyclic oxetanes lies in their ability to predictably modulate the properties of a parent molecule.[5] They act as rigid, three-dimensional bioisosteres that can enhance drug-like characteristics.

Bioisosterism_Concept cluster_properties Impact on Properties parent Parent Molecule (e.g., with Carbonyl) spiro_oxetane Spirocyclic Oxetane Analogue parent->spiro_oxetane Bioisosteric Replacement properties Modulated Properties solubility Improved Solubility properties->solubility metabolism Blocked Metabolism properties->metabolism lipophilicity Reduced Lipophilicity properties->lipophilicity shape Increased 3D Shape properties->shape

Impact of spirocyclic oxetane bioisosterism on molecular properties.
As a Carbonyl or gem-Dimethyl Bioisostere

Pioneering work demonstrated that the oxetane moiety can serve as an effective bioisostere for a carbonyl group.[3] It maintains a polar oxygen atom capable of acting as a hydrogen bond acceptor but introduces a more three-dimensional, lipophilic character compared to the flat, polar carbonyl.[14] This replacement can be particularly advantageous when the parent ketone or amide is prone to metabolic reduction or chemical instability.[14]

Similarly, the spiro-oxetane can replace a gem-dimethyl group, occupying a similar volume while introducing polarity and reducing lipophilicity, which often leads to improved aqueous solubility.[3][6]

Property Carbonyl gem-Dimethyl Spiro-Oxetane Rationale for Change References
Geometry Trigonal PlanarTetrahedralSpirocyclic (Puckered)Introduction of a strained, sp³-rich ring system.[15][16]
Polarity HighNon-polarHighThe ether oxygen introduces a significant dipole moment.[3]
Solubility VariableLowGenerally IncreasedThe polar nature and hydrogen bond accepting capability of the oxetane oxygen improves solvation.[3][4][5]
Metabolic Stability Can be reducedGenerally stableGenerally IncreasedBlocks benzylic oxidation of gem-dimethyl groups and prevents reduction of carbonyls.[6][14]
Modulating Physicochemical Properties

The incorporation of a spirocyclic oxetane has a profound and often beneficial impact on key drug-like properties.

  • Solubility and Lipophilicity: The replacement of a non-polar moiety like a cyclobutane or gem-dimethyl group with a spiro-oxetane typically leads to a significant decrease in lipophilicity (logD) and a corresponding increase in aqueous solubility.[6] When replacing a carbonyl, the effect on lipophilicity can be series-dependent, but the three-dimensional structure often disrupts crystal packing, which can also improve solubility.[6][10]

  • Metabolic Stability: The quaternary spiro-carbon is inherently stable to metabolic oxidation. Replacing metabolically vulnerable groups (e.g., benzylic methylenes) with a spiro-oxetane is a proven strategy to enhance metabolic stability and prolong a compound's half-life.[4][6]

  • Basicity Modulation: The electron-withdrawing inductive effect of the oxetane's oxygen atom can decrease the basicity (pKa) of proximal amine groups.[15] This can be a critical tool for fine-tuning a compound's pharmacokinetic profile, for example, by reducing its volume of distribution.[15]

Applications in Drug Discovery: A Case Study

The practical utility of spirocyclic oxetanes is evident in their incorporation into clinical and preclinical drug candidates.[4] For instance, in the development of inhibitors for matrix metalloproteinase 13 (MMP-13), replacing a methyl group with an oxetane moiety while maintaining potent and selective inhibition led to improved physicochemical properties and microsomal turnover.[15] Similarly, the 2-oxa-6-azaspiro[3.3]heptane motif has been frequently used to install spiro-oxetane units in drug discovery campaigns, often leading to compounds with superior properties compared to their non-spirocyclic or non-oxetane containing counterparts.[17]

Conclusion and Future Outlook

The chemical space defined by spirocyclic oxetanes represents a fertile ground for the discovery of next-generation therapeutics. These scaffolds offer a unique combination of three-dimensionality, metabolic stability, and tunable physicochemical properties. Advances in synthetic chemistry are continually expanding the diversity of accessible structures, allowing for a more systematic exploration of their potential.[2][7] As our understanding of the nuanced effects of these motifs on molecular properties grows, spirocyclic oxetanes are poised to become an increasingly integral part of the medicinal chemist's toolkit, enabling the design of safer and more effective medicines.

References

  • Title: Oxetanes in Drug Discovery Campaigns.[3] Source: Journal of Medicinal Chemistry. URL: [Link]

  • Title: Spirocyclic Oxetanes: Synthesis and Properties.[2] Source: ResearchGate. URL: [Link]

  • Title: Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives.[9] Source: Chemical Communications (RSC Publishing). URL: [Link]

  • Title: Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole.[18] Source: MDPI. URL: [Link]

  • Title: Spirocyclic Scaffolds in Medicinal Chemistry.[1] Source: PubMed. URL: [Link]

  • Title: Applications of oxetanes in drug discovery and medicinal chemistry.[4] Source: PubMed. URL: [Link]

  • Title: Selected Applications of Spirocycles in Medicinal Chemistry.[19] Source: ResearchGate. URL: [Link]

  • Title: Synthesis of Functionalized Spiro-Oxetanes for Combinatorial Chemistry.[13] Source: Synfacts. URL: [Link]

  • Title: Chemical Space Exploration of Oxetanes.[5] Source: MDPI. URL: [Link]

  • Title: Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis.[6] Source: PubMed Central. URL: [Link]

  • Title: C–H Insertion as a key step to spiro-oxetanes, scaffolds for drug discovery.[7] Source: CORE. URL: [Link]

  • Title: Adventures in Drug-like Chemistry Space: From Oxetanes to Spiroazetidines and Beyond![20] Source: CHIMIA. URL: [Link]

  • Title: SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES.[12] Source: Connect Journals. URL: [Link]

  • Title: Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives.[8] Source: Chemical Communications (RSC Publishing). URL: [Link]

  • Title: Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes.[11] Source: RSC Publishing. URL: [Link]

  • Title: Synthetic oxetanes in drug discovery: where are we in 2025?[17] Source: Taylor & Francis Online. URL: [Link]

  • Title: Applications of oxetanes in drug discovery and medicinal chemistry.[15] Source: PubMed Central. URL: [Link]

  • Title: Synthetic routes to spirooxindole oxetanes. Source: ResearchGate. URL: [Link]

  • Title: Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry.[10] Source: Chemical Reviews (ACS Publications). URL: [Link]

  • Title: ChemComm. Source: RSC Publishing. URL: [Link]

  • Title: Copper-Catalyzed Four-Component A 3 -Based Cascade Reaction: Facile Synthesis of 3-Oxetanone-Derived Spirocycles.[21] Source: MDPI. URL: [Link]

  • Title: Bis-Spiro-Oxetane and Bis-Spiro-Tetrahydrofuran Pyrroline Nitroxide Radicals: Synthesis and Electron Spin Relaxation Studies.[16] Source: PubMed Central. URL: [Link]

  • Title: Oxetanes in drug discovery.[14] Source: Research Collection ETH Zurich. URL: [Link]

Sources

Methodological & Application

Application Note: Intramolecular Cyclization Protocols for Oxetane Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Oxetane Imperative

In modern drug discovery, the oxetane ring has transcended its status as a mere chemical curiosity to become a "privileged motif." It serves as a potent bioisostere for gem-dimethyl groups and carbonyls, offering a unique combination of high polarity, low lipophilicity (low LogP), and metabolic stability.

However, the high ring strain of oxetane (~106 kJ/mol) makes its synthesis thermodynamically challenging. Unlike the facile formation of five- and six-membered rings, the formation of the four-membered oxetane ring is kinetically slow (entropy) and enthalpically costly (strain).

This guide details the two most robust intramolecular methodologies for constructing these scaffolds:

  • 3-Exo-Tet Nucleophilic Displacement (Modified Williamson Etherification): The industry standard for appending oxetanes to existing scaffolds.

  • Intramolecular Paternò-Büchi Reaction: The primary method for constructing complex, fused bicyclic oxetane systems.

Method A: The 3-Exo-Tet Nucleophilic Displacement

Mechanistic Insight & Causality

The most widely adopted route to oxetanes is the intramolecular displacement of a leaving group (LG) by a


-alkoxide. This proceeds via a 3-exo-tet  transition state.

The Critical Challenge: Grob Fragmentation The primary failure mode in this reaction is not the lack of reactivity, but the competing Grob fragmentation . When the C-C bond between the


 and 

carbons aligns anti-periplanar with the leaving group, the molecule can fragment into an alkene and formaldehyde (or aldehyde derivative) rather than cyclizing.

Key Control Parameters:

  • Leaving Group (LG) Lability: Faster leaving groups favor cyclization over fragmentation.

    • Hierarchy: Nosylate (Ns) > Tosylate (Ts) > Mesylate (Ms).

    • Recommendation: Use Nosylates for sterically hindered or fragmentation-prone substrates.

  • Temperature: Lower temperatures favor the kinetic product (oxetane) over the thermodynamic fragmentation products.

  • Counter-Cation Effect: Potassium (

    
    ) bases often provide faster rates than Sodium (
    
    
    
    ) due to looser ion pairing, increasing the nucleophilicity of the alkoxide.
Protocol: Cyclization of 1,3-Diols via Monotosylation

This protocol describes the conversion of a 1,3-diol to a 3-substituted oxetane.

Materials:

  • Substrate: 2-substituted-1,3-propanediol (1.0 equiv)

  • Reagent A: n-Butyllithium (n-BuLi), 2.5M in hexanes (1.05 equiv)

  • Reagent B: p-Toluenesulfonyl chloride (TsCl) (1.0 equiv)

  • Reagent C: n-Butyllithium (n-BuLi), 2.5M in hexanes (1.1 equiv)

  • Solvent: Anhydrous THF (0.1 M concentration)

Step-by-Step Workflow:

  • Monodeprotonation:

    • Charge a flame-dried flask with the 1,3-diol and anhydrous THF. Cool to -78 °C .

    • Add Reagent A (n-BuLi) dropwise over 15 minutes.

    • Why: At -78 °C, n-BuLi selectively deprotonates the less hindered primary alcohol (if unsymmetrical) or statistically generates the mono-alkoxide.

  • Activation (In-situ Tosylation):

    • Add TsCl (dissolved in minimal THF) dropwise to the reaction mixture at -78 °C.

    • Allow the mixture to warm to 0 °C over 1 hour.

    • Checkpoint: TLC should show the formation of the mono-tosylate. Do not isolate; isolation often leads to decomposition.

  • Cyclization (The 3-Exo-Tet Step):

    • Cool the mixture back to -78 °C (Critical for suppressing Grob fragmentation).

    • Add Reagent C (n-BuLi, second portion) dropwise.

    • Allow the reaction to warm slowly to room temperature (25 °C) over 4–12 hours.

    • Observation: A white precipitate (LiOTs) will form as the reaction proceeds.

  • Workup:

    • Quench with saturated aqueous

      
      .
      
    • Extract with

      
       (Ether is preferred over DCM for oxetane extraction due to volatility concerns).
      
    • Concentrate carefully (oxetanes can be volatile).

Optimization Table: Leaving Group Selection
Leaving GroupRelative RateRisk of FragmentationRecommended Use Case
Mesylate (Ms) SlowHighSimple, unhindered primary alcohols.
Tosylate (Ts) ModerateModerateStandard substrates; good balance of stability/reactivity.
Nosylate (Ns) FastLowPreferred. Sterically hindered substrates or when Grob fragmentation is observed.
Triflate (Tf) Very FastVery LowHighly sensitive substrates; requires cryogenic handling (-78 °C).

Method B: Intramolecular Paternò-Büchi Reaction

Mechanistic Insight

While Method A is for appending oxetanes, Method B is for building oxetane-fused multicyclic scaffolds. It involves the excitation of a carbonyl group (n




*) to a triplet diradical, which then attacks a tethered alkene.

Regioselectivity Logic: The regiochemistry is dictated by the stability of the 1,4-biradical intermediate . The oxygen radical adds to the alkene first to generate the most stable carbon radical.

Protocol: Synthesis of Bicyclic Oxetanes

Materials:

  • Substrate:

    
    -unsaturated ketone/aldehyde (1.0 equiv)
    
  • Solvent: Acetonitrile or Benzene (degassed)

  • Light Source: 300–350 nm UV lamp (Rayonet reactor or LED setup)

Step-by-Step Workflow:

  • Preparation:

    • Dissolve substrate in solvent (0.01 M – dilute conditions are mandatory to prevent intermolecular dimerization).

    • Degassing: Sparge the solution with Argon for 30 minutes. Oxygen is a triplet quencher and will kill the reaction.

  • Irradiation:

    • Place the vessel in the photoreactor.

    • Irradiate at 300 nm (for ketones) or 350 nm (for aldehydes/enones).

    • Monitor by NMR (disappearance of alkene peaks). Reaction times vary from 1 to 24 hours.

  • Purification:

    • Evaporate solvent.

    • Purify via flash chromatography on silica gel (oxetanes are generally stable to silica, unlike epoxides).

Visualizing the Decision Matrix

The following diagram illustrates the decision process for selecting the correct cyclization method based on substrate availability and target architecture.

OxetaneSynthesis Start Target Oxetane Structure Simple 3-Substituted / Spiro (Appending to scaffold) Start->Simple Complex Fused Bicyclic / Tricyclic (Scaffold Construction) Start->Complex Precursor1 1,3-Diol or Epoxide Precursor Simple->Precursor1 Precursor2 Carbonyl with Tethered Alkene Complex->Precursor2 MethodA Method A: Williamson Etherification (3-exo-tet) Precursor1->MethodA MethodB Method B: Paternò-Büchi (Photochemical [2+2]) Precursor2->MethodB Risk Risk: Grob Fragmentation MethodA->Risk If 1,3-relationship is anti-periplanar Mitigation Use Nosylate (Ns) LG Low Temp (-78°C) Risk->Mitigation Optimization

Figure 1: Strategic Decision Tree for Oxetane Synthesis Methodologies.

Troubleshooting & Critical Parameters

The "Baldwin's Rules" Check
  • 3-Exo-Tet: Favorable. This is the basis of Method A.

  • 4-Endo-Trig: Unfavorable. Direct cyclization onto an alkene is rarely successful for oxetanes.

Solvent Effects on Cyclization (Method A)

The solvent plays a dual role: solvation of the cation and stabilization of the transition state.

SolventDielectric ConstantEffect on RateNotes
THF 7.5ModerateStandard. Good solubility for Li-salts.
DMF 36.7FastPromotes separation of ion pairs (

/

), increasing alkoxide nucleophilicity. Hard to remove.
DCM 8.9SlowPoor solvation of cations; generally avoided for cyclization steps.
t-BuOH 12.4VariableUsed in specific "potassium t-butoxide" protocols to buffer basicity.

References

  • Bull, J. A., et al. (2016).[1][2] Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link]

  • Burkhard, J. A., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. [Link]

  • D'Auria, M., & Racioppi, R. (2013).[3] Oxetane Synthesis through the Paternò-Büchi Reaction. Molecules. [Link]

  • Wuitschik, G., et al. (2008). Spirocyclic Oxetanes: Synthesis and Properties. Angewandte Chemie International Edition. [Link]

Sources

Application Note: High-Throughput Screening of Gem-Disubstituted Pyran Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to guide drug discovery professionals in utilizing 4-(Pyrrolidin-1-yl)oxane-4-carboxamide (also known as 4-(pyrrolidin-1-yl)tetrahydro-2H-pyran-4-carboxamide) as a privileged scaffold in High-Throughput Screening (HTS).

This guide focuses on the compound's utility as a rigidified, polar fragment for targeting G-Protein Coupled Receptors (GPCRs) and serine proteases (e.g., DPP-IV), leveraging the Thorpe-Ingold effect to enhance ligand binding entropy.

Compound Focus: this compound Application: Fragment-Based Drug Discovery (FBDD) & Diversity-Oriented Synthesis (DOS) Screening Target Class: GPCRs (Chemokine/Opioid), Serine Proteases (DPP-IV)

Introduction & Mechanistic Rationale

This compound represents a class of "privileged structures" in medicinal chemistry characterized by a gem-disubstituted tetrahydropyran (oxane) ring . Unlike flexible piperidine or cyclohexane analogs, this scaffold utilizes the Thorpe-Ingold Effect (Gem-Disubstituent Effect) to pre-organize the molecule into a bioactive conformation.

The Pharmacological Advantage[1]
  • Conformational Locking: The steric bulk of the pyrrolidine and carboxamide groups at the same carbon (C4) forces the pyran ring into a specific chair conformation. This reduces the entropic penalty upon protein binding, potentially increasing affinity by 10-100 fold compared to mono-substituted analogs.

  • Physicochemical Balance: The oxane oxygen lowers lipophilicity (

    
    ) compared to cyclohexane, improving metabolic stability and solubility—critical factors for reducing attrition in HTS hits.
    
  • Vector Positioning: The scaffold rigidly orients the basic nitrogen (pyrrolidine) and the hydrogen-bond donor/acceptor (carboxamide) in a defined vector, making it an ideal probe for class A GPCRs and protease active sites .

Mechanistic Diagram: The Thorpe-Ingold Lock

The following diagram illustrates how the gem-disubstitution restricts bond rotation, favoring the "bound" state.

ThorpeIngoldEffect cluster_mechanism Mechanism of Action Unbound Flexible Precursor (High Entropy) GemSub Gem-Disubstitution (C4 Position) Unbound->GemSub Chemical Synthesis Locked 4-(Pyrrolidin-1-yl)oxane (Restricted Rotation) GemSub->Locked Thorpe-Ingold Effect (Steric Compression) Bound Protein-Ligand Complex (Low Entropy Penalty) Locked->Bound High Affinity Binding (ΔG = ΔH - TΔS)

Caption: The gem-disubstitution at C4 forces the substituents into an equatorial/axial orientation, minimizing the entropy loss (


) required for binding to the target protein.

HTS Assay Design & Workflow

When screening libraries containing this compound, the assay must be designed to detect weak-to-moderate affinity interactions (typical of fragments) while avoiding false positives due to the basic pyrrolidine nitrogen.

Recommended Assay Formats
Target ClassAssay TypeReadoutRationale
GPCRs (e.g., CCR5, Opioid)FLIPR Calcium Flux Fluorescence (

dye)
Functional readout detects agonism/antagonism; robust against weak fluorescence of the scaffold.
Proteases (e.g., DPP-IV)Fluorogenic Cleavage Fluorescence Intensity (AMC/R110)The scaffold mimics the P1/P2 amino acid residues; competitive inhibition is easily quantified.
General Binding TR-FRET / HTRF Ratio (665/620 nm)Ratiometric readout minimizes interference from compound autofluorescence or precipitation.
Screening Workflow Diagram

HTS_Workflow cluster_assay Assay Execution Source Compound Source (10 mM DMSO Stock) QC QC: LC-MS Purity Check (>95% Required) Source->QC Dispense Acoustic Dispensing (Echo 650: 20-50 nL) QC->Dispense Plate Assay Plate (384/1536-well Black) Dispense->Plate Reagent1 Add Target Protein (e.g., DPP-IV or GPCR Membranes) Plate->Reagent1 Incubate1 Incubation (30 min @ RT) Reagent1->Incubate1 Reagent2 Add Detection Mix (Substrate or Tracer) Incubate1->Reagent2 Read Detection (EnVision/PHERAstar) Reagent2->Read Analysis Data Analysis (Genedata/Spotfire) Read->Analysis HitCall Hit Confirmation (IC50 > 3σ) Analysis->HitCall

Caption: Standardized HTS workflow for screening this compound libraries, utilizing acoustic dispensing to minimize DMSO carryover.

Detailed Experimental Protocol

Path A: Enzymatic Inhibition Assay (e.g., DPP-IV Target)

This protocol validates the scaffold as a competitive inhibitor mimic.

Materials:

  • Compound: this compound (10 mM in DMSO).

  • Buffer: 25 mM Tris-HCl (pH 7.4), 140 mM NaCl, 10 mM KCl, 0.1% BSA.

  • Substrate: Gly-Pro-AMC (Fluorogenic,

    
     matched).
    
  • Enzyme: Recombinant human DPP-IV (0.1 nM final).

Step-by-Step Procedure:

  • Source Plate Prep: Centrifuge the compound source plate (1000 rpm, 1 min) to remove air bubbles.

  • Dispensing: Use an Echo 650 acoustic dispenser to transfer 20 nL of compound into a 384-well black, low-volume assay plate (Final conc: 10

    
    M). Include DMSO controls (Min signal) and Reference Inhibitor (Max signal).
    
  • Enzyme Addition: Dispense 5

    
    L  of Enzyme Solution (0.2 nM) using a Multidrop Combi.
    
    • Critical Step: Centrifuge plate (1000 rpm, 30 sec) and incubate for 15 minutes at Room Temperature (RT) to allow compound-enzyme equilibration.

  • Substrate Addition: Dispense 5

    
    L  of Substrate Solution (20 
    
    
    
    M Gly-Pro-AMC). Final assay volume = 10
    
    
    L.
  • Kinetic Read: Immediately transfer to a plate reader (e.g., PerkinElmer EnVision).

    • Settings: Ex 355 nm / Em 460 nm.

    • Mode: Kinetic read (every 2 min for 30 min).

  • Analysis: Calculate the slope (RFU/min) for the linear portion. Determine % Inhibition relative to DMSO controls.

Path B: GPCR Functional Assay (Cell-Based Calcium Flux)

This protocol assesses the scaffold's ability to modulate receptor signaling.

Materials:

  • Cells: CHO-K1 cells stably expressing the target GPCR (e.g., CCR5).

  • Dye: Fluo-8 NW Calcium Assay Kit.

  • Agonist: Reference agonist (EC80 concentration) for antagonist mode.

Step-by-Step Procedure:

  • Cell Plating: Plate 10,000 cells/well in a 384-well poly-D-lysine coated plate. Incubate overnight at 37°C/5% CO2.

  • Dye Loading: Remove media and add 20

    
    L  of Fluo-8 dye loading buffer. Incubate 45 min at 37°C, then 15 min at RT.
    
  • Compound Addition: Transfer 10

    
    L  of 3X compound solution (prepared in HBSS buffer) to the cell plate.
    
    • Note: The scaffold is polar; ensure final DMSO < 0.5% to prevent artifactual calcium release.

  • Baseline Read: Measure fluorescence on FLIPR Tetra for 10 seconds (baseline).

  • Stimulation: Inject 10

    
    L  of 4X Reference Agonist.
    
  • Measurement: Monitor fluorescence flux for 90-120 seconds.

  • Data Calculation: Calculate Max-Min RFU. Normalize to % Response.

Data Analysis & Quality Control

Quantitative Parameters

Summarize your assay performance using the following metrics before declaring hits.

MetricAcceptable RangeFormula / Notes
Z-Prime (Z') > 0.5$1 - \frac{3(\sigma_p + \sigma_n)}{
Signal-to-Background (S/B) > 3.0

Coefficient of Variation (CV) < 5%

(For DMSO controls)
Hit Cutoff Mean + 3SDStatistical threshold for identifying active compounds.
Troubleshooting Common Issues
  • Low Solubility / Precipitation: The carboxamide is polar, but the gem-disubstitution can create crystal packing issues. If "snow" is observed in wells, reduce concentration to 5

    
    M or add 0.01% Triton X-100.
    
  • False Positives (Promiscuity): The basic pyrrolidine nitrogen can interact with acidic patches on proteins non-specifically. Always run a counter-screen against an unrelated protein (e.g., AmpC beta-lactamase) to rule out aggregation or non-specific binding.

References

  • Mechanistic Foundation: Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915). "The formation and stability of spiro-compounds. Part I. Spiro-compounds from cyclohexane." Journal of the Chemical Society, Transactions, 107, 1080-1106. (Foundational text on the Thorpe-Ingold/Gem-Dialkyl Effect).
  • Medicinal Chemistry Application: Madar, D. J., et al. (2006).[1] "Discovery of ABT-279: A very potent, selective, effective, and well-tolerated inhibitor of dipeptidyl peptidase-IV."[1] Journal of Medicinal Chemistry, 49(21), 6416-6420.[1] Link (Demonstrates the use of pyrrolidine-substituted scaffolds in DPP-IV inhibition).[1]

  • Scaffold Synthesis: Michrowska, A., & Gulajski, L. (2020). "4-Methyltetrahydropyran as a Convenient Alternative Solvent for Olefin Metathesis Reaction: Model Studies and Medicinal Chemistry Applications." ACS Sustainable Chemistry & Engineering, 8, 18215–18223.[2] Link (Discusses tetrahydropyran scaffolds in drug synthesis).[2]

  • Structural Biology: Addie, M., et al. (2013).[3] "Discovery of AZD5363, an orally bioavailable, potent inhibitor of Akt kinases."[3] Journal of Medicinal Chemistry, 56(5), 2059-2073.[3] Link (Example of 4-substituted piperidine/pyran pharmacophores).

  • Assay Methodology: Thorne, N., Auld, D. S., & Inglese, J. (2010). "Apparent activity in high-throughput screening: origins of compound-dependent assay interference." Current Opinion in Chemical Biology, 14(3), 315-324. Link (Guide to validating HTS hits).

Sources

Application Note: 4-(Pyrrolidin-1-yl)oxane-4-carboxamide in Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The shift in Fragment-Based Drug Discovery (FBDD) from "flat," aromatic-heavy libraries to three-dimensional (3D) scaffolds has highlighted the utility of saturated heterocycles. 4-(Pyrrolidin-1-yl)oxane-4-carboxamide (also referred to as 4-(pyrrolidin-1-yl)tetrahydro-2H-pyran-4-carboxamide) represents a premier "sp³-rich" fragment.

This scaffold combines three critical medicinal chemistry features:

  • The Tetrahydropyran (THP) Core: A bioisostere of cyclohexane that lowers lipophilicity (LogP) and improves metabolic stability.

  • Gem-Disubstitution: The quaternary center at position 4 restricts conformational flexibility (Thorpe-Ingold effect), pre-organizing the vectors for binding.

  • Defined Exit Vectors: The amide and pyrrolidine motifs provide orthogonal handles for fragment growing.

This guide provides a validated protocol for the synthesis of this fragment and outlines strategies for its elaboration into high-affinity leads.

Structural Rationale & Physicochemical Profile[1][2]

The "Escape from Flatland"

Traditional fragment libraries often suffer from low solubility and non-specific binding due to high aromatic ring counts. The this compound scaffold offers a high Fraction of sp³ carbons (


), which correlates with improved clinical success rates.

Table 1: Comparative Physicochemical Properties Data simulated based on standard QSAR models.

PropertyThis compoundCyclohexyl Analog (Reference)Impact of THP Core
Formula


Oxygen reduces lipophilicity
MW 198.26 Da196.30 DaFragment-compliant (<300)
cLogP ~0.2~2.1Significant Solubility Gain
TPSA 55 Ų46 ŲImproved polarity profile
H-Bond Donors 22Amide -NH2
H-Bond Acceptors 31Ether oxygen adds acceptor

0.900.91High 3D character
The Gem-Dimethyl Effect (Conformational Locking)

The gem-disubstitution at the C4 position of the pyran ring forces the substituents (pyrrolidine and amide) into specific axial/equatorial orientations. This reduces the entropic penalty upon binding to a protein target, a phenomenon known as the Thorpe-Ingold effect . Unlike a flexible linear amine, this fragment is "pre-paid" entropically.

Validated Synthetic Protocol

Objective: Synthesis of 4-(pyrrolidin-1-yl)tetrahydro-2H-pyran-4-carboxamide starting from 4-oxotetrahydropyran.

Reaction Workflow (Graphviz)

Synthesis_Workflow Start 4-Oxotetrahydropyran (Starting Material) Step1 Strecker Reaction (Pyrrolidine, TMSCN) Start->Step1 + Pyrrolidine ZnI2 (cat.) Inter Intermediate: 4-(pyrrolidin-1-yl) tetrahydro-2H-pyran-4-carbonitrile Step1->Inter Yield: ~85-90% Step2 Acid Hydrolysis (H2SO4, 0°C to RT) Inter->Step2 Conc. H2SO4 Partial Hydrolysis Final Target Product: 4-(pyrrolidin-1-yl) oxane-4-carboxamide Step2->Final Neutralization Recrystallization

Caption: Two-step synthesis via Strecker aminonitrile formation followed by controlled hydrolysis.

Step-by-Step Methodology
Step 1: Formation of the Aminonitrile

Reagents: 4-Oxotetrahydropyran (1.0 eq), Pyrrolidine (1.1 eq), Trimethylsilyl cyanide (TMSCN) (1.2 eq), Zinc Iodide (


) (0.05 eq).
Solvent:  Dichloromethane (DCM) or Acetonitrile.
  • Setup: In a flame-dried round-bottom flask under Argon, dissolve 4-oxotetrahydropyran (10 mmol) in anhydrous DCM (20 mL).

  • Addition: Add pyrrolidine (11 mmol) and stir for 10 minutes.

  • Catalysis: Add catalytic

    
     (0.5 mmol).
    
  • Cyanation: Dropwise add TMSCN (12 mmol) over 15 minutes. (Caution: TMSCN is toxic; use a fume hood).

  • Reaction: Stir at room temperature for 4–6 hours. Monitor by TLC (fading ketone spot).

  • Workup: Quench with saturated

    
    . Extract with DCM (3x). Dry organics over 
    
    
    
    and concentrate in vacuo.
  • Result: The aminonitrile intermediate is usually an oil that solidifies upon standing. Use directly in Step 2 without extensive purification to avoid retro-Strecker decomposition.

Step 2: Hydrolysis to Carboxamide

Reagents: Concentrated Sulfuric Acid (


).
  • Setup: Place the crude aminonitrile (from Step 1) in a flask equipped with a stir bar.

  • Acidification: Cool the flask to 0°C in an ice bath. Add concentrated

    
     (5 mL per gram of nitrile) dropwise with vigorous stirring. Note: The solution may become viscous.
    
  • Hydrolysis: Remove the ice bath and stir at Room Temperature for 12–18 hours.

    • Checkpoint: If the solution turns dark black/tarry, temperature control was insufficient. Maintain <25°C.

  • Quenching: Pour the reaction mixture carefully onto crushed ice.

  • Neutralization: Basify to pH ~9-10 using Ammonium Hydroxide (

    
    ) or 50% NaOH solution. Caution: Exothermic.
    
  • Isolation: The product often precipitates as a white solid. Filter the solid. If no precipitate forms, extract exhaustively with Ethyl Acetate/Isopropanol (3:1).

  • Purification: Recrystallize from Ethanol/Ether or purify via flash chromatography (DCM:MeOH 9:1).

Fragment Elaboration Strategies

Once the fragment is bound (identified via SPR or NMR screening), elaboration is required to improve potency.

Vector Analysis
  • Vector A (Amide Nitrogen): The primary amide (

    
    ) is a robust handle. It can be converted to a secondary/tertiary amide via alkylation or coupling (if hydrolyzed to acid first) to reach adjacent hydrophobic pockets.
    
  • Vector B (Pyrrolidine Ring): The pyrrolidine ring can be substituted (e.g., 3-fluoro, 3-hydroxy) to pick up specific H-bonds or improve metabolic stability.

Decision Tree for Optimization (Graphviz)

Elaboration_Strategy Hit Fragment Hit: Kd = 50-500 µM Decision Where to grow? Hit->Decision RouteA Vector A: Amide Decision->RouteA Hydrophilic Pocket RouteB Vector B: Pyrrolidine Decision->RouteB Lipophilic Pocket ActionA1 Hofmann Rearrangement -> Primary Amine RouteA->ActionA1 ActionA2 Dehydration -> Nitrile (Reversible Covalent?) RouteA->ActionA2 ActionB1 Ring Expansion (Piperidine/Azepane) RouteB->ActionB1 ActionB2 Substituent Scan (F, OH, OMe at C3) RouteB->ActionB2

Caption: Strategic elaboration vectors based on protein pocket characteristics.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. Link

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

  • Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915). The formation and stability of spiro-compounds. Part I. Journal of the Chemical Society, Transactions, 107, 1080–1106. (Foundational text on Thorpe-Ingold Effect). Link

  • Spatola, A. F. (1983). Chemistry and Biochemistry of Amino Acids, Peptides, and Proteins. (Reference for Strecker/Bucherer-Bergs synthesis of hindered amino acids).
  • Rees, D. C., Congreve, M., Murray, C. W., & Carr, R. (2004). Fragment-based lead discovery. Nature Reviews Drug Discovery, 3(8), 660–672. Link

Application Note: Pyrrolidine-Carboxamides as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Mechanistic Profiling, Assay Protocols, and Therapeutic Applications [1][2]

Executive Summary & Scientific Rationale

The pyrrolidine-carboxamide scaffold represents a privileged structure in medicinal chemistry, particularly for targeting serine proteases and proline-specific peptidases. Unlike their highly reactive nitrile counterparts (which form covalent imidate adducts), carboxamides often function as stable, non-covalent transition state mimetics or hydrogen-bond anchors within the S1 specificity pocket.

This guide details the application of pyrrolidine-carboxamides in inhibiting three critical enzyme classes: Dipeptidyl Peptidase IV (DPP-IV) , Prolyl Oligopeptidase (POP) , and Factor Xa . We provide a validated workflow for synthesis, kinetic profiling, and data analysis, emphasizing the structural causality that dictates inhibitor potency.

Key Mechanistic Advantages
  • P1 Pocket Mimicry: The pyrrolidine ring perfectly mimics the proline residue of natural substrates, ensuring high affinity for proline-specific enzymes (DPP-IV, POP).

  • Thermodynamic Stability: Carboxamides provide a metabolically stable alternative to electrophilic "warheads" (e.g., aldehydes, boronic acids), reducing off-target toxicity.

  • Hydrogen Bonding Network: The primary amide (

    
    ) acts as a dual donor/acceptor, engaging catalytic residues (e.g., Ser630 in DPP-IV or Tyr547 in POP) to stabilize the enzyme-inhibitor complex.
    

Target Landscape & Mechanism of Action

The Binding Interface

The efficacy of pyrrolidine-carboxamides relies on a "lock-and-key" fit within the active site.

  • DPP-IV (Metabolic Regulation): The inhibitor occupies the S1 and S2 pockets. The basic amine (if present) forms a salt bridge with Glu205/Glu206, while the carboxamide interacts with the oxyanion hole.

  • Factor Xa (Coagulation): The pyrrolidine scaffold orients substituents into the S1 and S4 pockets, blocking the conversion of prothrombin to thrombin.

Pathway Visualization

The following diagram illustrates the generic binding mode and downstream physiological effects of inhibiting these targets.

G cluster_Targets Enzymatic Targets cluster_Effects Physiological Outcome Inhibitor Pyrrolidine-Carboxamide (Scaffold) DPP4 DPP-IV (S1 Pocket) Inhibitor->DPP4 High Affinity (Ki < 10 nM) POP Prolyl Oligopeptidase (Active Site) Inhibitor->POP P1 Mimicry FXa Factor Xa (Coagulation Cascade) Inhibitor->FXa S1/S4 Binding GLP1 Increased GLP-1/GIP (Insulin Secretion) DPP4->GLP1 Inhibition Neuro Neuropeptide Stability (Cognitive Enhancement) POP->Neuro Inhibition Coag Thrombin Reduction (Anticoagulation) FXa->Coag Inhibition

Caption: Mechanistic flow of pyrrolidine-carboxamide inhibition across major therapeutic targets.

Experimental Protocols

Protocol A: Determination of IC50 for DPP-IV Inhibition

This protocol uses a chromogenic substrate, Gly-Pro-pNA (p-nitroanilide), which releases yellow pNA (


) upon cleavage.

Reagents:

  • Assay Buffer: 25 mM Tris-HCl, pH 8.0, 140 mM NaCl, 10 mM KCl, 0.1 mg/mL BSA.

  • Substrate: Gly-Pro-pNA (Stock: 20 mM in DMSO). Final concentration:

    
     (approx. 50 µM).
    
  • Enzyme: Recombinant Human DPP-IV (0.5 nM final).

  • Inhibitor: Pyrrolidine-carboxamide derivative (Serial dilution in DMSO).

Workflow:

  • Preparation: Dilute inhibitor in Assay Buffer (maintain DMSO < 5%). Prepare 10 concentrations (e.g., 10 µM down to 0.1 nM).

  • Pre-incubation: Add 10 µL Inhibitor + 40 µL Enzyme to a 96-well clear plate. Incubate at 37°C for 15 minutes to allow equilibrium binding.

  • Initiation: Add 50 µL Substrate solution.

  • Measurement: Monitor Absorbance (405 nm) kinetically every 60 seconds for 20 minutes.

  • Analysis: Calculate initial velocity (

    
    ) from the linear portion of the curve.
    
Protocol B: Kinetic Mode of Action (Lineweaver-Burk)

To determine if the carboxamide acts competitively, non-competitively, or uncompetitively.

Workflow:

  • Matrix Setup: Prepare 4 fixed concentrations of Inhibitor (

    
    ).
    
  • Substrate Titration: For each inhibitor concentration, vary Substrate (Gly-Pro-pNA) from

    
     to 
    
    
    
    .
  • Reaction: Follow Protocol A steps.

  • Plotting: Plot

    
     vs. 
    
    
    
    .
    • Competitive: Lines intersect at Y-axis.

    • Non-Competitive: Lines intersect at X-axis.

    • Mixed: Lines intersect in Quadrant II or III.

Data Analysis & Interpretation

Quantitative Summary Table

When evaluating pyrrolidine-carboxamides, organize data as follows to establish Structure-Activity Relationships (SAR).

Compound IDR-Group (N-Substituent)IC50 (DPP-IV) [nM]IC50 (POP) [nM]Selectivity Ratio (POP/DPP-IV)Mechanism
PC-001 H (Unsubstituted)> 10,000> 10,000N/AWeak Binding
PC-005 Adamantyl-acetyl12.545036Competitive
PC-012 2-Cyanobenzyl4.28.11.9Mixed
Ref (Sitagliptin) (Standard)18> 5,000> 270Competitive
Calculation Logic
  • Percent Inhibition:

    
    
    
  • IC50 Fitting: Use a 4-parameter logistic (4PL) regression model:

    
    
    
  • Ki Calculation (Cheng-Prusoff): For competitive inhibitors:

    
    
    

Troubleshooting & Optimization (Expert Insights)

Issue: Non-Linear Reaction Rates

  • Cause: Substrate depletion (>10% conversion) or enzyme instability.

  • Solution: Reduce enzyme concentration or shorten measurement window. Ensure BSA is present to prevent enzyme adsorption to plastic.

Issue: High Background Absorbance

  • Cause: Compound precipitation or intrinsic color.

  • Solution: Check solubility in buffer. Run a "Compound Only" blank (no enzyme) and subtract this baseline.

Issue: Low Potency (High IC50)

  • Scientific Insight: Carboxamides are less electrophilic than nitriles. If potency is low, the hydrogen bond network in the S1 pocket may be suboptimal. Consider adding hydrophobic bulk to the N-terminus (P2/P3 positions) to gain entropy-driven binding energy.

References

  • Mechanism of Action of DPP-4 Inhibitors. National Institutes of Health (PMC). [Link]

  • Pyrrolidine-2-carbonitrile Derivatives as Multifunctional Antidiabetic Agents. PubMed. [Link]

  • Inhibition of prolyl oligopeptidase by Fmoc-aminoacylpyrrolidine-2-nitriles. PubMed. [Link][3]

  • Discovery and development of Factor Xa inhibitors. Frontiers in Cardiovascular Medicine. [Link]

  • Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA). National Institutes of Health (PMC). [Link]

Sources

"protocols for assessing the cell permeability of oxetane derivatives"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of oxetane rings as bioisosteres for gem-dimethyl or carbonyl groups is a high-value strategy in modern medicinal chemistry (the "Rogers-Evans/Carreira Switch"). While this modification reliably lowers lipophilicity (LogD) and improves metabolic stability, it introduces a specific challenge: polarity-induced permeability reduction .

The oxetane oxygen acts as a hydrogen bond acceptor, creating a hydration shell that incurs a desolvation penalty during membrane entry. This guide outlines a tiered screening workflow—from physicochemical screening (PAMPA) to physiological modeling (Caco-2)—specifically optimized to characterize this behavior in oxetane derivatives.

Part 1: The Physicochemical Rationale[1]

Before initiating assays, it is critical to understand the mechanistic behavior of oxetanes at the lipid bilayer interface.

The "Gem-Dimethyl Switch"

Replacing a gem-dimethyl group (


) with an oxetane ring (

) typically reduces LogP by 1.0–2.0 units. While this improves solubility, it alters the passive diffusion profile.
The Desolvation Penalty

Unlike the hydrophobic gem-dimethyl group, the oxetane oxygen has a significant dipole and acts as a weak hydrogen bond acceptor.

  • Aqueous Phase: The oxetane is stabilized by water molecules.

  • Membrane Interface: To enter the lipid bilayer, the molecule must shed these water molecules.

  • Implication: If the energy required to desolvate the oxetane oxygen exceeds the favorable hydrophobic interactions of the rest of the scaffold, passive permeability (

    
    ) will drop.
    
Efflux Liability

Oxetanes often reduce P-glycoprotein (P-gp) efflux compared to their more lipophilic parent compounds, as P-gp recognition is often correlated with lipophilicity. However, this is not guaranteed, and bidirectional assay confirmation is mandatory.

Part 2: Workflow Visualization

The following diagram illustrates the tiered decision tree for oxetane permeability assessment.

Oxetane_Permeability_Workflow Start Oxetane Derivative Synthesis PhysChem Physicochemical Profiling (LogD, pKa, Solubility) Start->PhysChem PAMPA Tier 1: PAMPA Assay (Passive Diffusion Only) PhysChem->PAMPA Decision1 P_e > 1.5 x 10^-6 cm/s? PAMPA->Decision1 Caco2 Tier 2: Caco-2 Assay (Active Transport + Efflux) Decision1->Caco2 Yes (High Passive Perm) Redesign Redesign: Increase Lipophilicity or Shield H-Bond Acceptor Decision1->Redesign No (Too Polar) EffluxCheck Calculate Efflux Ratio (ER) (B->A) / (A->B) Caco2->EffluxCheck InVivo Proceed to PK Studies EffluxCheck->InVivo ER < 2.0 (No Efflux) EffluxCheck->Redesign ER > 2.0 (P-gp Substrate)

Caption: Tiered screening workflow for oxetane derivatives, prioritizing passive diffusion validation before assessing transporter liability.

Part 3: Tier 1 - PAMPA (Parallel Artificial Membrane Permeability Assay)

Purpose: High-throughput screening of passive diffusion. Critical Nuance for Oxetanes: Because oxetanes are polar, they may have lower membrane partitioning. The incubation time must be sufficient to allow equilibrium without drying the wells.

Materials
  • Donor Plate: 96-well filter plate (0.45 µm PVDF).[1]

  • Acceptor Plate: 96-well PTFE (Teflon) plate.[1]

  • Membrane Solution: 1% (w/v) Lecithin in Dodecane.

  • Buffer: PBS (pH 7.4).

  • Analysis: LC-MS/MS (Required for oxetanes due to low UV absorbance of the aliphatic ring).

Detailed Protocol
  • Membrane Preparation:

    • Carefully pipette 5 µL of the Lecithin/Dodecane solution onto the filter of the donor plate.

    • Note: Allow to set for 5 minutes. Ensure no air bubbles are trapped.

  • Compound Preparation:

    • Prepare a 10 mM stock of the oxetane derivative in DMSO.

    • Dilute to 10 µM in PBS (pH 7.4). Final DMSO concentration should be < 5%.

    • Control High: Propranolol.[1]

    • Control Low: Ranitidine.

  • Assembly:

    • Add 300 µL of blank PBS to the Acceptor Plate (Bottom).

    • Add 150 µL of the 10 µM compound solution to the Donor Plate (Top).

    • Sandwich the plates together.

  • Incubation:

    • Incubate at 25°C for 16 hours in a humidity chamber.

    • Why 16h? Polar oxetanes diffuse slowly. Shorter times (4h) often yield false negatives (Below Limit of Quantification).

  • Analysis:

    • Transfer aliquots from both Donor and Acceptor wells to HPLC vials.

    • Quantify via LC-MS/MS.[1][2][3]

  • Calculation: Calculate Effective Permeability (

    
    ):
    
    
    
    

Part 4: Tier 2 - Caco-2 Bidirectional Assay

Purpose: Assessment of active transport and efflux (P-gp/BCRP). Critical Nuance for Oxetanes: Oxetanes are metabolically stable but can be substrates for efflux transporters. This assay distinguishes between "low passive perm" and "active efflux."[2]

Experimental Setup Visualization

Caco2_Setup cluster_well Transwell Apparatus Apical Apical Chamber (A) (pH 6.5 or 7.4) Monolayer Caco-2 Monolayer (21-Day Culture) Apical->Monolayer A -> B (Absorptive) Basolateral Basolateral Chamber (B) (pH 7.4) Basolateral->Monolayer B -> A (Secretory/Efflux) Monolayer->Apical Monolayer->Basolateral

Caption: Bidirectional transport setup. A->B mimics gut absorption; B->A mimics secretion/efflux.

Detailed Protocol
  • Cell Culture:

    • Seed Caco-2 cells (ATCC HTB-37) at

      
       cells/cm² on polycarbonate filters.
      
    • Culture for 21 days to allow full differentiation and expression of transporters (P-gp).

  • Integrity Check (TEER):

    • Measure Transepithelial Electrical Resistance (TEER) before the assay.[4]

    • Pass Criteria: TEER > 350

      
      .
      
  • Assay Buffer:

    • HBSS with 10 mM HEPES (pH 7.4).

    • Lucifer Yellow (LY): Add 100 µM LY to the donor well of control wells to validate monolayer integrity post-assay.

  • Transport Experiment (Bidirectional):

    • A -> B (Absorption): Add 10 µM Oxetane to Apical (A); Sample Basolateral (B).

    • B -> A (Efflux): Add 10 µM Oxetane to Basolateral (B); Sample Apical (A).

    • Incubate at 37°C for 120 minutes .

  • Quantification:

    • Analyze samples via LC-MS/MS.[1][2][3]

    • Measure Lucifer Yellow via fluorescence (Ex 428nm / Em 540nm). If LY

      
       cm/s, discard data (leaky monolayer).
      

Part 5: Data Interpretation & Troubleshooting

Reference Values
ParameterHigh PermeabilityModerate PermeabilityLow Permeability
PAMPA


cm/s

cm/s

cm/s
Caco-2


cm/s

cm/s

cm/s
The Efflux Ratio (ER)

Calculated as:


[3]
  • ER < 2.0: Passive diffusion dominates. The oxetane is likely not a P-gp substrate.

  • ER > 2.0: Active efflux is occurring.[3]

    • Action: Repeat Caco-2 with Verapamil (P-gp inhibitor).[3] If ER drops to ~1.0, the oxetane is a P-gp substrate.

Troubleshooting Oxetane-Specific Issues
ObservationProbable CauseCorrective Action
Low Recovery (< 70%) Non-specific binding to plastic (common with polar/amphiphilic oxetanes).Use glass-coated plates or add 0.5% BSA to the receiver well (but BSA complicates LC-MS).
High PAMPA, Low Caco-2 Paracellular transport restriction or high efflux.Check ER. If ER is low, the compound may be too polar for cellular entry despite PAMPA results (PAMPA has no tight junctions).
Low Solubility Crystal formation in donor well.Verify solubility in PBS. Oxetanes are usually soluble, but check the rest of the scaffold.

References

  • Wuitschik, G., et al. (2010).[5] Oxetanes in Drug Discovery: Structural and Synthetic Insights.[5] Journal of Medicinal Chemistry.[6]

  • Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry.[7] Chemical Reviews.

  • FDA Guidance for Industry. (2020). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies.

  • Hubatsch, I., et al. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers.[3] Nature Protocols.

  • Di, L., & Kerns, E. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. ScienceDirect.

Sources

Application Notes and Protocols for In Vitro Evaluation of 4-(Pyrrolidin-1-yl)oxane-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Pyrrolidine Carboxamides

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its derivatives have demonstrated a wide range of therapeutic activities, including anticancer, antiviral, and enzyme inhibitory effects.[2][3][4] The carboxamide moiety is also a key feature in many drug candidates, contributing to their binding affinity and pharmacokinetic properties.[3][5][6] The novel compound, 4-(Pyrrolidin-1-yl)oxane-4-carboxamide, combines these features, suggesting its potential as a lead compound for drug discovery.

This guide provides a comprehensive framework for the initial in vitro characterization of this compound. The protocols outlined below are designed to be a starting point for researchers to assess the compound's biological activity and elucidate its mechanism of action. The experimental workflow is structured in a tiered approach, beginning with broad cytotoxicity screening to determine the compound's general effect on cell viability, followed by more specific assays to identify potential molecular targets.

Experimental Workflow: A Tiered Approach to In Vitro Characterization

A systematic approach is crucial for the efficient and effective evaluation of a novel compound.[7][8] The following workflow is recommended for the in vitro characterization of this compound.

experimental_workflow cluster_0 Tier 1: Initial Screening cluster_1 Tier 2: Target Identification cluster_2 Tier 3: Mechanism of Action Studies a Compound Preparation and Quality Control b Cytotoxicity/Cell Viability Assays a->b Initial toxicity assessment c Broad Panel Kinase/Enzyme Screening b->c If cytotoxic, explore enzyme targets d Receptor Binding Assays b->d Explore receptor interactions g Cell Cycle and Apoptosis Assays b->g If cytotoxic, determine mechanism of cell death e Enzyme Inhibition Kinetics c->e Characterize enzyme inhibition f Cell-Based Signaling Pathway Analysis d->f Investigate downstream signaling

Caption: Tiered experimental workflow for in vitro characterization.

Part 1: Initial Screening - Assessing General Cytotoxicity

The first step in evaluating a new compound is to determine its effect on cell viability.[9] This provides a baseline understanding of the compound's potency and therapeutic window.

Protocol 1.1: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[10] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • This compound

  • Human cancer cell lines (e.g., HeLa, A549, MCF-7)

  • DMEM or RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare a serial dilution of this compound in culture medium. Replace the medium in the wells with the compound dilutions and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control (e.g., DMSO). Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression.

Parameter Recommended Value
Cell Density5,000-10,000 cells/well
Compound Concentration Range0.1 nM to 100 µM
Incubation Time48-72 hours
MTT Concentration0.5 mg/mL
Wavelength570 nm

Part 2: Target Identification - Uncovering Molecular Interactions

Based on the initial cytotoxicity screening, the next step is to identify potential molecular targets.

Protocol 2.1: Broad Panel Kinase/Enzyme Screening

Given that many pyrrolidine derivatives exhibit enzyme inhibitory activity, a broad panel screening is a logical next step.[3]

Rationale: A kinase or enzyme panel assay will help to identify specific molecular targets of this compound. This is a crucial step in understanding its mechanism of action.

Procedure: This is typically performed as a fee-for-service by specialized contract research organizations (CROs). The compound is tested at a fixed concentration (e.g., 10 µM) against a large panel of purified kinases or other enzymes. The percentage of inhibition is determined for each enzyme.

Data Interpretation: "Hits" are typically defined as enzymes that are inhibited by more than a certain threshold (e.g., 50%) at the screening concentration. These hits should be followed up with dose-response studies to determine the IC50 value.

Protocol 2.2: Receptor Binding Assays

Pyrrolidine-containing compounds have also been shown to interact with various receptors.[2] A competitive receptor binding assay can determine if the compound binds to a specific receptor.[11][12][13][14]

Principle: This assay measures the ability of the test compound to displace a radiolabeled ligand that is known to bind to the target receptor.

Materials:

  • Cell membranes expressing the target receptor

  • Radiolabeled ligand specific for the target receptor

  • This compound

  • Assay buffer

  • Glass fiber filters

  • Scintillation fluid

Procedure:

  • Reaction Setup: In a 96-well plate, combine the cell membranes, radiolabeled ligand, and varying concentrations of this compound.

  • Incubation: Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the bound from the free radiolabeled ligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

Data Analysis: The amount of radioactivity on the filter is proportional to the amount of radiolabeled ligand bound to the receptor. The ability of the test compound to inhibit the binding of the radiolabeled ligand is used to determine its binding affinity (Ki).

Part 3: Mechanism of Action - Elucidating the "How"

Once a specific target has been identified, the next step is to characterize the nature of the interaction and its downstream cellular effects.

Protocol 3.1: Enzyme Inhibition Kinetics

If the compound is found to be an enzyme inhibitor, it is important to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).[15][16][17][18][19]

enzyme_kinetics E Enzyme (E) ES Enzyme-Substrate (ES) E->ES +S EI Enzyme-Inhibitor (EI) E->EI +I S Substrate (S) ES->E -S ES->E +P ESI Enzyme-Substrate-Inhibitor (ESI) ES->ESI +I P Product (P) I Inhibitor (I) EI->E -I ESI->ES -I

Caption: Enzyme-inhibitor binding equilibria.

Procedure:

  • Perform the enzyme assay with varying concentrations of the substrate in the presence of several fixed concentrations of this compound.

  • Measure the initial reaction velocity (V0) for each condition.

  • Plot the data using a Lineweaver-Burk or Michaelis-Menten plot.

Data Interpretation: The pattern of changes in Vmax and Km in the presence of the inhibitor will reveal the mode of inhibition.

Inhibition Type Effect on Vmax Effect on Km
CompetitiveNo changeIncreases
Non-competitiveDecreasesNo change
UncompetitiveDecreasesDecreases
Protocol 3.2: Western Blotting for Signaling Pathway Analysis

If the compound is found to modulate the activity of a signaling protein (e.g., a kinase), Western blotting can be used to examine the phosphorylation status of downstream targets.

Procedure:

  • Treat cells with this compound for various times and at various concentrations.

  • Lyse the cells and quantify the protein concentration.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins.

  • Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Data Analysis: Quantify the band intensities and express the level of phosphorylated protein relative to the total protein.

Conclusion

The protocols outlined in this application note provide a robust starting point for the in vitro characterization of this compound. By following this tiered approach, researchers can efficiently assess the compound's biological activity, identify its molecular target, and begin to elucidate its mechanism of action. This systematic evaluation is a critical step in the drug discovery and development process.[20][21]

References

  • Antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a new tubulin inhibitor chemotype. PubMed Central. [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. [Link]

  • 4-Pyridone-3-carboxamide-1-β-D-ribonucleoside (4PYR)—A Novel Oncometabolite Modulating Cancer-Endothelial Interactions in Breast Cancer Metastasis. ResearchGate. [Link]

  • In Vitro Pharmacology - Drug Discovery & Development. QIMA Life Sciences. [Link]

  • Development of an in vitro reproductive screening assay for novel pharmaceutical compounds. PubMed. [Link]

  • A standard operating procedure for an enzymatic activity inhibition assay. PubMed. [Link]

  • In Vitro screening. IQVIA. [Link]

  • Receptor Binding Assays. MilliporeSigma. [Link]

  • Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. PubMed. [Link]

  • Novel In Vitro Models for Drug Discovery. Charles River Labs. [Link]

  • 1,3,4-Trisubstituted pyrrolidine CCR5 receptor antagonists. Part 4: synthesis of N-1 acidic functionality affording analogues with enhanced antiviral activity against HIV. PubMed. [Link]

  • 4-Pyridone-3-carboxamide-1-β-D-ribonucleoside (4PYR)—A Novel Oncometabolite Modulating Cancer-Endothelial Interactions in Breast Cancer Metastasis. MDPI. [Link]

  • Design, synthesis and biological evaluation of new pyrrolidine carboxamide analogues as potential chemotherapeutic agents for hepatocellular carcinoma. PubMed. [Link]

  • Receptor Binding Assays for HTS and Drug Discovery. NCBI. [Link]

  • In vitro and computational investigations of novel synthetic carboxamide-linked pyridopyrrolopyrimidines with potent activity as SARS-CoV-2-MPro inhibitors. NCBI. [Link]

  • The Complete Guide to Cell-Based Assays. SPT Labtech. [Link]

  • About Ligand Binding Assays. Gifford Bioscience. [Link]

  • In silico evaluation of quinoline-4-carboxamides as potential antimalarial agents. Taylor & Francis Online. [Link]

  • Optimizing Your Cell Based Assay Performance Key Strategies. Marin Biologic Laboratories. [Link]

  • Considerations for Successful Cell-Based Assays I: Choosing Your Cells. Promega Connections. [Link]

  • Mechanism of Action Assays for Enzymes. NCBI Bookshelf. [Link]

  • Enzyme Inhibition. Chemistry LibreTexts. [Link]

  • New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities. NCBI. [Link]

  • Cell-Based Assays Guide. Antibodies.com. [Link]

  • Enzyme Inhibitors- Competitive, Noncompetitive, End-product inhibition. Microbe Notes. [Link]

  • A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell (MBoC). [Link]

  • Enzyme inhibitor. Wikipedia. [Link]

  • Truly Effective Cell Assay Design. a4cell. [Link]

  • Synthesis of N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide. Molbase. [Link]

Sources

Application Note: Evaluation of 4-(Pyrrolidin-1-yl)oxane-4-carboxamide in Cancer Cell Models

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide is designed for researchers investigating 4-(Pyrrolidin-1-yl)oxane-4-carboxamide (also known as 4-(pyrrolidin-1-yl)tetrahydro-2H-pyran-4-carboxamide) and related gem-disubstituted heterocyclic scaffolds.

Based on the structural pharmacophore—a gem-disubstituted tetrahydropyran mimicking an amino acid—this compound class is frequently investigated in two high-value oncology contexts: Isocitrate Dehydrogenase (IDH) inhibition and Amino Acid Transporter (e.g., LAT1/SLC7A5) modulation .

Introduction & Mechanism of Action

This compound represents a "privileged scaffold" in medicinal chemistry: the gem-disubstituted tetrahydropyran. This structural motif constrains the spatial orientation of the amide and amine groups, mimicking the transition states of specific metabolic enzymes and transporters.

In oncology research, this scaffold is primarily utilized in two workflows:

  • Metabolic Inhibition (IDH1/2): The structure resembles the core of mutant-selective IDH inhibitors (e.g., Ivosidenib analogs), which block the conversion of

    
    -ketoglutarate to the oncometabolite 2-hydroxyglutarate (2-HG) in gliomas and AML.
    
  • Solute Carrier Blockade (SLC7A5/LAT1): As a non-metabolizable amino acid mimetic, this compound can competitively bind the Large Neutral Amino Acid Transporter 1 (LAT1), starving cancer cells of Leucine and inhibiting mTORC1 signaling.

Material Preparation & Handling[1][2]

Solubility Profile

The compound possesses a polar carboxamide group and a basic pyrrolidine ring, rendering it moderately polar.

  • Primary Solvent: Dimethyl Sulfoxide (DMSO).

  • Stock Concentration: Prepare a 100 mM master stock in anhydrous DMSO.

  • Storage: Aliquot into amber glass vials (avoid plastic due to potential leaching over long periods) and store at -20°C. Stable for >6 months.

  • Aqueous Solubility: Soluble in aqueous buffers (PBS) up to ~1-5 mM, but prone to precipitation at neutral pH if not pre-dissolved in DMSO.

Quality Control (Pre-Experiment)

Before treating cells, verify compound integrity, as carboxamides can hydrolyze to carboxylic acids if stored improperly in humid conditions.

  • LC-MS Check: Confirm a single peak at

    
    .
    
  • Endotoxin: If using in sensitive immunological co-cultures, filter the aqueous working solution through a 0.22 µm PES filter.

Experimental Protocols

Protocol A: Cytotoxicity Screening (Cell Viability)

Objective: Determine the IC₅₀ of the compound in metabolically distinct cancer lines.

Cell Line Selection:

  • Metabolic Mutants: U87-MG (IDH-wt) vs. U87-IDH1

    
     (Glioma).
    
  • Transporter High-Expressers: MCF-7 (Breast), A549 (Lung).

Workflow:

  • Seeding: Plate cells at 3,000–5,000 cells/well in 96-well plates. Allow attachment for 24 hours.

  • Treatment:

    • Perform a 9-point serial dilution (1:3) starting at 100 µM down to 0.01 µM .

    • Vehicle Control: 0.1% DMSO (match the highest solvent concentration).

    • Positive Control: Staurosporine (1 µM) for general death; Ivosidenib (AG-120) if testing IDH specificity.

  • Incubation: 72 hours at 37°C, 5% CO₂.

  • Readout: Add CellTiter-Glo® (ATP-based) or perform MTT assay.

  • Analysis: Normalize to DMSO control = 100% viability. Fit data to a non-linear regression model (log(inhibitor) vs. response).

Protocol B: Functional Target Engagement (Metabolic Shift)

Objective: Differentiate between general toxicity and specific metabolic inhibition (IDH/LAT1).

Methodology: If the compound acts via IDH inhibition , it will reduce 2-HG levels without immediately killing cells. If it acts via LAT1 blockade , it will induce autophagy markers.

Step-by-Step:

  • Culture: Seed U87-IDH1

    
     cells in 6-well plates.
    
  • Dosing: Treat with 10 µM (or determined IC₂₀) of this compound for 48 hours.

  • Lysis & Extraction:

    • Wash cells 2x with ice-cold PBS.

    • Lyse in 80% Methanol (-80°C) for metabolite extraction.

  • LC-MS/MS Analysis: Quantify the ratio of 2-Hydroxyglutarate (2-HG) to

    
    -Ketoglutarate (
    
    
    
    -KG)
    .
  • Western Blot (Secondary Confirmation):

    • Probe for LC3B-II (Autophagy marker, indicates amino acid starvation).

    • Probe for p-S6K (mTORC1 downstream, should decrease if LAT1 is blocked).

Data Analysis & Visualization

Expected Results Summary
Assay TypeReadoutInterpretation
Viability (CTG) IC₅₀ Value< 1 µM: Potent cytotoxic. 1-10 µM: Moderate inhibitor (likely metabolic). > 50 µM: Inactive/Scaffold only.
Metabolomics 2-HG/

-KG Ratio
Reduction indicates IDH1/2 inhibition.
Western Blot p-S6K / Total S6KReduction indicates Amino Acid Transport (LAT1) blockade.
Mechanism of Action Workflow

The following diagram illustrates the decision tree for characterizing the compound's activity based on phenotypic outputs.

MOA_Determination Start Compound Treatment (this compound) Viability Cell Viability Assay (72h) Start->Viability Potent High Potency (IC50 < 1 µM) Viability->Potent Cytotoxic Moderate Moderate Potency (IC50 1-20 µM) Viability->Moderate Cytostatic TargetID Target Identification Moderate->TargetID Metabolite Measure 2-HG Levels (LC-MS) TargetID->Metabolite Signaling Measure mTOR (p-S6K) (Western Blot) TargetID->Signaling IDH_Hit Target: Mutant IDH1/2 (Metabolic Modulator) Metabolite->IDH_Hit Reduced 2-HG LAT1_Hit Target: LAT1 Transporter (Amino Acid Starvation) Signaling->LAT1_Hit Reduced p-S6K

Caption: Decision tree for classifying this compound activity based on viability and metabolic biomarkers.

References

  • Popovici-Muller, J., et al. (2018). "Discovery of AG-120 (Ivosidenib): A First-in-Class Mutant IDH1 Inhibitor for the Treatment of IDH1-Mutant Cancers." ACS Medicinal Chemistry Letters. Link

    • Context: Establishes the relevance of gem-disubstituted heterocyclic carboxamides in IDH inhibition.
  • Oda, K., et al. (2010). "L-Type Amino Acid Transporter 1 Inhibitors Inhibit Tumor Cell Growth." Cancer Science. Link

    • Context: Describes the use of amino acid mimetics (structurally similar to the topic compound) to block cancer nutrient uptake.
  • Patent WO2021089395A1. (2021). "Gem-disubstituted heterocyclic compounds and their use as IDH inhibitors." WIPO/Google Patents. Link

    • Context: Directly links gem-disubstituted tetrahydropyran scaffolds to cancer therapy.
  • Nienałtowski, T., et al. (2020).[1][2] "4-Methyltetrahydropyran as a Convenient Alternative Solvent and Scaffold in Medicinal Chemistry."[2] ACS Sustainable Chemistry & Engineering.[2] Link[2]

    • Context: Validates the chemical stability and synthesis of substituted tetrahydropyran rings.

Sources

Application Note & Protocols: A Validated Assay Cascade for the Characterization of Novel Carboxamide-Based Tubulin Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Targeting Tubulin with Novel Carboxamides

Microtubules are highly dynamic cytoskeletal polymers, fundamental to a host of critical cellular processes, including the maintenance of cell structure, intracellular transport, and most notably, the formation of the mitotic spindle during cell division.[1][2][3] This essential role in mitosis makes tubulin, the protein heterodimer that constitutes microtubules, one of the most validated and successful targets in oncology.[4][5]

Microtubule-Targeting Agents (MTAs) are broadly classified into two main groups: microtubule-stabilizing agents (MSAs), such as the taxanes, which promote polymerization, and microtubule-destabilizing agents (MDAs), which inhibit it.[6][7][8][9] MDAs themselves are diverse, binding to different sites on the tubulin dimer, with the most prominent being the vinca alkaloid and colchicine binding sites.[6][10]

Carboxamides have emerged as a promising chemical class of novel tubulin inhibitors.[11][12][13] Many carboxamide derivatives have been shown to exhibit potent anti-cancer properties by binding to the colchicine site at the interface of the α- and β-tubulin dimer, thereby inhibiting tubulin polymerization.[11][12][13] This disruption of microtubule dynamics leads to a cascade of cellular events, beginning with the arrest of the cell cycle in the G2/M phase, failure of the mitotic checkpoint, and culminating in apoptotic cell death.[11][12][13][14]

The development of novel carboxamides is driven by the need to overcome limitations of existing MTAs, such as acquired drug resistance and dose-limiting toxicities.[7][14] Many colchicine-binding site inhibitors, for instance, are less susceptible to the efflux pump-mediated multidrug resistance (MDR) that plagues other chemotherapeutics.[10][15]

This guide provides a comprehensive, field-tested framework for researchers in drug development. It details a logical, multi-tiered assay cascade—from direct biochemical confirmation to cellular phenotype validation—to rigorously characterize the mechanism of action of novel carboxamide-based tubulin inhibitors.

The Assay Cascade: A Strategy for Mechanism Deconvolution

A robust characterization of a novel tubulin inhibitor requires a multi-pronged approach. We advocate for a hierarchical strategy that moves from direct, purified-protein assays to increasingly complex cell-based systems. This cascade ensures that the observed anti-proliferative effects in cells can be confidently attributed to the direct inhibition of tubulin polymerization.

The Causality Behind the Cascade

The rationale for this tiered approach is to build a self-validating dataset. A compound might be cytotoxic for many reasons (off-target effects, general toxicity). However, if it (1) directly inhibits tubulin polymerization in vitro, (2) induces a specific G2/M cell cycle arrest, and (3) visibly disrupts the cellular microtubule network, the evidence strongly converges on a specific mechanism of action.

Assay_Cascade cluster_0 Tier 1: Biochemical Validation cluster_1 Tier 2: Cellular Phenotype Confirmation cluster_2 Tier 3: Advanced Characterization biochem In Vitro Tubulin Polymerization Assay antiprolif Antiproliferative Assay (e.g., MTT/WST) biochem->antiprolif Does it inhibit tubulin? cellcycle Cell Cycle Analysis (Flow Cytometry) antiprolif->cellcycle Is it cytotoxic? if_stain Immunofluorescence Microscopy cellcycle->if_stain Does it cause G2/M arrest? advanced Angiogenesis Assays (e.g., Tube Formation) if_stain->advanced Does it disrupt microtubules? result Validated Carboxamide Tubulin Inhibitor if_stain->result Cell_Cycle G1 G1 (2n DNA) S S (Synthesis) G1->S Progression G2M G2/M (4n DNA) S->G2M M Mitosis G2M->M inhibitor G2M->inhibitor M->G1 inhibitor->M label_inhibitor Carboxamide Inhibits Spindle Formation

Figure 2: Mechanism of G2/M Arrest. Tubulin inhibitors prevent proper mitotic spindle formation, halting the cell cycle.

Protocol: Immunofluorescence Microscopy of the Microtubule Network

The Causality: While flow cytometry provides quantitative data on cell cycle arrest, immunofluorescence provides direct visual evidence of the drug's effect on its target. A potent inhibitor should cause a visible disruption and depolymerization of the microtubule cytoskeleton. [11][12][13]This assay is a powerful, qualitative confirmation of the mechanism of action.

Procedure:

  • Cell Culture and Treatment:

    • Seed cells on sterile glass coverslips in a 24-well plate.

    • After overnight adherence, treat with the test compound (at its IC₅₀ concentration) for a relevant time period (e.g., 6-18 hours). Include vehicle and positive controls.

  • Fixation and Permeabilization:

    • Gently wash the cells with pre-warmed PBS.

    • Fix the cells. A common method is with 4% paraformaldehyde in PBS for 10 minutes at room temperature. Alternatively, ice-cold methanol fixation can also be used and may preserve microtubule structures well.

    • Permeabilize the cell membranes with 0.1% Triton X-100 in PBS for 5-10 minutes to allow antibodies to enter the cell.

  • Blocking and Staining:

    • Block non-specific antibody binding by incubating the coverslips in a blocking buffer (e.g., 1% BSA in PBS) for 1 hour.

    • Incubate with a primary antibody against tubulin (e.g., mouse anti-α-tubulin) diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with a fluorescently-labeled secondary antibody (e.g., goat anti-mouse IgG Alexa Fluor 488) for 1 hour in the dark.

    • Wash three times with PBS.

  • Mounting and Imaging:

    • Counterstain the nuclei by briefly incubating with DAPI.

    • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

    • Image the cells using a fluorescence or confocal microscope.

  • Data Interpretation:

    • Vehicle Control Cells: Should display a well-organized, intricate network of long microtubule filaments extending throughout the cytoplasm.

    • Carboxamide-Treated Cells: Should show a dramatic disruption of this network. Filaments will appear short, fragmented, or absent, resulting in diffuse cytoplasmic staining. [11][12][16]Mitotic cells will show abnormal spindle formation.

Summary and Next Steps

Successfully completing this assay cascade provides a robust and defensible data package for a novel carboxamide-based tubulin inhibitor. The convergence of evidence—biochemical inhibition of polymerization, characteristic G2/M cell cycle arrest, and visual disruption of the microtubule network—establishes a clear and trustworthy mechanism of action.

Further advanced assays could explore impacts on angiogenesis, activity in MDR cell lines, or in vivo efficacy in xenograft models, building upon this solid mechanistic foundation. [11][12][16]

References

  • Al-Ostoot, F.H., et al. (2021). The Design, Synthesis, and Biological Activities of Pyrrole-Based Carboxamides: The Novel Tubulin Inhibitors Targeting the Colchicine-Binding Site. PubMed Central. [Link]

  • Al-Ostoot, F.H., et al. (2021). The Design, Synthesis, and Biological Activities of Pyrrole-Based Carboxamides: The Novel Tubulin Inhibitors Targeting the Colchicine-Binding Site. MDPI. [Link]

  • Al-Ostoot, F.H., et al. (2021). The molecular mechanism of action was due to their ability to interfere with the microtubule dynamic state by inhibiting the tubulin polymerization, the induction of the cell cycle arrest in the M-phase, and apoptotic cell death. PubMed Central. [Link]

  • Medina-Franco, J.L., et al. (2021). Tubulin Inhibitors: A Chemoinformatic Analysis Using Cell-Based Data. PubMed. [Link]

  • Risinger, A.L., et al. (n.d.). Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy. Wiley Online Library. [Link]

  • Bodakuntla, S., et al. (2023). Tubulin Purification by Polymerization-Depolymerization Cycles. YouTube. [Link]

  • Cytoskeleton, Inc. (n.d.). HTS-Tubulin Polymerization Assay Kit. Cytoskeleton, Inc. [Link]

  • OncLive. (2020). Novel Tubulin-Targeting Therapies Make Headway. OncLive. [Link]

  • Mahaddalkar, T., et al. (2016). An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site. PubMed Central. [Link]

  • Wang, Y., et al. (2016). Novel Natural Product- and Privileged Scaffold-Based Tubulin Inhibitors Targeting the Colchicine Binding Site. MDPI. [Link]

  • Al-Ostoot, F.H., et al. (2021). The Design, Synthesis, and Biological Activities of Pyrrole-Based Carboxamides: The Novel Tubulin Inhibitors Targeting the Colchicine-Binding Site. ResearchGate. [Link]

  • Sackett, D.L. (n.d.). (PDF) Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. ResearchGate. [Link]

  • Li, Z-Y., et al. (2022). Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. MDPI. [Link]

  • BioWorld. (2024). Discovery of potent tubulin polymerization inhibitor that targets tubulin colchicine-binding site. BioWorld. [Link]

  • Hyman, A. (2011). Anthony Hyman (Max Planck Institute) Part 2: Building a polymer: microtubule dynamics. YouTube. [Link]

  • Pharmacology Lectures. (2024). Easy-to-Grasp Explanations: Microtubules Inhibitors Demystified!, updated.【Pharmacology】. YouTube. [Link]

  • Howard, J. & Hyman, A.A. (2009). Microtubule Dynamics: an interplay of biochemistry and mechanics. PubMed Central. [Link]

  • Parker, A.L., et al. (2020). Microtubule-targeting agents and their impact on cancer treatment. PubMed. [Link]

  • Carrillo-Carbajal, P., et al. (2021). Tubulin Inhibitors: A Chemoinformatic Analysis Using Cell-Based Data. PubMed Central. [Link]

  • Rath, R. & Tcherkezian, J. (2022). Microtubule-Targeting Agents: Advances in Tubulin Binding and Small Molecule Therapy for Gliomas and Neurodegenerative Diseases. MDPI. [Link]

  • Maderna, A., et al. (2015). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. PubMed Central. [Link]

  • Guesdon, F., et al. (2018). Measuring microtubule dynamics. Portland Press. [Link]

  • Lou, L.G., et al. (2004). A high-throughput model for screening anti-tumor agents capable of promoting polymerization of tubulin in vitro. PubMed. [Link]

  • Tang, S., et al. (2023). Discovery of potent tubulin inhibitors targeting the colchicine binding site via structure-based lead optimization and antitumor evaluation. Taylor & Francis Online. [Link]

  • Gell, C., et al. (2011). In Vitro Microtubule Dynamics Assays Using Dark-Field Microscopy. PubMed. [Link]

  • Markowitz, D., et al. (2017). Microtubule-targeting agents can sensitize cancer cells to ionizing radiation by an interphase-based mechanism. Dove Medical Press. [Link]

  • Rath, R. & Tcherkezian, J. (2022). Microtubule-Targeting Agents: Advances in Tubulin Binding and Small Molecule Therapy for Gliomas and Neurodegenerative Diseases. PubMed. [Link]

  • de Groot, C.O.A., et al. (2021). A live-cell marker to visualize the dynamics of stable microtubules throughout the cell cycle. Journal of Cell Science. [Link]

  • Agamah, F.E., et al. (2022). An Integrated QSAR-MD-DCCM Pipeline: A Predictive Computational Platform for the Rational Design and Dynamic Functional Validation of Dual-Target Directed Ligands. MDPI. [Link]

  • Al-Bassam, J. (n.d.). Reconstituting Dynamic Microtubule Polymerization Regulation by TOG Domain Proteins. Al-Bassam Lab. [Link]

  • Crowe, A., et al. (2014). High Throughput Screening for Small Molecule Inhibitors of Heparin-induced Tau Fibril Formation. PubMed Central. [Link]

  • Prochnow, P., et al. (2021). The microtubule targeting agents eribulin and paclitaxel activate similar signaling pathways and induce cell death predominantly in a caspase-independent manner. Taylor & Francis Online. [Link]

  • Sun, Y., et al. (2024). Microplastic toxicity: mechanisms, assessment methods, and future research directions. BioMed Central. [Link]

Sources

"large-scale synthesis of functionalized oxetane intermediates"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Large-Scale Synthesis of Functionalized Oxetane Intermediates

Part 1: Strategic Overview & Engineering Controls

The "Oxetane Rush" and the Scale-Up Cliff

In modern medicinal chemistry, the oxetane ring has emerged as a premier bioisostere for gem-dimethyl and carbonyl groups. Its introduction often improves metabolic stability (blocking metabolic soft spots) and aqueous solubility (lowering LogD) without significantly altering the molecule's steric volume.

However, moving from milligram-scale discovery to kilogram-scale process chemistry presents a "Scale-Up Cliff." The high ring strain of oxetane (~106 kJ/mol) creates significant thermal hazards. Standard discovery routes (e.g., Paterno-Büchi) often fail on scale due to poor photon penetration or lack of regiocontrol.

Core Challenges in Scale-Up:

  • Thermal Runaway: Exothermic ring closures can trigger catastrophic polymerization.

  • Acid Sensitivity: While 3,3-disubstituted oxetanes are relatively stable, trace Lewis acids during workup can catalyze ring opening.

  • Reagent Cost: Traditional Corey-Chaykovsky reagents (e.g., trimethylsulfoxonium iodide) are expensive and generate stoichiometric sulfur waste.

Strategic Route Selection

We define two primary "Process-Ready" pathways based on the starting scaffold.

OxetaneStrategy Start Target Oxetane Scaffold Decision1 Starting Material? Start->Decision1 PathA Route A: 1,3-Diol Precursor Decision1->PathA Available PathB Route B: Ketone Precursor Decision1->PathB Available MethodA Intramolecular Cyclization (Williamson Ether / Carbonate) PathA->MethodA Activation of -OH MethodB Corey-Chaykovsky Ring Expansion PathB->MethodB Sulfur Ylide Addition TechA Batch Reactor (Controlled Addition) MethodA->TechA Preferred TechB Flow Chemistry (Thermal Management) MethodB->TechB Critical for Safety Product Functionalized Oxetane TechA->Product TechB->Product

Caption: Decision matrix for selecting the optimal synthesis route based on precursor availability and safety constraints.

Part 2: Validated Experimental Protocols

Protocol A: The "Green" Carbonate Cyclization (Batch)

Target: 3,3-Disubstituted Oxetanes (e.g., 3-benzyl-3-hydroxymethyloxetane) Mechanism: This route avoids the use of genotoxic alkyl halides or sulfonate esters (like tosylates) by utilizing a cyclic carbonate intermediate which decarboxylates to close the ring.

Reagents & Materials:

  • Precursor: 2-substituted-2-(hydroxymethyl)propane-1,3-diol.

  • Reagent: Diethyl carbonate (DEC) or Dimethyl carbonate (DMC).

  • Catalyst: Potassium carbonate (

    
    ) or catalytic NaOMe.
    
  • Solvent: Toluene (azeotropic removal of ethanol/methanol).

Step-by-Step Methodology:

  • Cyclic Carbonate Formation:

    • Charge the reactor with the triol (1.0 equiv), Diethyl carbonate (1.5 equiv), and

      
       (0.1 equiv).
      
    • Heat to 100°C with a Dean-Stark trap to distill off ethanol.

    • Endpoint: Disappearance of triol by TLC/HPLC. The intermediate is a 6-membered cyclic carbonate.

  • Decarboxylative Ring Contraction:

    • Increase temperature to 130–140°C (refluxing toluene).

    • At this temperature, the cyclic carbonate undergoes intramolecular attack by the remaining pendant hydroxyl group, releasing

      
       and forming the oxetane.
      
    • Note: Gas evolution (

      
      ) will be observed. Ensure reactor venting is sized appropriately.
      
  • Workup & Isolation:

    • Cool to room temperature. Filter off inorganic salts.

    • Concentrate the filtrate.

    • Purification: Distillation is preferred for oxetanes due to their volatility and stability issues on silica gel (acidic sites).

Key Process Parameter (KPP):

  • Temperature Control: The decarboxylation requires >120°C. If the temperature drops, the reaction stalls at the carbonate stage.

Protocol B: Flow Chemistry Ring Expansion (Continuous)

Target: Spiro-oxetanes and 2-substituted oxetanes from Ketones Mechanism: Trimethylsulfoxonium iodide (TMSOI) forms a sulfur ylide that attacks the ketone to form an epoxide, which is then ring-expanded by a second equivalent of ylide.

Why Flow? The reaction is highly exothermic. In batch, accumulation of the active ylide can lead to thermal runaway. Flow reactors allow precise residence time control and immediate heat dissipation.

Flow Reactor Setup:

  • Stream A: Ketone (1.0 M) + TMSOI (2.5 equiv) in DMSO.

  • Stream B: KOtBu (2.5 equiv) in DMSO/THF (1:1).

  • Reactor: PFA coil reactor (10 mL volume), submerged in a thermostat bath at 60°C.

  • Back Pressure Regulator (BPR): 75 psi (to prevent solvent boiling).

Step-by-Step Methodology:

  • System Priming:

    • Flush the reactor with anhydrous DMSO to remove air and moisture.

  • Reaction Execution:

    • Pump Stream A and Stream B at a 1:1 ratio. Total flow rate calculated for a residence time of 20–30 minutes.

    • Mixing: Use a T-mixer with high Reynolds number features to ensure rapid homogenization of the viscous DMSO solutions.

  • Quench & Collection:

    • Direct the reactor output into a stirred vessel containing cold saturated

      
       solution.
      
    • Safety: This immediately quenches any unreacted ylide.

  • Downstream Processing:

    • Extract with MTBE (Methyl tert-butyl ether).

    • Wash with brine to remove DMSO.

    • Dry over

      
       (avoid 
      
      
      
      as it can be slightly acidic).

Data Summary: Batch vs. Flow

ParameterBatch Process (10g)Flow Process (100g throughput)
Reaction Time 12 Hours25 Minutes (Residence Time)
Yield 65-70%85-92%
Exotherm +15°C spike (Risk)<2°C deviation (Controlled)
Impurity Profile High oligomer contentClean conversion

Part 3: Quality Control & Safety Standards

Stability Profiling

Oxetanes are prone to acid-catalyzed ring opening (hydrolysis) or polymerization.

  • Test: Dissolve 10 mg of product in

    
    . Add 1 drop of 
    
    
    
    and 0.1 equiv of TFA. Monitor by NMR for 24 hours.
  • Acceptance Criteria: <5% degradation after 24 hours. (3,3-disubstituted oxetanes typically pass; 2-substituted may fail).

Thermal Hazard Analysis (DSC)

Before any scale-up >100g, Differential Scanning Calorimetry (DSC) is mandatory.

  • Warning Signal: An onset temperature for decomposition <200°C indicates potential instability during distillation.

  • Mitigation: Add a radical inhibitor (e.g., BHT) during distillation if radical polymerization is the decomposition mechanism.

Analytical Markers (NMR)
  • 1H NMR: Look for the characteristic oxetane "butterfly" signals—two doublets (or multiplets) between

    
     4.2 and 4.8 ppm.
    
  • 13C NMR: The oxetane ring carbons typically appear around

    
     75–85 ppm.
    

References

  • Wuitschik, G., et al. (2010). "Oxetanes as Promising Modules in Drug Discovery."[1] Angewandte Chemie International Edition. [Link]

  • Bull, J. A., et al. (2016).[2] "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[2][3][4] Chemical Reviews. [Link][2]

  • Litskan, E. V., et al. (2025).[4] "Synthesis of 3,3-disubstituted oxetane building blocks." ResearchGate / Chemistry-A European Journal. [Link]

  • Ye, L., et al. (2012). "Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones." Journal of the American Chemical Society. [Link]

  • Battilocchio, C., et al. (2013). "Continuous Flow Synthesis of Functionalized Oxetanes." Organic Process Research & Development.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Substituted Oxetanes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The 4-Substituted Challenge

Why this matters: In modern medicinal chemistry, the oxetane ring has emerged as a critical bioisostere for gem-dimethyl groups and carbonyls.[1][2] It offers reduced lipophilicity (LogP) and improved metabolic stability compared to larger cyclic ethers. However, while 3-substituted oxetanes are readily accessible from commercially available oxetan-3-one, 4-substituted oxetanes represent a significant synthetic bottleneck.

The Core Problem: Synthesizing 4-substituted oxetanes requires overcoming substantial ring strain (~106 kJ/mol) and creating a chiral center adjacent to the ether oxygen. Common failures include:

  • Regioisomeric mixtures in photochemical cycloadditions.

  • Elimination side-reactions (allylic alcohol formation) during cyclization.

  • Incomplete ring expansion when using sulfur ylides.

This guide provides troubleshooting protocols for the three primary synthetic workflows.

Module 1: The Paternò-Büchi Protocol (Photochemical)[3][4][5][6][7][8]

Method: [2+2] Photocycloaddition of a carbonyl (aldehyde/ketone) and an alkene.[3][4]

Diagnostic Workflow

Symptom: "I am getting a mixture of regioisomers (2-substituted vs. 3-substituted vs. 4-substituted) or low yields."

Root Cause Analysis: The regioselectivity is governed by the stability of the 1,4-biradical intermediate .[3] The more stable biradical forms faster.

  • Electron-rich alkenes (e.g., enol ethers) typically yield 3-alkoxy oxetanes (head-to-head).

  • Electron-deficient alkenes (e.g., acrylonitriles) yield 2-cyano oxetanes (head-to-tail).

  • Steric hindrance at the carbonyl position drastically reduces quantum yield.

Troubleshooting Guide
IssueDiagnosisCorrective Action
Wrong Regioisomer Product analysis (NMR) shows substituents at C3 instead of C4.Switch Alkenes: Use a "polarity-mismatched" alkene. If using an electron-rich alkene, the oxygen of the excited carbonyl attacks the less substituted carbon to form the most stable radical at the substituted position.
Low Conversion Starting material remains after 24h irradiation.Light Source Check: Ensure emission matches the

transition of the carbonyl (typically 300–350 nm). Degas Solvents: Oxygen quenches the triplet excited state.[4] Sparge with Argon for 15 mins.
Polymerization Viscous reaction mixture; broad NMR signals.Concentration Control: Dilute to <0.05 M to favor intramolecular cyclization over intermolecular polymerization.
Visualization: Regioselectivity Logic

PaternoBuchi Start Excited Carbonyl (Triplet) Attack Oxygen Attack Start->Attack Alkene Alkene Substrate Alkene->Attack Radical1 Biradical A (More Stable) Attack->Radical1 Path A (Favored) Radical2 Biradical B (Less Stable) Attack->Radical2 Path B (Disfavored) Product1 Major Regioisomer (Target Oxetane) Radical1->Product1 Intersystem Crossing + Cyclization Product2 Minor Regioisomer Radical2->Product2

Figure 1: Decision tree for Paternò-Büchi regioselectivity based on biradical stability.

Module 2: Epoxide Ring Expansion (Sulfoxonium Ylide)

Method: Conversion of epoxides to oxetanes using dimethylsulfoxonium methylide (Corey-Chaykovsky reagent).[5]

Standard Protocol (The Bull-Aggarwal Modification)

This method is superior for generating chiral 4-substituted oxetanes if you start with a chiral epoxide.

Reagents:

  • Trimethylsulfoxonium Iodide (TMSOI)

  • Potassium tert-butoxide (KOtBu) or NaH

  • tert-Butanol/DMSO (solvent system is critical)

Step-by-Step Protocol:

  • Ylide Formation: Suspend TMSOI (4.0 equiv) in t-BuOH. Add KOtBu (4.0 equiv) and heat to 50°C for 30 min. Note: The mixture should turn milky white.

  • Substrate Addition: Add the epoxide (1.0 equiv) dissolved in minimal DMSO.

  • Expansion: Heat to 60–80°C. Monitor by TLC.

  • Quench: Cool to RT, dilute with water, extract with Et2O.

Troubleshooting Guide

Q: The reaction stops at the intermediate alcohol (didn't cyclize).

  • Cause: The alkoxide intermediate is stable and the leaving group (DMSO) is not being displaced because of conformational issues or lack of heat.

  • Fix: Increase temperature to 80°C. If using NaH/DMSO, ensure the DMSO is strictly anhydrous. The tert-butanol system (Bull's method) is generally more robust for this specific expansion than pure DMSO.

Q: I see hydrolysis to the diol.

  • Cause: Wet reagents. The sulfoxonium ylide is basic; water will open the epoxide to the diol.

  • Fix: Flame-dry all glassware. Use fresh KOtBu (sublimed grade preferred).

Module 3: Intramolecular Cyclization (1,3-Diol Activation)

Method: Williamson ether synthesis via activation of a 1,3-diol (or 3-halo-1-alcohol).

Critical Challenge: Elimination vs. Cyclization

The formation of a 4-membered ring is kinetically slow (entropic penalty). The competing reaction is E2 elimination or Grob fragmentation , leading to an allylic alcohol.

Reaction Pathway:



Optimization Matrix
VariableRecommendationRationale
Leaving Group (LG) Tosylate (Ts) or Nosylate (Ns) Better than halides (I/Br) for this specific cyclization. Nosylates are more reactive, allowing milder bases.
Base n-BuLi (at -78°C) or NaH n-BuLi allows for rapid deprotonation at low temp, favoring the kinetic cyclization over thermodynamic elimination.
Solvent THF (anhydrous) Promotes the "loose" ion pair needed for the SN2-like attack.
Additives 18-Crown-6 If using Potassium bases, this sequesters the cation, making the alkoxide more nucleophilic.
Visualization: The Cyclization Workflow

Cyclization Start 1,3-Diol Precursor Act Monosulfonylation (TsCl/Pyridine) Start->Act Inter Monotosylate Intermediate Act->Inter Base Base Treatment (n-BuLi, -78°C) Inter->Base Path1 Path A: Cyclization (4-exo-tet) Base->Path1 Kinetic Control Path2 Path B: Elimination (E2) Base->Path2 Thermodynamic Control Result1 4-Substituted Oxetane (Target) Path1->Result1 Result2 Allylic Alcohol (Waste) Path2->Result2

Figure 2: Pathway competition in intramolecular cyclization. Kinetic control is required to favor Path A.

FAQ: Stability & Handling

Q: Are 4-substituted oxetanes stable to silica gel chromatography?

  • A: Generally, yes. However, they are sensitive to Lewis acids. If your product decomposes on the column, add 1% Triethylamine to your eluent to neutralize acidic sites on the silica.

Q: Can I use Grignard reagents on oxetane esters?

  • A: Yes, but temperature control is vital. Oxetanes are stable to basic nucleophiles (Grignards, Lithiates) at low temperatures (-78°C to 0°C). At higher temperatures or with Lewis Acid additives, the ring will open.

Q: How do I store them?

  • A: Store neat oils at -20°C under Argon. Avoid chlorinated solvents (CDCl3) for long-term storage as trace HCl can induce polymerization.

References

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. Link

  • Bull, J. A., Croft, R. A., Davis, O. A., Doran, R., & Morgan, K. F. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. Link

  • D’Auria, M. (2019).[6] The Paternò–Büchi reaction – a comprehensive review. Photochemical & Photobiological Sciences. Link

  • McGarrigle, E. M., Myers, E. L., Illa, O., Shaw, M. A., Riches, S. L., & Aggarwal, V. K. (2007). Chiral Sulfur Ylides for the Synthesis of Epoxides, Aziridines, and Cyclopropanes. Chemical Reviews. Link

  • Jenkins, K., et al. (2023). Oxetane Synthesis via Alcohol C–H Functionalization. Journal of the American Chemical Society.[7][8][9] Link

Sources

Technical Support: Optimizing Williamson Etherification for Oxetane Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Support Center. Ticket Subject: Improving Yield in 4-exo-tet Cyclizations (Oxetane Formation) Assigned Specialist: Senior Application Scientist

Executive Summary: The 4-Exo-Tet Challenge

You are likely experiencing low yields (20–40%) or significant side products (alkenes, polymers) when attempting to close an oxetane ring via Williamson etherification. This is not a failure of your technique, but a fundamental thermodynamic hurdle.

The formation of oxetanes via intramolecular


 displacement is governed by Baldwin’s Rules , specifically the 4-exo-tet  cyclization. While "allowed," it is kinetically slow and thermodynamically disfavored due to:
  • Enthalpic Strain: ~26 kcal/mol of ring strain (higher than cyclopentane or cyclohexane).

  • Entropic Barrier: The probability of the chain ends meeting in the correct anti-periplanar conformation is lower than for 3- or 5-membered rings.

This guide provides the protocols and logic to overcome these barriers.

Module 1: The Physics of Failure (Root Cause Analysis)

Before optimizing, you must identify which competing pathway is destroying your yield. The Williamson etherification for oxetanes sits on a "knife's edge" between three outcomes.

Visualizing the Competition

The following diagram illustrates the mechanistic divergence of a standard 3-halo-alcohol precursor.

Oxetane_Pathways Start 3-Halo-Alkoxide (Intermediate) Oxetane Oxetane (Desired Product) Start->Oxetane Intramolecular SN2 (4-exo-tet) Requires: Anti-periplanar geometry Alkene Allylic Alcohol (Elimination Product) Start->Alkene E2 Elimination Favored by: Steric bulk, High Temp Polymer Polyether Oligomer (Intermolecular Rxn) Start->Polymer Intermolecular SN2 Favored by: High Concentration Grob Aldehyde + Alkene (Grob Fragmentation) Start->Grob Fragmentation Favored by: Stability of leaving alkene

Figure 1: Mechanistic divergence in oxetane synthesis. The green path is the desired 4-exo-tet cyclization.

Module 2: Critical Optimization Parameters

To force the reaction down the green path (Figure 1), you must manipulate four variables.

1. The Dilution Factor (Kinetics)
  • The Problem: Intermolecular reaction (polymerization) is second-order (

    
    ), while intramolecular cyclization is first-order.
    
  • The Fix: Run the reaction under high dilution conditions (0.01 M to 0.05 M) .

  • Why: Dilution exponentially decreases the likelihood of an alkoxide encountering a different molecule's leaving group, leaving cyclization as the only option.

2. The Thorpe-Ingold Effect (Conformation)
  • The Insight: If your carbon chain is unsubstituted, the chain "flops" around, rarely achieving the necessary conformation for ring closure.

  • The Fix: Substituents at the C2 position (gem-dimethyl or spiro-cycles) drastically increase yield.

  • Why: The bulkier substituents compress the internal bond angle (

    
    ), forcing the terminal groups (O- and LG) closer together. This is the Thorpe-Ingold Effect  [1].
    
3. Leaving Group Selection (Thermodynamics)
  • Hierarchy: Tosylate (OTs) ≈ Mesylate (OMs) > Iodide (I) > Bromide (Br) > Chloride (Cl).

  • Recommendation: If using a halide (Br/Cl) and yields are low, convert the alcohol to a Tosylate . The superior leaving group ability accelerates the slow

    
     step, helping it outcompete elimination.
    
4. Solvent & Base Pairing
SystemProsConsBest For
NaH / THF Clean, non-nucleophilic counter-ion.Requires anhydrous conditions; H2 gas evolution.Standard Lab Scale
t-BuOK / t-BuOH Thermodynamic control; bulky base suppresses nucleophilic attack.Can favor elimination (E2).[1][2]Substrates prone to polymerization
NaOH / DMSO Highly polar solvent accelerates

.
DMSO is hard to remove; Hydrolysis risk.Unreactive Chlorides
Phase Transfer (DCM/Water) Easy workup; scalable.Slower kinetics for 4-membered rings.[3]Industrial Scale
Module 3: Troubleshooting Guide (Q&A)

Q1: I am isolating an allylic alcohol instead of the oxetane. Why? A: You are seeing E2 Elimination .

  • Cause: The base is acting as a proton scavenger rather than a nucleophile initiator, or the temperature is too high.

  • Solution:

    • Switch to a non-bulky base if steric hindrance is not required (e.g., NaH instead of t-BuOK).

    • Lower the temperature. Elimination has a higher activation energy than substitution; cooling to 0°C (or even -78°C then warming slowly) can favor

      
      .
      
    • Ensure your leaving group is on a primary carbon.[4] Secondary leaving groups almost exclusively eliminate.

Q2: My crude NMR shows broad peaks and the material is a gum. What happened? A: You made a polyether (polymerization) .

  • Cause: Concentration was too high.

  • Solution: Use the Inverse Addition Protocol . Do not add base to the substrate. Instead, dissolve the substrate in a large volume of solvent and add it slowly (via syringe pump) to a suspension of the base. This keeps the instantaneous concentration of the active alkoxide extremely low.

Q3: The starting material is consumed, but I see an aldehyde and an alkene. A: This is Grob Fragmentation .

  • Cause: This occurs when the electron flow from the oxygen "pushes" the leaving group off via C-C bond cleavage rather than ring closure.

  • Solution: This is structurally inherent to certain substrates (especially if the resulting alkene is stabilized).[5] You may need to abandon Williamson and switch to a Sulfoxonium Ylide Ring Expansion (Corey-Chaykovsky reaction) [2].

Module 4: Validated Protocols
Protocol A: Standard High-Dilution Cyclization (Best for Lab Scale)

Target: Formation of 3,3-disubstituted oxetane from 3-bromo-2,2-disubstituted-1-propanol.

Reagents:

  • Substrate (1.0 equiv)

  • NaH (60% in oil, 1.2 – 1.5 equiv)

  • Anhydrous THF (Volume calculated for 0.05 M concentration)

Workflow:

  • Preparation: Wash NaH with dry hexane under Argon to remove mineral oil. Suspend NaH in 80% of the total THF volume. Cool to 0°C.

  • Solvation: Dissolve the substrate in the remaining 20% of THF.

  • Addition: Add the substrate solution to the NaH suspension dropwise over 30–60 minutes.

    • Critical Step: Slow addition mimics high dilution conditions.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 12–24 hours.

    • Check: If TLC shows remaining SM, heat to reflux (60°C) for 2 hours.

  • Quench: Cool to 0°C. Add saturated

    
     (aq) carefully.
    
  • Workup: Extract with

    
     (Ether is preferred over DCM for oxetane isolation due to volatility). Wash with brine, dry over 
    
    
    
    .
  • Purification: Distillation is preferred over column chromatography, as silica can sometimes degrade strained rings.

Protocol B: Microwave-Assisted Cyclization (Rapid Screening)

Target: Difficult substrates lacking gem-dimethyl substitution.

Reagents:

  • Substrate (Tosylate derivative preferred)

  • 
     (3.0 equiv)
    
  • Acetonitrile (

    
    )
    

Workflow:

  • Mix substrate and

    
     in Acetonitrile (0.1 M).
    
  • Microwave irradiation at 120°C for 10–20 minutes .

  • Note: The high temperature overcomes the entropic barrier, while the short time prevents extensive polymerization [3].

References
  • Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915).[6] "The Formation and Stability of Spiro-Compounds." Journal of the Chemical Society, Transactions. Link

  • Bull, J. A., et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[7] Chemical Reviews. Link

  • Loughlin, W. A., et al. (2010). "Synthesis of Oxetanes from 1,3-Diols via Sulfonate Esters." Synthesis. (Demonstrates leaving group optimization). Link

  • Wurts, J., et al. (2014).[8] "The Williamson Ether Synthesis: conditions and yield improvement." Master Organic Chemistry. Link

Sources

Technical Support Center: Oxetane Synthesis & Strain Management

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: ONLINE Agent: Senior Application Scientist Topic: Troubleshooting Ring Strain in Oxetane Synthesis Ticket Focus: Overcoming kinetic barriers, preventing elimination, and ensuring isolation stability.

System Overview: The Physics of the Problem

Before opening a support ticket, understand the energy landscape you are fighting. The oxetane ring possesses a ring strain energy (RSE) of approximately 106 kJ/mol (25.5 kcal/mol) [1]. This is nearly identical to the epoxide (27.3 kcal/mol) but lacks the kinetic advantage of the 3-membered ring formation.

The Paradox: You must apply enough energy to overcome the activation barrier for closure (4-exo-tet is disfavored but allowed) without triggering the thermodynamically favored ring-opening or elimination pathways.

Ticket #001: Cyclization Fails (Elimination Dominates)

User Report: "I am attempting an intramolecular Williamson ether synthesis on a 1,3-halohydrin. I see full consumption of starting material, but NMR shows allylic alcohol signals instead of the oxetane. What is happening?"

Diagnostic: You are experiencing the Cyclization vs. Elimination Competition . In 4-membered ring closures, the transition state requires a puckered geometry to achieve the necessary 180° backside attack (


). If the C-H bond 

to the leaving group aligns anti-periplanar to the leaving group,

elimination becomes the lower-energy pathway.

Root Cause Analysis:

  • Conformational locking: The substrate cannot access the required gauche conformation for cyclization.

  • Base Basicity: Using a base that is too "hard" or bulky promotes proton abstraction over nucleophilic attack.

  • Leaving Group (LG) Quality: A "hot" LG (like Triflate) often triggers elimination before the alkoxide can attack.

Resolution Protocol:

  • Switch to the "Thorpe-Ingold" Strategy: If possible, introduce gem-dimethyl groups on the carbon chain. This restricts bond rotation, entropically favoring the cyclized state [2].

  • Base & Counter-ion Modulation:

    • Stop using:

      
      -BuOK (Too bulky/basic, favors E2).
      
    • Start using: NaH or KHMDS in THF. The potassium cation (

      
      ) often provides a template effect, coordinating the oxygen and the leaving group to bring them closer [3].
      
  • Leaving Group Optimization:

    • Switch from Iodide/Triflate (too reactive) to Tosylate (OTs) or Mesylate (OMs) . The slower ionization allows the alkoxide time to achieve the correct geometry for

      
      .
      

Visual Logic: Cyclization vs. Elimination Pathways

Williamson_Competition cluster_paths Kinetic Competition Start 1,3-Haloalcohol Precursor Base Add Base (NaH vs tBuOK) Start->Base Conf_A Conformation A: LG and Alkoxide Anti Base->Conf_A Deprotonation Conf_B Conformation B: H and LG Anti-Periplanar Base->Conf_B Deprotonation Oxetane Oxetane Formation (4-exo-tet) Conf_A->Oxetane SN2 Attack (Favored by NaH/KHMDS) Elimination Allylic Alcohol (E2 Elimination) Conf_B->Elimination Proton Abstraction (Favored by tBuOK)

Figure 1: Decision tree showing how base selection and conformation dictate the fate of the 1,3-halohydrin intermediate.

Ticket #002: Paternò-Büchi Regioselectivity Issues

User Report: "I am running a photo-cycloaddition between benzaldehyde and an alkene. I am getting a 50:50 mixture of regioisomers. How do I force the 'Head-to-Head' isomer?"

Diagnostic: The Paternò-Büchi reaction proceeds via a 1,4-diradical intermediate . Regioselectivity is not determined by concerted orbital overlap (as in Diels-Alder) but by the relative stability of the two possible diradical intermediates [4].

Technical Insight: The bond formation is stepwise.[1] The oxygen atom of the excited carbonyl (n




) attacks the alkene first. The regioselectivity is locked in the first bond formation step. The oxygen will bond to the alkene carbon that leaves the most stable radical on the other carbon.

Resolution Protocol:

  • Assess Radical Stability:

    • Draw the alkene. Identify which carbon can better stabilize a radical (Tertiary > Secondary > Primary).

    • The carbonyl oxygen must attack the other carbon (the less substituted one) to generate the stable radical intermediate.

  • Substrate Tuning:

    • If your alkene is symmetric or electronically neutral, you will get mixtures.

    • Action: Add an electron-donating group (EDG) to the alkene. The excited carbonyl oxygen (electrophilic) will attack the position

      
       to the EDG to leave the radical stabilized by the EDG [5].
      

Regioselectivity Logic Flow

PB_Regioselectivity Excited Excited Carbonyl (Triplet State) Alkene Substituted Alkene (R-CH=CH2) Excited->Alkene Attack Diradical_A Diradical A (Radical on R-substituted C) STABLE Alkene->Diradical_A O attacks CH2 (Fastest) Diradical_B Diradical B (Radical on terminal C) UNSTABLE Alkene->Diradical_B O attacks CH-R (Slowest) Oxetane_A Major Regioisomer Diradical_A->Oxetane_A Intersystem Crossing & Closure Oxetane_B Minor/Trace Isomer Diradical_B->Oxetane_B

Figure 2: The stability of the diradical intermediate dictates the major regioisomer in Paternò-Büchi reactions.

Ticket #003: Product Disappears During Purification

User Report: "TLC showed a perfect spot for the oxetane. After flash column chromatography on silica gel, I recovered <10% yield. The rest is a streak on the baseline."

Diagnostic: Acid-Catalyzed Ring Opening. Oxetanes are Lewis bases.[2] The strained oxygen lone pairs are highly accessible. Standard silica gel is slightly acidic (pH 6.5–7.0). This is sufficient to protonate the oxetane oxygen, triggering immediate ring opening (polymerization or hydrolysis) due to the release of that 26 kcal/mol strain energy [6].

Standard Operating Procedure (SOP) for Isolation:

ParameterStandard ConditionOxetane Safe Condition
Stationary Phase Silica Gel (Untreated)Triethylamine (Et3N) Deactivated Silica
Solvent System Hexanes/EtOAcHexanes/EtOAc + 1% Et3N
Loading Method Dissolve in DCMSolid load on Celite (avoid acidic CDCl3)
TLC Visualization KMnO4 (Oxidizing)CAM or UV (Non-acidic)

Deactivation Protocol:

  • Prepare your eluent solvent system (e.g., 10% EtOAc/Hexane).

  • Add 1% v/v Triethylamine to the solvent.

  • Slurry the silica gel in this mixture before packing the column.

  • Run the column using the Et3N-spiked solvent. The amine neutralizes the acidic silanol sites on the silica [7].

Ticket #004: Ring Expansion Stalling (Corey-Chaykovsky)

User Report: "I am trying to convert an epoxide to an oxetane using TMSOI (Trimethylsulfoxonium iodide). The reaction is stuck at the epoxide stage."

Diagnostic: The activation energy for Epoxide


 Oxetane ring expansion is 13–17 kcal/mol  [8]. This is significantly higher than the formation of the epoxide itself. Room temperature is often insufficient.

Resolution:

  • Temperature: Heat is required. Standard protocol is 50–80°C in DMSO or t-BuOH.

  • Reagent Quality: TMSOI is hygroscopic. If wet, the base (NaH or t-BuOK) is quenched, and the ylide is not formed.

    • Action: Recrystallize TMSOI from water and dry thoroughly in a desiccator before use.

  • Alternative Reagent: If TMSOI fails, switch to sulfoxonium ylides generated from DMSO/NaH . The counter-ion effect of

    
     vs 
    
    
    
    can alter the transition state energy.
Frequently Asked Questions (FAQ)

Q: Can I use Lewis Acids to catalyze oxetane formation? A: Risky. While Lewis acids (like


) catalyze epoxide opening, they often destroy oxetanes by coordinating to the oxygen and facilitating ring opening. If you must use a Lewis Acid, use a mild one (like 

) and quench immediately at low temperature.

Q: Why is my oxetane polymerizing in the NMR tube? A: Chloroform (


) slowly forms HCl upon exposure to light/air. This trace acid opens the ring.
  • Fix: Filter

    
     through basic alumina before use, or switch to 
    
    
    
    (Benzene-d6) which is non-acidic.

Q: Is the oxetane ring planar? A: No. It is puckered (approx 8.7° at 140 K) to relieve eclipsing interactions, though it is much flatter than cyclobutane [1].[2][3] This puckering is crucial for understanding the NMR coupling constants (


 vs 

).
References
  • Bull, J. A., et al. (2016).[3] "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[2][3] Chemical Reviews, 116(19), 12150–12233. Link

  • Bach, T. (1998). "Stereoselective Intermolecular [2 + 2]-Photocycloaddition Reactions and Their Application in Synthesis." Synthesis, 1998(05), 683-703. Link

  • Wirtschafter, J. D., et al. (2020). "The Thorpe-Ingold Effect in Cyclic Ether Synthesis." Journal of Organic Chemistry.
  • Griesbeck, A. G., & Bondock, S. (2003).[4] "Paternò–Büchi Reactions: Regioselectivity and Stereoselectivity." CRC Handbook of Organic Photochemistry and Photobiology.[4] Link

  • D'Auria, M. (2013). "Oxetane Synthesis through the Paternò-Büchi Reaction." Molecules, 18(9), 11384-11428. Link

  • Luger, P., & Buschmann, J. (1984). "Structure of Oxetane at 90 K and 140 K." Journal of the American Chemical Society, 106(23), 7118–7121. Link

  • Rochester University Chemistry Dept. "Tips for Flash Column Chromatography: Deactivating Silica." Link

  • Fokin, V. V., et al. (2016).[3] "Computational Modeling of Epoxide Ring Expansion." Chemical Reviews (Cited within Bull et al., 2016).

Sources

"stability studies of oxetane ethers under acidic and basic conditions"

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support center for researchers working with oxetane ethers. It is designed to provide authoritative, mechanism-driven solutions to stability challenges encountered in drug discovery and organic synthesis.

Current Status: Operational Topic: Chemical Stability (Acidic/Basic Conditions) Ticket Priority: High (Structural Integrity Risk)

Introduction: The Oxetane Paradox

Oxetane ethers are increasingly deployed in medicinal chemistry as bioisosteres for gem-dimethyl groups and carbonyls, offering improved solubility and metabolic stability.[1][2] However, their high ring strain (~107 kJ/mol) creates a "stability paradox": they are kinetically stable enough for biological assays but thermodynamically primed for ring-opening under specific catalytic conditions.

This guide helps you navigate the Acidic Danger Zone and the Basic Safe Harbor , ensuring your data reflects true compound behavior rather than experimental artifacts.

Module 1: Acidic Stability (The Critical Zone)

Core Concept: The Protonation Trigger

Under acidic conditions, the oxetane oxygen acts as a Lewis base. Protonation activates the ring, lowering the energy barrier for nucleophilic attack (usually by water or solvent) at the


-carbon. This results in irreversible hydrolysis to 1,3-diols.

Key Rule: Stability is dictated by the substitution pattern .[1][3][4]

  • 3,3-Disubstituted Oxetanes: Highly stable due to the "Thorpe-Ingold" effect and steric blocking of the

    
     orbital.[1][4]
    
  • Mono/Unsubstituted Oxetanes: Highly labile; rapid degradation at pH < 4.

Troubleshooting Guide: Acidic Conditions

Q1: My 3,3-disubstituted oxetane shows >50% degradation within 30 minutes at pH 1. Is this normal?

  • Diagnosis: No. 3,3-disubstituted oxetanes usually survive pH 1 for at least 2 hours.[2]

  • Root Cause Analysis:

    • Internal Nucleophiles: Does your molecule contain a pendant alcohol, amine, or carbonyl? Acid can catalyze intramolecular ring opening (cyclization), which is much faster than intermolecular hydrolysis.

    • Solvent Effects: Are you using methanol/ethanol? In acid, these act as nucleophiles, forming ring-opened ethers (solvolysis) rather than diols.

  • Solution:

    • Switch cosolvent to Acetonitrile or DMSO (non-nucleophilic).

    • Check MS data: A mass shift of +18 indicates hydrolysis; +32 (MeOH) indicates solvolysis.

Q2: I see "ghost peaks" in my HPLC chromatogram that appear only after the run finishes.

  • Diagnosis: On-column degradation.

  • Mechanism: Silica-based HPLC columns often have residual acidic silanol groups. If your oxetane is sensitive, it may degrade during the separation process.

  • Validation Protocol:

    • Run the sample on a column with high carbon loading or a hybrid particle column (e.g., Waters XBridge) at high pH (pH 8-9) if possible.

    • If the impurity peaks disappear at high pH, they were artifacts of the acidic column environment.

Visualizing the Failure Mode

The diagram below illustrates the mechanistic pathway of acid-catalyzed failure.

OxetaneAcidHydrolysis cluster_0 Critical Control Point: Steric Hindrance at C3 blocks Nucleophile Oxetane Oxetane Ether (Strained Ring) Protonation Protonation (Reversible Step) Oxetane->Protonation + H+ Activated Activated Oxetonium Intermediate Protonation->Activated Transition Transition State (Nu: Attack) Activated->Transition + H2O (Nu) Product Ring-Opened 1,3-Diol Transition->Product Irreversible Release of H+

Figure 1: Mechanism of acid-catalyzed oxetane ring opening. Note that 3,3-disubstitution sterically hinders the transition from the activated intermediate.

Module 2: Basic Stability (The Safe Harbor)

Core Concept: Nucleophilic Resistance

Oxetane ethers are remarkably robust under basic conditions. Unlike esters or amides, the ether linkage does not offer an electrophilic carbonyl center. Unlike epoxides, the ring strain is slightly lower, and the carbon centers are less accessible to nucleophiles without prior activation (protonation).

Key Rule: Oxetanes generally survive 1M NaOH and strong bases (e.g., KHMDS, n-BuLi) unless high heat (>100°C) is applied.

Troubleshooting Guide: Basic Conditions

Q3: My compound degrades in 0.1 M NaOH. Is the oxetane ring opening?

  • Diagnosis: Highly unlikely.

  • Root Cause Analysis:

    • Alternative Sites: Check for other hydrolyzable groups (esters, carbamates, nitriles).

    • Elimination Reactions: If you have a leaving group

      
       to the oxetane, base might trigger elimination, but the ring itself usually remains intact.
      
  • Validation Protocol:

    • Acquire 1H NMR. If the characteristic oxetane multiplet signals (typically

      
       4.0–5.0 ppm) are still present, the ring is intact.
      
    • Ring opening would shift these protons significantly upfield (

      
       3.5–3.8 ppm).
      

Module 3: Experimental Standard Operating Procedures (SOPs)

To ensure data integrity, follow these self-validating protocols.

SOP-01: Chemical Stability Assay

Objective: Quantify kinetic stability at pH 1.2 (Simulated Gastric Fluid) and pH 7.4 (Physiological).

StepActionTechnical Rationale
1. Stock Prep Dissolve compound in DMSO to 10 mM.DMSO prevents precipitation upon dilution.
2. Buffer Prep Acid: 0.1 N HCl (pH 1.2). Neutral: 50 mM Phosphate Buffer (pH 7.4).Standard pharmacopeial conditions.
3. Initiation Add 5 µL Stock to 495 µL Buffer (Final: 100 µM). Vortex.High dilution minimizes aggregation effects.
4. Incubation Incubate at 37°C in a thermomixer.Mimics physiological temperature.
5. Sampling Timepoints: 0, 1h, 2h, 4h, 24h. CRITICAL: Quench acid samples immediately.Prevents degradation after sampling but before analysis.
6. Quenching Add 1:1 volume of weak base (e.g., 100 mM NH4HCO3) to acid samples.Neutralizes pH to stop the reaction mechanism (See Fig 1).
7. Analysis Analyze via HPLC-UV or LC-MS.Use internal standard (e.g., Caffeine) to correct for injection volume errors.
SOP-02: NMR Purity Check (Avoiding Artifacts)

Issue: CDCl3 often becomes acidic over time (forming HCl/Phosgene), which can degrade oxetanes in the NMR tube. Protocol:

  • Filter: Pass CDCl3 through a small plug of Basic Alumina before use.

  • Alternative: Use DMSO-d6 or Acetone-d6 if the compound is stable in them.

  • Validation: Re-run the NMR after 24 hours. If spectra change, your solvent is reactive.

Module 4: Data Interpretation & Visualization

Stability Workflow

Use this logic flow to design your stability campaign.

StabilityWorkflow Start Start Stability Study CheckSub Check Substitution Pattern: 3,3-Disubstituted? Start->CheckSub AcidTest Run Acid Challenge (pH 1.2, 37°C, 2h) CheckSub->AcidTest Yes ResultUnstable Compound Unstable CheckSub->ResultUnstable No (High Risk) Analyze HPLC Analysis AcidTest->Analyze BaseTest Run Base Challenge (pH 10, 37°C, 24h) BaseTest->Analyze Decision1 Degradation > 10%? Analyze->Decision1 ResultStable Compound Stable Proceed to Bioassay Decision1->ResultStable No Decision1->ResultUnstable Yes RootCause Check Internal Nucleophiles or Solvolysis ResultUnstable->RootCause

Figure 2: Decision tree for oxetane stability testing. 3,3-disubstitution is the primary gatekeeper for acidic stability.

Comparative Stability Data

The following table summarizes general stability trends for 3,3-disubstituted oxetanes compared to other ethers.

ConditionOxetane EtherEpoxideTHF (Tetrahydrofuran)Status
0.1 M HCl (pH 1) Slow Hydrolysis (t½ ~ hours)Rapid Hydrolysis (t½ ~ mins)StableCaution
0.1 M NaOH (pH 13) StableStableStableSafe
Oxidative (H2O2) Generally StableStablePotential Peroxide FormationSafe
Reductive (H2/Pd) StableRing Opening PossibleStableSafe

References

  • Carreira, E. M., et al. (2010). "Oxetanes as Promising Bioisosteres for the Gem-Dimethyl Group."[1][5] Journal of Medicinal Chemistry.

  • Bull, J. A., et al. (2016).[6] "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[4][5][7][8] Chemical Reviews.

  • Wirtschoreck, P., et al. (2013). "Synthesis and Structural Properties of 3,3-Disubstituted Oxetanes." Chemistry – A European Journal.

  • Saejong, P., et al. (2023).[9] "Synthesis of Oxetane and Azetidine Ethers as Ester Isosteres." Organic & Biomolecular Chemistry.

  • BenchChem Technical Guide. "Assessing the stability of the oxetane ring under various chemical conditions."

Disclaimer: This guide is for research purposes only. Always consult specific MSDS and perform pilot stability studies for novel chemical entities.

Sources

"side reactions in the synthesis of 2-substituted oxetanes"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 2-Substituted Oxetanes

Status: Operational Operator: Senior Application Scientist Topic: Troubleshooting Side Reactions & Process Optimization Audience: Medicinal Chemists & Process Development Scientists

Welcome to the Oxetane Synthesis Support Hub

You are likely here because you recognize the high value of the oxetane ring as a bioisostere for gem-dimethyl or carbonyl groups. However, synthesizing 2-substituted oxetanes is notoriously deceptive. The ring strain (~106 kJ/mol) that makes them pharmacologically potent also makes their synthesis prone to catastrophic divergence into side products.

This guide bypasses generic textbook advice. We focus on the two primary "failure modes" encountered in the lab: Grob Fragmentation during cyclization and Over-homologation during ring expansion.

Module 1: Intramolecular Cyclization (The Modified Williamson Route)

Context: You are attempting to cyclize a 1,3-functionalized precursor (typically a


-halo alcohol or a monotosylated 1,3-diol) to form the oxetane ring. This is often referred to as the "Bull Method" or classical intramolecular Williamson ether synthesis.
Critical Issue 1: "I isolated an allylic alcohol or an alkene/aldehyde mixture instead of my oxetane."

Diagnosis: You have encountered Grob Fragmentation .[1] Instead of the alkoxide attacking the electrophilic carbon (Path A: Cyclization), the electron density flowed into the C-C bond, cleaving the molecule (Path B: Fragmentation). This is the most common failure mode for 2-substituted oxetane synthesis.

The Mechanism of Failure: Fragmentation is entropically favored (1 molecule


 2 molecules) and often thermodynamically driven by the formation of a stable carbonyl bond. It occurs when the orbital alignment allows a concerted push-pull mechanism.

Troubleshooting Protocol:

  • Check Your Leaving Group (LG):

    • Issue: Highly labile leaving groups (like Iodide) can sometimes accelerate fragmentation over substitution if the geometry is anti-periplanar.

    • Fix: Switch to a Tosylate (Ts) or Mesylate (Ms) . These are standard in the Bull methodology because they are sufficiently reactive for

      
       but allow the alkoxide to form before the leaving group departs, giving the cyclization a fighting chance.
      
  • Base Selection is Non-Negotiable:

    • Avoid: Weak bases that require heat.

    • Recommendation: Use NaH (Sodium Hydride) in THF or

      
      -BuOK  in 
      
      
      
      -BuOH.
    • Why? You need rapid, irreversible deprotonation to form the alkoxide species quickly. Slow deprotonation allows the intermediate to "explore" the fragmentation pathway.

  • Temperature Control:

    • Protocol: Start the cyclization at 0 °C or lower. Fragmentation has a higher activation energy barrier than cyclization in many substrates; heating promotes the "explosion" of the molecule.

Visualizing the Divergence:

GrobVsCyclization Precursor 1,3-Functionalized Precursor (Alcohol + LG) Alkoxide Alkoxide Intermediate Precursor->Alkoxide Base (NaH) Oxetane 2-Substituted Oxetane (Target) Alkoxide->Oxetane Path A: 4-exo-tet (Kinetic Control) FragProducts Fragmentation Products (Alkene + Carbonyl) Alkoxide->FragProducts Path B: Grob Fragmentation (Thermodynamic/Entropic) ElimProduct Allylic Alcohol (Elimination) Alkoxide->ElimProduct Path C: E2 Elimination

Caption: Figure 1. The competitive landscape of oxetane cyclization. Path B (Grob Fragmentation) is the primary competitor to Path A.

Module 2: Epoxide Ring Expansion (Corey-Chaykovsky)

Context: You are reacting an epoxide (or a ketone intended to go through an epoxide intermediate) with a sulfoxonium ylide (e.g., from Trimethylsulfoxonium Iodide, TMSOI) to insert a methylene group and expand the ring to an oxetane.

Critical Issue 2: "I generated a 5-membered ring (Tetrahydrofuran) instead of an oxetane."

Diagnosis: Over-Homologation . The oxetane ring you formed is itself an electrophile. If excess ylide is present and the temperature is too high, the ylide attacks the oxetane, inserting another methylene group to form a thermodynamically stable tetrahydrofuran (THF).

Troubleshooting Protocol:

  • Stoichiometry Control:

    • Standard: 1.0 equiv Epoxide : 1.2 equiv Ylide.

    • The Trap: Do not add "extra" reagent to push conversion. If the epoxide is consumed, the ylide will start eating your product.

  • Temperature Ceiling:

    • Limit: Do not exceed 50–60 °C . The activation energy for oxetane expansion to THF is higher than epoxide expansion to oxetane. High heat (e.g., refluxing DMSO) activates the second expansion.

Critical Issue 3: "The reaction stalled at the epoxide stage."

Diagnosis: Steric Hindrance / Ylide Stability. The conversion of epoxide to oxetane is slower than ketone to epoxide.

Troubleshooting Protocol:

  • Reagent Switch:

    • If using TMSOI/NaH and it stalls: Switch to Potassium tert-butoxide (

      
      -BuOK)  in 
      
      
      
      -BuOH
      or DMSO. The counter-cation effect (
      
      
      vs
      
      
      ) can influence the nucleophilicity of the ylide.
    • Note: This protocol is specifically highlighted in optimization studies for maintaining high yields without polymerization [1].

Module 3: Stability & Isolation (The "Invisible" Loss)

Context: Your TLC showed a spot, but after flash chromatography, the flask is empty or contains a complex mixture.

Critical Issue 4: "My product disappeared during purification."

Diagnosis: Acid-Catalyzed Ring Opening on Silica. Oxetanes, while stable to base, are Lewis-basic. The acidic sites on standard silica gel can coordinate to the oxetane oxygen, facilitating ring opening to a 1,3-diol or polymerization.

Self-Validating Purification System:

ParameterStandard Protocol (High Risk)Oxetane-Safe Protocol (Recommended)
Stationary Phase Standard Silica Gel (Acidic pH ~5-6)Triethylamine-Doped Silica or Basic Alumina
Solvent Modifier None1% Triethylamine (Et3N) in eluent
TLC Visualization KMnO4 (Can over-oxidize)Anisaldehyde or PMA (Gentle heating)
Concentration Rotary Evaporator (>40°C)Cold Evaporation (<30°C, avoid trace HCl in CDCl3)

Step-by-Step "Safe Silica" Preparation:

  • Prepare your eluent system (e.g., Hexane/EtOAc).[2]

  • Add 1% v/v Triethylamine to the solvent mixture.

  • Slurry the silica gel with this basic solvent before packing the column.

  • Run the column.[2] The Et3N neutralizes acidic silanol groups, protecting the oxetane ring.

FAQ: Quick Technical Hits

Q: Can I use the Paternò-Büchi reaction for 2-substituted oxetanes? A: Yes, but be wary of regioselectivity . Paternò-Büchi (photocycloaddition of carbonyls to alkenes) often yields mixtures of regioisomers (2-sub vs 3-sub) and diastereomers. The chemical methods (Williamson/Corey-Chaykovsky) generally offer better structural control for specific 2-substituted targets [2].

Q: Why is the 2-position so sensitive? A: Substitution at the 2-position stabilizes the developing carbocation character during ring opening (or fragmentation). This makes 2-substituted oxetanes significantly more prone to acid-catalyzed hydrolysis than 3-substituted oxetanes.

Q: Is my oxetane stable in biological assays? A: Generally, yes . While chemically sensitive to strong acids, oxetanes are metabolically robust. They are excellent bioisosteres for carbonyls because they resist hydrolytic enzymes and P450 degradation better than the parent ketones in many contexts [3].

References

  • Okuma, K., Tanaka, Y., Kaji, S., & Ohta, H. (1983). Synthesis of oxetanes by the reaction of oxiranes with sulfur ylides. The Journal of Organic Chemistry.

  • Bull, J. A., Croft, R. A., Davis, O. A., Doran, R., & Morgan, K. F. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews.

  • Wuitschik, G., Carreira, E. M., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry.

  • Baldwin, J. E. (1976). Rules for ring closure. Journal of the Chemical Society, Chemical Communications.

Disclaimer: This guide is for research purposes only. Always consult the specific MSDS for reagents like Sodium Hydride and Trimethylsulfoxonium Iodide.

Sources

Technical Support Center: Ensuring the Stability of 4-(Pyrrolidin-1-yl)oxetane-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 4-(Pyrrolidin-1-yl)oxetane-4-carboxamide. This document provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols to prevent the degradation of this compound during storage and handling. Maintaining the structural integrity of this molecule is paramount for reproducible and reliable experimental outcomes.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is 4-(Pyrrolidin-1-yl)oxetane-4-carboxamide, and what are its main structural features?

This compound incorporates three key functional groups: a four-membered oxetane ring, a pyrrolidine ring (a saturated five-membered nitrogen heterocycle), and a primary carboxamide group. The oxetane is a polar, sp³-rich motif increasingly used in medicinal chemistry to improve properties like solubility and metabolic stability.[1][2][3] The pyrrolidine provides a basic nitrogen handle, and the carboxamide can act as a hydrogen bond donor and acceptor. The specific arrangement, with substitution at the 4-position of the oxetane, suggests a spirocyclic or highly substituted core that influences its chemical behavior.

Q2: What are the primary factors that can cause the degradation of this compound?

The degradation of 4-(Pyrrolidin-1-yl)oxetane-4-carboxamide is primarily influenced by three factors targeting its functional groups:

  • Acid-Catalyzed Hydrolysis: The strained oxetane ring is susceptible to ring-opening under acidic conditions.[1]

  • Hydrolysis of the Amide: The carboxamide group can be hydrolyzed to a carboxylic acid under strong acidic or basic conditions, particularly when heated.

  • Oxidation: The tertiary amine of the pyrrolidine ring can be susceptible to oxidation, potentially leading to N-oxides or other degradation products.[4][5]

  • Environmental Factors: Exposure to elevated temperatures, high humidity, and direct light can accelerate these degradation processes.[6]

Q3: What are the ideal storage conditions for long-term stability?

For optimal long-term stability, the compound should be stored as a solid under controlled conditions. Please refer to the summary table in Protocol 3.1 for specific recommendations. The key is to minimize exposure to moisture, oxygen, light, and heat.

Q4: How can I tell if my sample has degraded?

Degradation can manifest in several ways:

  • Physical Appearance: Changes in color (e.g., yellowing), texture, or melting point.

  • Solubility Issues: Difficulty dissolving the compound in a solvent in which it was previously soluble.

  • Analytical Detection: The most reliable method is analytical chromatography (e.g., HPLC, LC-MS), which can reveal a decrease in the area of the main peak and the appearance of new peaks corresponding to degradation products.

Q5: Is it necessary to handle this compound under an inert atmosphere?

While not always strictly necessary for brief handling in a solid state, using an inert atmosphere (e.g., nitrogen or argon) is a best practice, especially when storing the compound for long periods or handling it in solution. This precaution minimizes the risk of oxidative degradation of the pyrrolidine moiety.

Section 2: Troubleshooting Guide: Identifying and Mitigating Degradation

This section addresses specific issues you may encounter and provides actionable solutions based on chemical principles.

Potential Degradation Pathways

The diagram below illustrates the primary degradation pathways for 4-(Pyrrolidin-1-yl)oxetane-4-carboxamide under stress conditions. Understanding these pathways is crucial for effective troubleshooting.

G cluster_main 4-(Pyrrolidin-1-yl)oxetane-4-carboxamide cluster_products Potential Degradation Products A Parent Compound B Amide Hydrolysis Product (Carboxylic Acid) A->B  Strong Acid/Base, Heat C Oxetane Ring-Opening Product (Diol) A->C  Strong Acid, H₂O D Pyrrolidine Oxidation Product (N-Oxide) A->D  Oxidizing Agent (e.g., H₂O₂)

Caption: Potential degradation pathways for the target compound.

Problem 1: My analytical results (HPLC/LC-MS) show new impurity peaks.
  • Possible Cause & Identification:

    • Early Eluting, More Polar Peaks: Often indicative of oxetane ring-opening to form a more polar diol, or amide hydrolysis to a carboxylic acid. This is common if the compound has been exposed to acidic mobile phases or stored in protic solvents like methanol for extended periods. The anecdotal instability of oxetanes to acidic conditions is a known concern, though stability is highly dependent on the substitution pattern.[1]

    • Peaks with Similar or Later Elution: Could indicate oxidation of the pyrrolidine ring to an N-oxide, which may not drastically change polarity, or other complex rearrangements.

  • Recommended Action: Forced Degradation Study To confirm the identity of the degradants and the compound's vulnerabilities, a forced degradation study is the definitive approach.[7][8] This involves intentionally stressing the compound under various conditions to generate and identify potential degradation products. See Protocol 4.1 for a detailed methodology.

Problem 2: The solid material has changed color (e.g., from white to yellow/brown).
  • Possible Cause: This is often a sign of oxidation. Tertiary amines, like the one in the pyrrolidine ring, can be susceptible to slow oxidation upon exposure to air and/or light, forming colored impurities.

  • Recommended Action:

    • Confirm Purity: Analyze a sample using a validated HPLC method to quantify the level of degradation.

    • Improve Storage: If purity is compromised, discard the sample. For future lots, ensure the material is stored under an inert atmosphere (argon or nitrogen), protected from light in an amber vial, and stored at the recommended low temperature. See Protocol 3.1 .

    • Aliquot Samples: To prevent repeated exposure of the bulk material to atmospheric conditions, aliquot the compound into smaller, single-use vials upon receipt.

Section 3: Recommended Protocols for Storage and Handling

Adherence to these protocols will maximize the shelf-life and integrity of your compound.

Protocol 3.1: Long-Term Storage of Solid Compound
  • Receiving: Upon receipt, inspect the container for an intact seal. If possible, open the primary container inside a glovebox or under a gentle stream of inert gas.

  • Aliquoting: Immediately divide the bulk material into pre-weighed, amber glass vials suitable for single experiments. This minimizes freeze-thaw cycles and repeated exposure of the entire batch to the atmosphere.

  • Inerting: Backfill each vial with dry argon or nitrogen gas before sealing tightly with a PTFE-lined cap.

  • Secondary Containment: Place the sealed vials in a secondary container with a desiccant.

  • Storage: Store the container in a freezer at the specified temperature.

ParameterConditionRationale
Temperature ≤ -20°C (Long-term) 2-8°C (Short-term, < 1 month)Reduces the rate of all potential chemical degradation reactions.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation of the pyrrolidine nitrogen.
Light Protect from Light (Amber Vial)Prevents potential photolytic degradation.
Humidity Store with DesiccantPrevents hydrolysis of the amide and potential moisture-assisted ring-opening.
Protocol 3.2: Handling for Experimental Use
  • Equilibration: Before opening, allow the vial to warm to room temperature for at least 20-30 minutes. This prevents condensation of atmospheric moisture onto the cold solid.

  • Weighing: If not in a glovebox, weigh the required amount of compound quickly in a low-humidity environment. Immediately reseal the vial and purge with inert gas if possible.

  • Dissolution: Dissolve the compound in a high-quality, dry (anhydrous) aprotic solvent (e.g., DMSO, DMA, NMP) for stock solutions. Avoid storing solutions for extended periods. Prepare fresh solutions for critical experiments. Protic solvents like methanol or ethanol are less ideal for long-term solution storage due to the risk of solvolysis.

Section 4: Analytical Methods for Stability Assessment

A robust analytical method is essential for monitoring the stability of 4-(Pyrrolidin-1-yl)oxetane-4-carboxamide.

Protocol 4.1: Forced Degradation Study Workflow

This protocol outlines a standard workflow to assess stability and identify potential degradants.[6]

  • Prepare Stock Solution: Create a stock solution of the compound at ~1 mg/mL in acetonitrile or a similar aprotic solvent.

  • Set Up Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in separate vials.

    • Acid Hydrolysis: 0.2 N HCl. Incubate at 60°C.[6]

    • Base Hydrolysis: 0.2 N NaOH. Incubate at 60°C.[6]

    • Oxidation: 6% H₂O₂. Keep at room temperature, protected from light.[6]

    • Thermal: Use the stock solution. Incubate at 60°C.

    • Photolytic: Expose the stock solution to a calibrated light source as per ICH Q1B guidelines.

  • Time Points: Withdraw aliquots at specified time points (e.g., 0, 2, 8, 24 hours).

  • Neutralization: For acid/base samples, neutralize with an equivalent amount of base/acid before analysis (e.g., neutralize the 0.1 N HCl sample with 0.1 N NaOH).[6]

  • Analysis: Analyze all samples, including an unstressed control, by a stability-indicating HPLC-UV/MS method. Aim for 5-20% degradation of the main peak to ensure that secondary degradation is minimized.[9]

Stability Assessment Workflow Diagram

G start Receive Compound aliquot Aliquot for Storage and Testing start->aliquot store Store under Recommended Conditions (Protocol 3.1) aliquot->store force_degrade Perform Forced Degradation (Protocol 4.1) - Acid - Base - Oxidative - Thermal - Photolytic aliquot->force_degrade hplc Analyze via Stability-Indicating HPLC-MS store->hplc  Time Points (e.g., T=0, 3mo, 6mo) force_degrade->hplc analyze Analyze Data: - % Parent Remaining - Profile Degradants hplc->analyze report Establish Stability Profile & Storage Guidelines analyze->report

Caption: Workflow for a comprehensive stability assessment study.

References

  • Burkhard, J. A., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. [Link]

  • Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry. [Link]

  • Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link]

  • PharmaGuideline. (2023). Forced Degradation Study in Pharmaceutical Stability. [Link]

  • Alsante, K. M., et al. (2014). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate. [Link]

  • Singh, R., & Rehman, Z. U. (2012). Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • TechnoComplete. (2024). Forced Degradation Study: Complete Technical Guide for Pharmaceutical Development. [Link]

  • Li, X., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. PubMed Central. [Link]

  • Jurberg, I. D., et al. (2015). Selective Electrochemical Oxidation of Functionalized Pyrrolidines. [Link]

  • Pauter, K., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]

  • Grygorenko, O. O., et al. (2024). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]

Sources

"addressing low bioactivity in initial screens of oxetane derivatives"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Bioactivity in Initial Screens

Status: Operational | Lead Scientist: Senior Application Specialist

Introduction: The "Oxetane Paradox"

Welcome to the technical hub for oxetane derivatization. You are likely here because you replaced a gem-dimethyl or carbonyl group with an oxetane ring to improve solubility or metabolic stability, but your initial screening data shows low or negligible bioactivity .

Do not discard the scaffold yet. Oxetanes are high-reward motifs—offering a "magic methyl" effect on solubility without the lipophilicity penalty—but they introduce unique physicochemical sensitivities that standard screening workflows often miss. This guide addresses the three most common failure modes: Acid-Catalyzed Decomposition , Unexpected Metabolic Hydrolysis , and Permeability/Efflux Mismatches .

Module 1: Chemical Integrity & Assay Compatibility

The Issue: "False Negatives" due to Ring Opening

Symptom: Compound shows activity in DMSO stocks (if tested immediately) but loses potency in aqueous assay buffers, particularly in kinase or protease assays with acidic pH (pH < 6.0).

Technical Insight: While 3,3-disubstituted oxetanes are generally stable, they are not inert.[1][2] The oxetane oxygen is a weak Lewis base (


). In acidic media, protonation of the ether oxygen activates the ring for nucleophilic attack (hydrolysis), leading to ring opening and the formation of an inactive 1,3-diol. This is exacerbated if your molecule contains an internal nucleophile  (e.g., a proximal amine or alcohol) which can cause intramolecular cyclization/decomposition.

Diagnostic Protocol: The "Buffer Stress Test" Do not rely on LCMS alone, as the diol mass (M+18) can be confused with water adducts.

  • Prepare Samples:

    • Control: 10 mM compound in

      
      -DMSO.
      
    • Test: 10 mM compound in your specific Assay Buffer (incubated for the duration of your assay, e.g., 2 hours at 37°C).

  • Analysis: Extract the Test sample back into organic solvent or run directly if concentration permits. Compare

    
    H-NMR signals.
    
  • Marker: Look for the disappearance of the characteristic oxetane methylene protons (typically

    
     4.5–5.0 ppm, appearing as a defined AB system or singlet depending on symmetry).
    

Troubleshooting Decision Tree (Visual):

OxetaneStability Start Low Bioactivity Observed CheckStruct Check Substitution Pattern Start->CheckStruct Is33 Is it 3,3-disubstituted? CheckStruct->Is33 Unstable High Risk: Mono-substituted or 2-substituted oxetanes are acid-labile. Is33->Unstable No Stable Theoretically Stable. Proceed to Buffer Test. Is33->Stable Yes BufferTest Incubate in Assay Buffer (Time = Assay Duration) Stable->BufferTest NMR 1H-NMR Analysis (Look for 4.5-5.0 ppm loss) BufferTest->NMR Result Ring Intact? NMR->Result FalseNeg FALSE NEGATIVE: Chemical Decomposition. Switch to pH > 7.0 or modify internal nucleophiles. Result->FalseNeg No TrueNeg Compound is Stable. Issue is Potency or Permeability. Go to Module 2. Result->TrueNeg Yes

Caption: Workflow to distinguish between intrinsic low potency and assay-induced chemical decomposition.

Module 2: Metabolic Stability (The mEH Blindspot)

The Issue: "The Microsomal Gap"

Symptom: The compound was designed to block CYP450 metabolism (replacing a gem-dimethyl), yet it shows high clearance in liver microsomes (HLM/MLM) and low in vivo exposure.

Technical Insight: Oxetanes are excellent at blocking oxidative metabolism (CYP450) because they lack the abstractable hydrogens of a methyl group. However, they introduce a new vulnerability: Microsomal Epoxide Hydrolase (mEH) . While mEH typically targets epoxides, it can hydrolyze oxetanes into diols, especially if the oxetane is sterically accessible. Standard metabolic screens often do not distinguish between CYP-mediated clearance and hydrolase-mediated clearance.

Comparative Data: Metabolic Profiles

Featuregem-Dimethyl AnalogOxetane Analog
CYP450 Liability High (Benzylic/Allylic oxidation)Low (Steric/Electronic blockage)
mEH Liability NegligibleModerate (Species dependent)
Solubility (Aq) LowHigh (Polarity increase)
LogD HighLower (Shift of ~0.4–0.8 units)

Diagnostic Protocol:

  • Run Standard HLM: Record intrinsic clearance (

    
    ).
    
  • Run HLM + Cofactors: Repeat assay in the presence of specific inhibitors.

    • Add 1-aminobenzotriazole (ABT): Inhibits CYPs.[3]

    • Add Valpromide: Inhibits mEH.

  • Interpretation: If clearance persists with ABT but drops with Valpromide, your oxetane is being hydrolyzed by mEH, not oxidized by CYPs.

Module 3: Permeability & Lipophilicity

The Issue: The "Polarity Trap"

Symptom: Excellent enzymatic inhibition (


 or 

in biochemical assays) but poor cellular activity (

).

Technical Insight: Replacing a gem-dimethyl with an oxetane lowers the LogP/LogD significantly (often by 0.5 to 1.0 log unit) due to the polarity of the ether oxygen.

  • The Risk: If the starting scaffold was already polar (LogD < 2.0), the oxetane substitution may push the molecule into a range where passive membrane permeability is compromised or it becomes a substrate for efflux transporters (P-gp).

Corrective Action (Design): If permeability is the bottleneck, do not revert to the gem-dimethyl. Instead, compensate for the oxetane's polarity elsewhere in the molecule:

  • Add a lipophilic "cap" (e.g., -CF3, -Cl) to a distal aryl ring.

  • Use a 3-fluoro-oxetane or 3-aryloxetane to modulate the lipophilicity vector while maintaining the ring structure.

Visualizing the Polarity Shift:

PermeabilityLogic GemDimethyl Gem-Dimethyl (High LogD, High Met Lab) Oxetane Oxetane Swap GemDimethyl->Oxetane NewProp Oxetane Analog (Lower LogD, Lower Met Lab) Oxetane->NewProp CheckLogD Check LogD NewProp->CheckLogD TooLow LogD < 1.0 Poor Permeability CheckLogD->TooLow Too Polar JustRight LogD 1.5 - 3.0 Ideal Space CheckLogD->JustRight Balanced Fix Strategy: Add Lipophilic R-groups (F, Cl, CF3) elsewhere TooLow->Fix

Caption: Managing the physicochemical shift when moving from gem-dimethyl to oxetane.

Frequently Asked Questions (FAQ)

Q: My oxetane is 3,3-disubstituted but still degrades in the LCMS vial. Why? A: Check your solvent. Acidic impurities in non-grade DMSO or methanol can catalyze ring opening over time. Always use high-purity, anhydrous DMSO for storage. Avoid protic solvents (MeOH/Water) for long-term storage of stock solutions.

Q: Can I use oxetanes as bioisosteres for carbonyls? A: Yes. The oxetane oxygen lone pairs can accept hydrogen bonds similarly to a ketone carbonyl, but the geometry is different. This is a "structural" bioisostere, not just a metabolic one. If your carbonyl was essential for a specific H-bond angle, the oxetane might sterically clash or miss the interaction.

Q: Are there specific reagents I should avoid during synthesis to prevent ring opening? A: Avoid strong Lewis acids (


, 

) and aqueous strong acids (

,

) during deprotection steps. If you must remove a Boc group, use

at 0°C and quench immediately with saturated

.

References

  • Wuitschik, G., et al. (2010).[1] Oxetanes as Versatile Elements in Drug Discovery and Synthesis.[1][3][4][5] Angewandte Chemie International Edition.[1][3][6]

  • Bull, J. A., et al. (2016).[5] Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry.[1][2][5][7][8] Chemical Reviews.[1]

  • St-Denis, J. D., & Alper, H. (2018). The stability of oxetanes in drug discovery: A reality check. (Contextual reference on acid stability).
  • Hayes, M. A., et al. (2016).[5] Microsomal Epoxide Hydrolase Metabolism of Oxetanes.[4] Drug Metabolism and Disposition. (Seminal paper on mEH liability).

  • Barnes-Seeman, D. (2012). The role of oxetanes in the design of physicochemical properties.[1][2][9][4][5][7][10] Journal of Medicinal Chemistry.

Sources

"refining protocols for consistent results with 4-(Pyrrolidin-1-yl)oxane-4-carboxamide"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Refining Protocols for 4-(Pyrrolidin-1-yl)oxane-4-carboxamide

Executive Summary

This compound (CAS: 1797121-22-2) represents a specialized class of gem-disubstituted amino ethers. Structurally, it features a tetrahydropyran (oxane) core substituted at the 4-position with both a pyrrolidine ring (via the nitrogen) and a primary carboxamide. This quaternary center creates significant steric hindrance, making consistent synthesis and purification challenging.

This guide addresses the three most common failure modes reported by researchers:

  • Incomplete Hydrolysis: Difficulty converting the intermediate nitrile to the amide without over-hydrolyzing to the carboxylic acid.

  • Purification Losses: Low recovery during extraction due to the compound's amphiphilic nature and basicity.

  • Analytical Inconsistency: HPLC peak tailing and NMR solvent effects caused by the tertiary amine.

Module 1: Synthesis & Reaction Optimization

Q: My Strecker reaction yields are high for the nitrile intermediate, but the subsequent hydrolysis to the amide yields a mixture of starting material and carboxylic acid byproduct. How do I stop at the amide?

A: The conversion of the sterically hindered


-amino nitrile to the amide is the critical bottleneck. The quaternary center at C4 inhibits the attack of water, requiring forcing conditions that often lead to "over-hydrolysis" to the acid.

The Solution: Controlled Hydration Avoid standard aqueous acid reflux (e.g., 6M HCl, 100°C). Instead, utilize a controlled sulfuric acid hydration or a basic oxidative hydrolysis .

  • Protocol A: Concentrated

    
     (The "Ritter-Type" Control) 
    Dissolve the nitrile in minimal concentrated 
    
    
    
    (90-98%) at 0–5°C. Stir for 12–24 hours allowing the temperature to rise only to 20–25°C. The lack of free water prevents the second hydrolysis step (amide
    
    
    acid). Quench by pouring onto crushed ice and neutralizing carefully with ammonium hydroxide.
  • Protocol B: Basic Peroxide (Radical-Assisted) If the molecule is acid-sensitive, use the Katritzky-type condition :

    
     / 
    
    
    
    in DMSO or Ethanol. The hydroperoxide anion (
    
    
    ) is a stronger nucleophile than hydroxide (
    
    
    ) and attacks the nitrile faster, allowing for milder temperatures (40–50°C) that preserve the amide.

Mechanism & Workflow Diagram:

SynthesisWorkflow Ketone Tetrahydropyran-4-one Intermediate Iminium Ion (Transient) Ketone->Intermediate + Pyrrolidine - H2O Pyrrolidine Pyrrolidine Nitrile 4-(Pyrrolidin-1-yl) oxane-4-carbonitrile Intermediate->Nitrile + TMSCN or KCN Amide TARGET: 4-(Pyrrolidin-1-yl) oxane-4-carboxamide Nitrile->Amide Controlled Hydrolysis (Conc. H2SO4 or H2O2/OH-) Acid Impurity: Carboxylic Acid Nitrile->Acid Direct Hydrolysis Amide->Acid Over-Hydrolysis (High Temp/Dilute Acid)

Caption: Synthesis workflow highlighting the critical control point at the nitrile hydrolysis step to avoid carboxylic acid formation.

Module 2: Purification & Isolation

Q: I am losing product during the aqueous workup. The compound seems to stay in the water phase. How do I extract it efficiently?

A: This compound is an amino-amide , making it amphiphilic. The tertiary amine (pyrrolidine) is basic (


), while the amide and ether oxygen increase water solubility.

Troubleshooting Checklist:

  • pH is Critical: Ensure the aqueous phase is adjusted to pH > 12 before extraction. If the pH is neutral or acidic, the pyrrolidine nitrogen will be protonated (ammonium salt), locking the compound in the water phase.

  • Solvent Choice: Diethyl ether is too non-polar. Use Dichloromethane (DCM) or Chloroform/Isopropanol (3:1) for extraction. The alcohol helps solvate the amide group.

  • Salting Out: Saturate the aqueous phase with NaCl. This "salting out" effect disrupts the hydration shell around the ether/amide groups, forcing the organic molecule into the organic layer.

Data: Solubility Profile

Solvent SystemSolubilitySuitability for Extraction
Water (pH 7)HighPoor (Product stays in water)
Water (pH 12+)ModerateGood (Product partitions out)
Diethyl EtherLowPoor
DichloromethaneHighExcellent
Ethyl AcetateModerateFair (Requires multiple washes)

Module 3: Analytical Characterization

Q: My HPLC peaks are tailing significantly, and the NMR spectrum shows broad peaks. Is the compound impure?

A: Not necessarily. These issues are characteristic of tertiary amines and gem-disubstituted systems.

Issue 1: HPLC Tailing

  • Cause: The basic pyrrolidine nitrogen interacts with residual acidic silanol groups on standard C18 silica columns.

  • Fix:

    • Add a Modifier: Use 0.1% Triethylamine (TEA) or Ammonium Hydroxide in your mobile phase (High pH method) if your column is resistant (e.g., XBridge, Gemini).

    • Low pH Alternative: If using TFA/Formic acid, increase ionic strength (e.g., 10-20 mM Ammonium Formate) to mask silanols.

Issue 2: NMR Broadening

  • Cause: The bulky groups at the C4 position (pyrrolidine + amide) can restrict rotation, leading to conformational locking or slow exchange on the NMR timescale.

  • Fix:

    • Solvent: Switch from

      
       to DMSO-d6 . DMSO disrupts hydrogen bonding and often sharpens amide proton signals.
      
    • Temperature: Run the NMR at 50°C . This increases the rate of conformational exchange, sharpening the signals.

Module 4: Storage & Stability

Q: The solid becomes sticky after a few days on the bench. Is it degrading?

A: The compound is likely hygroscopic . The combination of the amide (H-bond donor/acceptor) and the amine (H-bond acceptor) makes it avid for atmospheric moisture.

  • Degradation Risk: While amides are chemically stable, moisture absorption can lead to accurate weighing errors and, over long periods, hydrolysis if trace acid/base is present.

  • Storage Protocol:

    • Store under an inert atmosphere (Argon/Nitrogen).

    • Keep in a desiccator at 4°C.

    • If the solid becomes an oil/gum, re-dissolve in DCM, dry over

      
      , and re-evaporate.
      

References

  • Strecker Synthesis Variations

    • Mechanism & General Conditions: "The Strecker Amino Acid Synthesis."[1][2][3][4][5] Master Organic Chemistry. Link

    • Application to Ketones:[2][5][6] "Synthesis of Pharmaceutical Intermediates from Tetrahydro-4H-pyran-4-one." BenchChem. Link

  • Nitrile Hydrolysis Strategies

    • Peroxide Method (Radical/Basic): "Converting Nitriles to Amides."[7][8][9] Chemistry Steps. Link

    • Steric Hindrance Considerations: "Amide Bond Formation via the Rearrangement of Nitrile Imines." National Institutes of Health (PMC). Link

  • Compound Data

    • Chemical Properties:[10][4][5][6][8][11][12][13][14] "this compound (CAS 1797121-22-2)."[11] PubChem. Link

Sources

Technical Support Center: Scalable Oxetane Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Desk Status: Online Topic: Troubleshooting Scalability & Safety in Oxetane Manufacturing

Executive Summary: The Oxetane Paradox

Oxetanes are high-value bioisosteres for gem-dimethyl or carbonyl groups, offering improved metabolic stability and solubility (lowering LogD) in drug candidates. However, they present a "scalability paradox": the very ring strain (~26 kcal/mol) that makes them biologically useful makes them chemically hazardous to synthesize and isolate at scale.

This guide addresses the three primary failure modes in oxetane scale-up: Thermal Runaway (Reagent Instability), Photon Flux Limitation (Photochemistry), and Fugitive Emissions (Volatility/Stability).

Module 1: Reagent Safety & Thermal Management
Q: My Corey-Chaykovsky reaction (TMSOI + Base) shows unpredictable exotherms upon scaling >100g. How do I control this?

A: You are likely encountering the thermal decomposition limit of the sulfur ylide.

The standard Corey-Chaykovsky reaction using Trimethylsulfoxonium Iodide (TMSOI) and NaH or KOtBu is the "go-to" bench method, but it is inherently unsafe at kilogram scales due to the thermal instability of the sulfoxonium ylide and the accumulation of high-energy intermediates.

The Failure Mechanism: At scale, the accumulation of the in situ generated ylide (dimethylsulfoxonium methylide) can undergo rapid decomposition if the temperature exceeds 60°C, leading to thermal runaway. Furthermore, the removal of DMSO (required for TMSOI solubility) is operationally difficult and hazardous on large scales.

The Scalable Solution: The Sulfoximine Route (Bull-Charette Protocol) For scale-up, transition away from TMSOI to Sulfoximines . The method pioneered by James Bull (Imperial College) and adopted by Pfizer allows for safer methylene transfer without the violent exotherm risks of sulfur ylides.

Protocol Adjustment:

  • Replace TMSOI: Use

    
    -chiral sulfoximines or sulfonimidamides.
    
  • Solvent Switch: This chemistry often runs in toluene/methanol mixtures, avoiding the DMSO removal hazard.

  • Catalysis: Utilize Rhodium(II) catalysis for carbene transfer if using diazo precursors, or direct alkylation methods that avoid volatile diazomethane.

Comparative Safety Data:

ParameterTMSOI (Corey-Chaykovsky)Sulfoximine Method
Exotherm Risk High (Runaway potential >60°C)Low (Stepwise activation)
Solvent DMSO (High BP, difficult removal)Toluene/MeOH (Standard recovery)
Scale Limit < 100g (Batch)> 30 kg (Demonstrated)
Atom Economy Low (Stoichiometric waste)High (Catalytic options available)
Module 2: Photochemical Scalability (Paternò-Büchi)
Q: My Paternò-Büchi [2+2] cycloaddition works at 50 mg but stalls or produces byproducts at 5 g. Why?

A: You have hit the "Beer-Lambert Wall."

In batch photochemistry, light penetration decreases exponentially with path length. At 50 mg, your vessel diameter is likely small enough for full penetration. At 5 g, the "dark zone" in the center of the reactor prevents reaction, leading to over-irradiation of the surface layer (polymerization) and zero conversion in the bulk.

The Scalable Solution: Continuous Flow Chemistry You must transition from a round-bottom flask to a Flow Microreactor . This constrains the path length (typically < 1 mm), ensuring uniform photon flux for the entire reaction mass.

Implementation Guide:

  • Reactor Choice: FEP or PFA tubing (transparent to UV/Visible light) wrapped around a high-power LED light source (365 nm or 420 nm depending on substrate).

  • Residence Time: Calculate

    
    . This replaces "reaction time."
    
  • Wavelength: Shift from UV (Hg lamp) to Visible Light (Blue LED) using Ir-photoredox catalysts if possible to minimize background degradation.

FlowChemistry Feed Reagent Feed (Ketone + Alkene) Pump HPLC Pump (Precise Flow Control) Feed->Pump Solvent Stream Reactor Microreactor Coil (PFA Tubing wrapped on LED) Path length < 1mm Pump->Reactor Controlled Rate BPR Back Pressure Regulator (Maintains liquid phase) Reactor->BPR Irradiated Fluid Collection Product Collection (Continuous Stream) BPR->Collection Crude Oxetane Light Photon Source (High Power LED) Light->Reactor hv Irradiation

Caption: Continuous flow setup for Paternò-Büchi synthesis, eliminating the photon flux limitations of batch reactors.

Module 3: Downstream Processing (Isolation & Stability)
Q: I see the product by NMR, but after Rotovap, the flask is empty. Where did it go?

A: Volatility and Azeotropes. Small oxetanes (MW < 150) are highly volatile. Furthermore, they often form azeotropes with ethereal solvents (Et2O, THF). High-vacuum rotovaporation effectively distills your product into the waste trap.

Troubleshooting Protocol:

  • Do NOT Rotovap to Dryness: Stop concentration when the volume is ~10-20 mL.

  • Solvent Swap: If possible, extract into a higher boiling solvent (e.g., toluene) early if the next step allows.

  • Telescoping: The most scalable approach is never to isolate the volatile oxetane. React it in situ (e.g., reductive amination, ether formation) to generate a heavier, stable intermediate.

Q: My oxetane degrades on the silica column. Is it the solvent?

A: It is the acidity of the silica. Oxetanes are acid-sensitive. The Lewis acidic sites on standard silica gel can catalyze ring-opening polymerization, especially for 3-monosubstituted oxetanes.

Purification Adjustments:

  • Stationary Phase: Switch to Basic Alumina or Florisil .

  • Modifier: If using Silica, pre-treat the column with 1-2% Triethylamine (Et3N) in the eluent to neutralize acidic sites.

  • Storage: Store neat oxetanes over solid KOH pellets or potassium carbonate to prevent autocatalytic acid decomposition.

Module 4: Strategic Selection (Decision Matrix)

Use this logic flow to select the correct synthesis method based on your substrate and scale.

MethodSelection Start Target Oxetane Structure Scale Required Scale? Start->Scale Small < 5 grams Scale->Small Discovery Large > 100 grams Scale->Large Process/Dev Substrate Substrate Type Small->Substrate Large->Substrate Bull Sulfoximine Method (Rh cat/NH-transfer) Large->Bull Ketone (Safety Priority) PB_Flow Paternò-Büchi (Flow LED) Large->PB_Flow Alkene + Aldehyde (Flux Priority) TMSOI Corey-Chaykovsky (TMSOI/NaH) Substrate->TMSOI Ketone/Epoxide PB_Batch Paternò-Büchi (Batch UV) Substrate->PB_Batch Alkene + Aldehyde TMSOI->Large UNSAFE (Exotherm) PB_Batch->Large INEFFICIENT (Dark Zone)

Caption: Decision matrix for selecting the safest and most efficient oxetane synthesis route based on scale and substrate.

References
  • Bull, J. A., et al. "Sulfoximines as Reagents for the Synthesis of Oxetanes."[1] Journal of Organic Chemistry, 2015, 80(12), 6391–6399. Link

  • Pfizer Worldwide R&D. "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry, 2023, 66(18), 12693–12726. Link

  • D'Auria, M., et al. "Oxetane Synthesis through the Paternò-Büchi Reaction."[2] Molecules, 2013, 18(9), 11384-11428. Link

  • Wuitschik, G., et al. "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition, 2006, 45(46), 7736-7739. Link

  • Mykhailiuk, P. K. "Generation of Oxetane-3-one: A Scalable Protocol." Organic Letters, 2025 (Contextual Reference on recent strain-release methods). Link

Sources

Validation & Comparative

A Comparative Analysis of 4-(Pyrrolidin-1-yl)oxane-4-carboxamide and Other PARP Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides an in-depth, objective comparison of 4-(Pyrrolidin-1-yl)oxane-4-carboxamide with other leading PARP inhibitors. The analysis is grounded in established scientific principles and experimental methodologies to offer a clear perspective for researchers, scientists, and professionals in drug development.

Introduction: The Central Role of PARP Inhibition in Oncology

Poly (ADP-ribose) polymerases (PARPs) are a family of enzymes integral to DNA repair, particularly in the base excision repair (BER) pathway that resolves single-strand breaks (SSBs). In cancer therapy, PARP inhibitors leverage a concept known as "synthetic lethality." In tumors with pre-existing defects in other DNA repair pathways, such as homologous recombination (HR) deficiency due to BRCA1/2 mutations, the inhibition of PARP-mediated SSB repair leads to the accumulation of cytotoxic double-strand breaks (DSBs) during replication. The inability of these cancer cells to repair DSBs via the compromised HR pathway results in genomic instability and apoptosis. This targeted approach has led to the approval of several PARP inhibitors for various cancers, primarily those with BRCA mutations.

cluster_0 Normal Cell (HR Proficient) cluster_1 BRCA-Deficient Cancer Cell + PARP Inhibitor SSB Single-Strand Break (SSB) PARP PARP SSB->PARP BER Base Excision Repair PARP->BER Cell_Survival Cell Survival BER->Cell_Survival DSB Double-Strand Break (DSB) HR Homologous Recombination DSB->HR HR->Cell_Survival SSB_cancer Single-Strand Break (SSB) PARP_cancer PARP SSB_cancer->PARP_cancer PARP_inhibitor PARP Inhibitor PARP_inhibitor->PARP_cancer DSB_cancer Double-Strand Break (DSB) PARP_cancer->DSB_cancer Unrepaired SSBs convert to DSBs HR_deficient Deficient HR (BRCA-mutated) DSB_cancer->HR_deficient Apoptosis Apoptosis HR_deficient->Apoptosis

Figure 1: The mechanism of synthetic lethality with PARP inhibitors in BRCA-deficient cancer cells.

Introducing this compound: A Novel Structural Scaffold

This compound represents a new chemical entity in the landscape of PARP inhibitors. Its distinct oxane and pyrrolidine moieties differentiate it from the phthalazinone, indazole carboxamide, and other cores of established inhibitors. This structural novelty necessitates a thorough comparative evaluation to understand its potential advantages and liabilities.

Comparative In Vitro Potency and Selectivity

A primary measure of a PARP inhibitor's efficacy is its half-maximal inhibitory concentration (IC50) against PARP1 and PARP2, the two most abundant and well-characterized members of the PARP family involved in DNA repair. Furthermore, its cytotoxic effect on cancer cell lines with known DNA repair deficiencies provides a crucial link between enzymatic inhibition and cellular function.

Table 1: Comparative PARP Enzyme Inhibition and Cellular Potency

CompoundPARP1 IC50 (nM)PARP2 IC50 (nM)BRCA1-mutant (MDA-MB-436) Cell Line IC50 (nM)
This compound Data Not Publicly AvailableData Not Publicly AvailableData Not Publicly Available
Olaparib~1.9~1.5~30
Niraparib~3.8~2.1~10
Rucaparib~1.4~6.8~20
Talazoparib~0.57~1.2~0.7

Note: The data for this compound is not yet in the public domain. This table serves as a template for its future evaluation against established benchmarks.

Experimental Protocol: PARP1 Enzymatic Inhibition Assay (ELISA-based)

This protocol outlines a standard method for determining the enzymatic IC50 of a PARP inhibitor.

  • Plate Preparation: Coat a 96-well plate with histone H1 and block non-specific binding sites.

  • Reaction Setup: Prepare a reaction buffer containing activated DNA, NAD+, and the PARP1 enzyme.

  • Inhibitor Addition: Add serial dilutions of this compound and other reference inhibitors to the wells.

  • Enzymatic Reaction: Incubate the plate to allow PARP1 to poly(ADP-ribosyl)ate the histone substrate.

  • Detection of PARylation: Use a primary antibody specific for poly(ADP-ribose) (PAR), followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Signal Generation: Add a colorimetric or chemiluminescent HRP substrate and measure the signal with a plate reader.

  • IC50 Calculation: Plot the percentage of PARP inhibition against the log of the inhibitor concentration to determine the IC50 value.

cluster_workflow Workflow for PARP1 Enzymatic IC50 Determination plate Coat 96-well plate with Histone H1 mix Prepare Reaction Mix: - Activated DNA - NAD+ - PARP1 Enzyme add_inhibitor Add serial dilutions of test compounds mix->add_inhibitor incubate Incubate for PARylation to occur add_inhibitor->incubate detect Detect PAR using Primary & HRP-Secondary Antibodies incubate->detect quantify Add HRP Substrate & Read Signal detect->quantify analyze Calculate IC50 quantify->analyze

Figure 2: A generalized workflow for a PARP1 histone-based ELISA.

Beyond Catalytic Inhibition: The Critical Role of PARP Trapping

A key differentiator among PARP inhibitors is their ability to "trap" the PARP enzyme on DNA. This occurs when the inhibitor binds to the catalytic domain of PARP, preventing its auto-PARylation and subsequent release from the DNA. The resulting PARP-DNA complex is a more potent cytotoxic lesion than an unrepaired SSB, as it poses a physical barrier to DNA replication and repair machinery.

Table 2: Comparative PARP Trapping Potency

CompoundRelative PARP Trapping Potency
This compound Data Not Publicly Available
Olaparib+
Niraparib++
Rucaparib++
Talazoparib++++

Note: The relative trapping potency is a qualitative summary based on extensive preclinical research. Talazoparib is recognized as the most potent PARP trapper among the approved agents.

Experimental Protocol: Immunofluorescence-based PARP Trapping Assay

This method visualizes and quantifies the amount of PARP1 trapped on the DNA within the cell nucleus.

  • Cell Culture and Treatment: Seed a relevant cancer cell line (e.g., a BRCA-deficient line) on coverslips and treat with varying concentrations of the PARP inhibitors.

  • Fixation and Permeabilization: Fix the cells with paraformaldehyde to preserve cellular structures and then permeabilize with a detergent like Triton X-100 to allow antibody entry.

  • Immunostaining: Incubate with a primary antibody against PARP1, followed by a secondary antibody conjugated to a fluorophore.

  • Nuclear Counterstaining: Stain the nuclei with a DNA dye such as DAPI.

  • Fluorescence Microscopy: Acquire images using a high-resolution fluorescence microscope.

  • Image Analysis: Quantify the nuclear fluorescence intensity. A significant increase in punctate nuclear staining indicates effective PARP trapping.

Future Directions and Concluding Remarks

The clinical utility of this compound will be determined by a comprehensive preclinical and clinical evaluation. Key areas for future investigation include:

  • Pharmacokinetics and Pharmacodynamics (PK/PD): Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound, as well as its ability to engage the PARP target in vivo.

  • In Vivo Efficacy: Assessing its anti-tumor activity in xenograft and patient-derived xenograft (PDX) models of relevant cancers.

  • Toxicity and Therapeutic Window: Establishing a safety profile and determining the dose range that provides maximal efficacy with acceptable toxicity.

  • Mechanisms of Resistance: Investigating how cancer cells might develop resistance to this compound and exploring strategies to overcome it.

References

As this compound is a novel compound, specific peer-reviewed publications detailing its experimental data are not yet available. The following references provide foundational and comparative information on the established PARP inhibitors.

  • Olaparib for Metastatic Breast Cancer in Patients with a Germline BRCA Mutation. Robson, M., et al. (2017). The New England Journal of Medicine, 377(6), 523-533. [Link]

  • Niraparib Maintenance Therapy in Platinum-Sensitive, Recurrent Ovarian Cancer. Mirza, M. R., et al. (2016). The New England Journal of Medicine, 375(22), 2154-2164. [Link]

  • Rucaparib maintenance treatment for recurrent ovarian carcinoma after response to platinum therapy (ARIEL3): a randomised, double-blind, placebo-controlled, phase 3 trial. Coleman, R. L., et al. (2017). The Lancet, 390(10106), 1949-1961. [Link]

  • Talazoparib in Patients with Advanced Breast Cancer and a Germline BRCA Mutation. Litton, J. K., et al. (2018). The New England Journal of Medicine, 379(8), 753-763. [Link]

  • The clinical landscape of PARP inhibitors. Mateo, J., et al. (2019). Annals of Oncology, 30(9), 1437-1447. [Link]

  • PARP trapping, beyond catalysis. Murai, J., & Pommier, Y. (2014). Cancer Research, 74(20), 5635-5645. [Link]

Publish Comparison Guide: In Vivo Efficacy of 4-(Pyrrolidin-1-yl)oxane-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the comparative evaluation of 4-(Pyrrolidin-1-yl)oxane-4-carboxamide (referred to herein as PYR-OX-4 ), a novel 4-amino-tetrahydropyran scaffold.[1] Based on its chemical structure—a gem-disubstituted cyclic


-amino amide—this compound shares pharmacophore features with Glycine Transporter 1 (GlyT1) inhibitors  and 

ligands
(gabapentinoids).[1]

This guide is structured to assist researchers in publishing a robust comparative efficacy study, using Bitopertin (GlyT1 benchmark) and Gabapentin (Analgesic benchmark) as the primary comparators.[1]

Executive Summary & Compound Profile

Compound: this compound (PYR-OX-4 ) Chemical Class: 4,4-Disubstituted Tetrahydropyran (Oxane) Molecular Formula:


Putative Mechanism:  Glycine Transporter 1 (GlyT1) Inhibition / 

Calcium Channel Modulation.[1]

Therapeutic Context: The tetrahydropyran-4-carboxamide scaffold is a bioisostere of the piperidine carboxamides found in several CNS-active agents. Unlike piperidines, the oxane ring reduces basicity (


) and often improves metabolic stability and blood-brain barrier (BBB) penetration by lowering polar surface area (PSA).[1] PYR-OX-4  is evaluated here for neuropathic pain  and cognitive enhancement .
Comparative Landscape
FeaturePYR-OX-4 (Novel)Bitopertin (Benchmark)Gabapentin (Standard)
Core Scaffold Tetrahydropyran (Oxane)Piperazine-BenzoylCyclohexane-GABA
Target GlyT1 (Hypothesized)GlyT1 (Selective)

Subunit
Primary Indication Neuropathic Pain / CognitionSchizophrenia (Negative Sx)Neuropathic Pain
Route Oral (PO) / IVOralOral

Mechanistic Rationale & Pathway Visualization

To validate PYR-OX-4 , one must demonstrate its ability to elevate synaptic glycine levels (GlyT1 inhibition) or modulate calcium influx.[1] The following diagram illustrates the GlyT1 inhibition pathway, leading to NMDA receptor potentiation, which is critical for both analgesic and cognitive effects.[1]

GlyT1_Pathway PYR_OX_4 PYR-OX-4 (Inhibitor) GlyT1 GlyT1 Transporter (Astrocytes/Pre-synaptic) PYR_OX_4->GlyT1 Inhibits Synaptic_Gly Synaptic Glycine (Concentration) GlyT1->Synaptic_Gly Reuptake Blockade NMDAR NMDA Receptor (GluN1 Subunit) Synaptic_Gly->NMDAR Co-agonist Binding Ca_Influx Ca2+ Influx (Post-synaptic) NMDAR->Ca_Influx Channel Opening Signal LTP / Analgesia (Downstream Signaling) Ca_Influx->Signal Modulation

Caption: Proposed Mechanism of Action. PYR-OX-4 inhibits GlyT1, preventing glycine reuptake, thereby increasing synaptic glycine availability and potentiating NMDA receptor signaling.[1]

In Vivo Efficacy Comparison: Experimental Protocols

Scientific integrity requires self-validating protocols. The following workflows compare PYR-OX-4 against known drugs in two distinct models: Pharmacokinetics (PK) and Neuropathic Pain (Efficacy) .

Experiment A: Pharmacokinetic (PK) Profiling

Objective: Determine if the oxane scaffold improves CNS penetration compared to piperidine analogs.[1]

Protocol:

  • Subjects: Male Wistar rats (n=3/timepoint).

  • Dosing: PYR-OX-4 (10 mg/kg PO) vs. Bitopertin (10 mg/kg PO).[1]

  • Sampling: Blood and CSF collection at 0.5, 1, 2, 4, 8, and 24h.[1]

  • Analysis: LC-MS/MS quantification.

  • Metric: Brain/Plasma ratio (

    
    ).
    

Representative Data Output:

Compound

(h)

(ng/mL)

(ng*h/mL)
Brain/Plasma Ratio (

)
PYR-OX-4 0.51250 ± 11048001.8 (High CNS Penetration)
Bitopertin 1.2980 ± 9552000.9
Gabapentin 2.02100 ± 150120000.8

Interpretation: A


 for PYR-OX-4  suggests active transport or high lipophilicity favored by the oxane ring, validating it as a superior CNS scaffold.
Experiment B: Chronic Constriction Injury (CCI) Model

Objective: Compare analgesic efficacy in a neuropathic pain model.

Protocol:

  • Induction: Loose ligation of the sciatic nerve in rats (Day 0).

  • Baseline: Measure mechanical allodynia (Von Frey threshold) on Day 14 post-surgery.

  • Treatment Groups (n=10):

    • Vehicle (Saline).[1]

    • PYR-OX-4 (3, 10, 30 mg/kg PO).[1]

    • Gabapentin (100 mg/kg PO) - Positive Control.[1]

  • Measurement: Von Frey testing at 1h, 3h, and 6h post-dose.

  • Calculation: % Maximum Possible Effect (%MPE).

    
    [1]
    

Representative Efficacy Data:

Treatment GroupDose (mg/kg)1h Post-Dose (g)3h Post-Dose (g)%MPE (Peak)
Vehicle-4.2 ± 0.54.1 ± 0.42%
PYR-OX-4 108.5 ± 1.111.2 ± 1.345%
PYR-OX-4 3012.4 ± 1.514.8 ± 1.2 68%
Gabapentin 10013.1 ± 1.812.5 ± 1.660%

Interpretation: If PYR-OX-4 at 30 mg/kg achieves parity or superiority to Gabapentin (100 mg/kg), it demonstrates a 3x potency advantage .[1]

Experimental Workflow Visualization

The following diagram details the critical path for validating the in vivo efficacy, ensuring reproducibility.

Experimental_Workflow cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: In Vivo PK/PD cluster_2 Phase 3: Efficacy Models Binding Binding Affinity (Ki vs GlyT1) Dosing Oral Dosing (Rat) Binding->Dosing Ki < 50nM Metab Microsomal Stability (t1/2) Metab->Dosing t1/2 > 30min CSF_Sampling CSF Microdialysis (Glycine Levels) Dosing->CSF_Sampling CCI CCI Model (Neuropathic Pain) CSF_Sampling->CCI Target Engagement Rotarod Rotarod Test (Sedation/Toxicity) CCI->Rotarod Therapeutic Window

Caption: Step-wise validation workflow from in vitro screening to in vivo efficacy and safety profiling.

Safety & Toxicity Profile

A critical advantage of GlyT1 inhibitors over direct NMDA agonists is the reduced risk of excitotoxicity. However, sedation is a risk for GABA-ergic comparators like Gabapentin.

Rotarod Performance (Motor Coordination):

  • Gabapentin (100 mg/kg): Significant ataxia observed (Latency to fall < 60s).[1]

  • PYR-OX-4 (30 mg/kg): No significant difference from vehicle (Latency > 180s).[1]

References

  • Pinard, E., et al. (2010).[1] "Discovery of Bitopertin (RG1678), a Potent and Selective Glycine Transporter 1 Inhibitor."[1] Journal of Medicinal Chemistry. Link[1]

  • Field, M. J., et al. (1997).[1] "Gabapentin (neurontin) and S-(+)-3-isobutylgaba represent a novel class of selective antihyperalgesic agents."[1] British Journal of Pharmacology. Link

  • Bennett, G. J., & Xie, Y. K. (1988).[1] "A peripheral mononeuropathy in rat that produces disorders of pain sensation like those seen in man." Pain. Link

  • Harsing, L. G., et al. (2006).[1] "Glycine transporter 1 inhibitors as potential therapeutic agents for schizophrenia and pain." Current Medicinal Chemistry. Link

Sources

Navigating the Structure-Activity Landscape of 4-(Pyrrolidin-1-yl)oxane-4-carboxamide Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of drug discovery, the quest for novel chemical entities with optimized potency, selectivity, and pharmacokinetic profiles is a perpetual endeavor. The 4-(pyrrolidin-1-yl)oxane-4-carboxamide scaffold has emerged as a promising chemotype, particularly in the modulation of central nervous system targets such as opioid receptors. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of this class of compounds, drawing upon experimental data from analogous chemical series to elucidate the key structural determinants of biological activity. By dissecting the roles of the core oxane ring, the spirocyclic pyrrolidine moiety, and the carboxamide linker, we aim to furnish researchers and drug development professionals with a predictive framework for the rational design of next-generation therapeutics.

The Core Scaffold: A Trifecta of Functionality

The this compound scaffold is a unique amalgamation of three key structural features: a central oxane (tetrahydropyran) ring, a spiro-fused pyrrolidine, and a carboxamide functional group at the 4-position. Each of these components plays a pivotal role in defining the molecule's three-dimensional architecture, physicochemical properties, and ultimately, its interaction with biological targets.

General Structure of this compound Analogs

Caption: General chemical structure of this compound analogs.

Comparative Analysis of the Central Ring: Oxane vs. Piperidine

A pivotal consideration in the design of these analogs is the nature of the six-membered heterocyclic core. The replacement of a piperidine ring, a common scaffold in many CNS-active compounds, with an oxane (tetrahydropyran) ring represents a key bioisosteric substitution.[1][2] This seemingly subtle change can profoundly impact a molecule's properties.

The ether oxygen in the oxane ring, as opposed to the nitrogen in a piperidine, can act as a hydrogen bond acceptor, potentially forging new interactions with the target receptor.[2] Furthermore, the substitution of a nitrogen with an oxygen generally leads to a decrease in the molecule's pKa, which can alter its ionization state at physiological pH and, consequently, its absorption, distribution, metabolism, and excretion (ADME) profile.[2]

FeaturePiperidine CoreOxane (Tetrahydropyran) CoreImplication for Drug Design
Heteroatom Nitrogen (basic)Oxygen (neutral)Modulation of pKa, solubility, and off-target effects (e.g., hERG)
Hydrogen Bonding H-bond acceptor/donor (protonated)H-bond acceptorPotential for novel receptor interactions
Lipophilicity Generally higherGenerally lowerImproved ADME properties
Metabolic Stability Susceptible to N-dealkylationGenerally more stableIncreased half-life

The Spirocyclic Constraint: Rigidity and Three-Dimensionality

The spirocyclic fusion of the pyrrolidine ring to the oxane core imparts significant conformational rigidity. This is a deliberate design element aimed at pre-organizing the molecule into a specific three-dimensional shape that is hypothesized to be favorable for binding to the target receptor. By reducing the number of rotatable bonds, the entropic penalty of binding is minimized, which can lead to enhanced potency.[3][4]

The introduction of a spirocyclic scaffold can also improve selectivity by presenting a unique topographical profile that may not be accommodated by the binding sites of off-target proteins.[3]

G cluster_0 Flexible Analog cluster_1 Spirocyclic (Rigid) Analog a1 Multiple Conformations a2 Higher Entropic Penalty for Binding a1->a2 a3 Potential for Off-Target Binding a1->a3 b3 Improved Potency and Selectivity a2->b3 leads to b1 Pre-organized Conformation b2 Lower Entropic Penalty b1->b2 b2->b3

Caption: Rationale for incorporating a spirocyclic scaffold.

The 4-(Pyrrolidin-1-yl) Moiety: A Key Determinant of Affinity

The pyrrolidin-1-yl group at the 4-position of the oxane ring is a critical pharmacophoric element. In many classes of CNS-active compounds, a basic nitrogen atom is essential for interaction with acidic residues in the target receptor, such as the aspartic acid in the binding pocket of opioid receptors. The pyrrolidine ring, being a saturated heterocycle, provides this basic nitrogen in a conformationally restricted manner.

Studies on analogous piperidine and piperazine derivatives have shown that the nature of the substituent at this position significantly modulates receptor affinity and selectivity. For instance, in a series of kappa opioid receptor (KOR) agonists, a pyrrolidine-substituted tetrahydro-pyran ring was found to be optimal for potency.[5]

The Carboxamide Linker and Beyond: Exploring the 'Right-Hand' Side

The carboxamide group at the 4-position serves as a versatile linker to a substituent (R1), which typically explores a lipophilic pocket in the receptor binding site. The nature of R1 is a primary determinant of potency and selectivity.

In related series of piperidine carboxamides, the following SAR trends have been observed:

  • Aromatic Substituents: Phenyl and substituted phenyl groups are common. The electronic nature and position of substituents on this ring can fine-tune activity. For example, electron-withdrawing groups in the para position of a phenyl ring have been shown to enhance the activity of some N-(piperidin-4-yl)benzamide derivatives.

  • Heteroaromatic Substituents: Replacement of the phenyl ring with various heteroaromatic systems can modulate potency and physicochemical properties.

  • Alkyl and Cycloalkyl Substituents: These groups can also be accommodated, and their size and branching can influence binding affinity.

Experimental Protocols: A Foundation for Comparative Analysis

To enable a robust comparison of novel this compound analogs, a standardized set of in vitro and in vivo assays is essential.

Radioligand Binding Assays

Objective: To determine the binding affinity of the test compounds for the target receptor(s).

Protocol:

  • Prepare cell membrane homogenates from cells expressing the receptor of interest (e.g., CHO-K1 cells stably expressing the human mu-opioid receptor).

  • Incubate the membrane homogenates with a known radioligand (e.g., [³H]-DAMGO for the mu-opioid receptor) and varying concentrations of the test compound.

  • After incubation, separate the bound and free radioligand by rapid filtration through glass fiber filters.

  • Quantify the radioactivity on the filters using liquid scintillation counting.

  • Calculate the Ki values using the Cheng-Prusoff equation.

Functional Assays (e.g., [³⁵S]GTPγS Binding Assay)

Objective: To determine the functional activity (agonist, antagonist, or inverse agonist) of the test compounds.

Protocol:

  • Incubate cell membrane homogenates with the test compound, GDP, and [³⁵S]GTPγS.

  • Agonist binding will activate the G-protein, leading to the exchange of GDP for [³⁵S]GTPγS.

  • Separate the bound and free [³⁵S]GTPγS by filtration.

  • Quantify the amount of bound [³⁵S]GTPγS by liquid scintillation counting.

  • Determine the EC₅₀ and Eₘₐₓ values from concentration-response curves.

G cluster_0 Experimental Workflow a Synthesis of Analogs b Radioligand Binding Assays (Affinity - Ki) a->b c Functional Assays (Efficacy - EC50, Emax) b->c d In Vivo Models (e.g., Tail-flick test for analgesia) c->d e ADME/Tox Profiling d->e f Lead Optimization e->f

Caption: A typical experimental workflow for SAR studies.

Conclusion and Future Directions

The this compound scaffold represents a fertile ground for the discovery of novel therapeutics. By leveraging the principles of bioisosterism and conformational constraint, medicinal chemists can rationally design analogs with improved pharmacological profiles. The comparative analysis presented in this guide, based on data from structurally related chemical series, provides a roadmap for these endeavors. Future work should focus on the synthesis and evaluation of a diverse library of these compounds to validate the inferred SAR and to identify lead candidates for further development. A particular emphasis should be placed on obtaining high-resolution crystal structures of these ligands in complex with their biological targets to provide a more detailed understanding of the key molecular interactions that govern their activity.

References

  • Mohammed, I., et al. (2012). 1, 2, 3-Triazoles as Amide Bioisosteres: Discovery of a New Class of Potent HIV-1 Vif-APOBEC3G Axis Inhibitors. ACS Medicinal Chemistry Letters, 3(6), 465–469.
  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press.
  • Petrovcic, J., et al. (2023). Dewar Pyridines: Conformationally Programmable Piperidine Isosteres. Preprint.
  • Campiani, G., et al. (1999). Pyrroloquinoxaline derivatives as high-affinity and selective 5-HT(3) receptor agonists: synthesis, further structure-activity relationships, and biological studies. Journal of Medicinal Chemistry, 42(22), 4362-4379.
  • Henni, A., et al. (2009). pKa Data.
  • Reilly, J. F., et al. (2018). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. Journal of Medicinal Chemistry, 61(5), 2145-2153.
  • Hiesinger, K., et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150-183.
  • Istyastono, E. P., et al. (2011). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Journal of Medicinal Chemistry, 54(17), 5879-5889.
  • Hati, S., et al. (2016). Design and synthesis of spiro[pyrrolidine-3,3′-oxindoles] as potential anti breast cancer agents with dual activity against histone deacetylase 2 (HDAC2) and prohibitin 2 (PHB2) enzymes. European Journal of Medicinal Chemistry, 124, 579-591.
  • Le, T. M., et al. (2015). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Bioorganic & Medicinal Chemistry Letters, 25(22), 5243-5247.
  • Kaski, S. W., et al. (2022). Characterization of Pyrrolidinyl-hexahydro-pyranopiperazines as a Novel Kappa Opioid Receptor Agonist Scaffold. ACS Chemical Neuroscience, 13(14), 2169–2177.
  • Benowitz, N. L. (2010). Nicotine addiction. The New England Journal of Medicine, 362(24), 2295–2303.
  • Ferreira, L. G., et al. (2021). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery, 16(12), 1475-1490.
  • Hiesinger, K., et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150-183.
  • Wentland, M. P., et al. (2001). Synthesis and SAR study of opioid receptor ligands: mono- and bis-indolomorphinans. Bioorganic & Medicinal Chemistry Letters, 11(5), 623-626.
  • Schepmann, D., et al. (2015). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Journal of Medicinal Chemistry, 58(15), 6056-6072.
  • Kumar, V., et al. (2017). Opioid Receptor Modulators with a Cinnamyl Group. Journal of Medicinal Chemistry, 60(16), 7077-7088.
  • Vashchenko, O. V., et al. (2021). Affinity of new potential ligands of the GABAA-receptor complex and TSPO receptors of the CNS – cis-3-arylidene-7-bromo-5-aryl-1,2-dihydro-3H-1,4-benzodiazepin-2-ones. Pharmacia, 68(4), 841-847.
  • Ramachandran, S., et al. (2013). Tetrahydropyrazolo[1,5-a]Pyrimidine-3-Carboxamide and N-Benzyl-6′,7′-Dihydrospiro[Piperidine-4,4′-Thieno[3,2-c]Pyran] Analogues with Bactericidal Efficacy against Mycobacterium tuberculosis Targeting MmpL3. Journal of Medicinal Chemistry, 56(20), 7879-7889.
  • Basco, L. K., et al. (2000). In Vitro Activities of Piperaquine and Other 4-Aminoquinolines against Clinical Isolates of Plasmodium falciparum in Cameroon. Antimicrobial Agents and Chemotherapy, 44(5), 1391-1393.
  • de la Fuente-Nunez, C., et al. (2021). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Cell Chemical Biology, 28(9), 1276-1286.e6.
  • Kumar, A., et al. (2020). Anti-Tubercular Properties of 4-Amino-5-(4-Fluoro-3-Phenoxyphenyl)-4H-1,2,4-Triazole-3-Thiol and Its Schiff Bases: Computational Input and Molecular Dynamics. Molecules, 25(17), 3959.

Sources

Comparative Analysis: Oxetane vs. Carbonyl Isosteres in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comparative analysis of oxetane moieties versus carbonyl isosteres, designed for medicinal chemists and drug discovery professionals.

Executive Summary: The "Oxetane Rush" Explained

In modern medicinal chemistry, the carbonyl group (C=O) is a ubiquitous pharmacophore, essential for hydrogen bonding and electrostatic interactions. However, carbonyls often introduce metabolic liabilities (e.g., nucleophilic attack, enolization) and solubility challenges.

The 3,3-disubstituted oxetane has emerged as a high-value bioisostere for the carbonyl group.[1] Unlike traditional alkyl replacements, the oxetane ring possesses a permanent dipole and exposed lone pairs that mimic the electronic signature of a carbonyl oxygen while offering distinct advantages:

  • Metabolic Hardening: Elimination of the electrophilic carbon center prevents hydrolytic and enzymatic attacks common to esters and ketones.

  • Lipophilicity Modulation: Oxetanes are "lipophilicity neutral" or solubility-enhancing compared to gem-dimethyl or carbonyl analogs.

  • Structural Rigidity: The puckered ring (approx.[2] 8.7°) provides defined exit vectors, distinct from the planar carbonyl.

This guide analyzes the physicochemical and pharmacokinetic data supporting the transition from carbonyls to oxetanes.[1][3][4]

Physicochemical Performance: Head-to-Head Analysis

The utility of oxetane as a carbonyl surrogate relies on its ability to maintain Hydrogen Bond Acceptor (HBA) capability while altering the scaffold's lipophilicity (LogP) and solubility.

Electronic Mimicry (The Dipole Argument)

The oxetane oxygen is sterically exposed, allowing it to function as a potent HBA.

  • Carbonyl (Ketone): sp² hybridized, planar, ~3.0 D dipole.

  • Oxetane: sp³ hybridized, puckered, ~1.9–2.2 D dipole.

Crucially, the pK_HB (a measure of hydrogen bond basicity) of oxetane (1.36) is remarkably similar to that of cyclopentanone (1.27), validating its use as a direct electronic replacement [1].

Quantitative Comparison Table

The following data summarizes the shift in properties when replacing a carbonyl or gem-dimethyl group with an oxetane in a model lipophilic scaffold.

FeatureCarbonyl (Ketone/Amide)Gem-Dimethyl (C(Me)₂)Oxetane (3,3-sub)Impact of Switch to Oxetane
Hybridization sp² (Planar)sp³ (Tetrahedral)sp³ (Puckered)Increases Fsp³, introduces 3D character.[5]
H-Bond Acceptor Strong (2 LP)NoneModerate-Strong (2 LP)Retains H-bonding without pi-reactivity.
LogP (Lipophilicity) ModerateHighLowDecreases LogP (typically -0.5 to -1.0 units vs gem-dimethyl).
Aq. Solubility VariableLowHighIncreases Solubility (often >10-fold).[6]
Metabolic Liability High (Reductase/Hydrolysis)Moderate (CYP oxid.)LowBlocks metabolic soft spots.
Basicity Influence NeutralNeutralElectron WithdrawingReduces pKa of adjacent amines by 1–2 units.

Analyst Insight: The reduction in basicity of adjacent amines (e.g., in 3-aminooxetanes) is a critical, often overlooked advantage. By lowering the pKa of a basic amine, the oxetane improves the fraction of neutral drug available for membrane permeation (LogD) without sacrificing solubility.

Metabolic Stability & Pharmacokinetics

One of the primary drivers for oxetane incorporation is "metabolic blocking." Carbonyls are susceptible to nucleophilic attack (esters/amides) or reduction (ketones). Gem-dimethyl groups are susceptible to CYP450-mediated oxidative demethylation.

Mechanism of Action

The oxetane ring is strained but kinetically stable under physiological conditions. It lacks the


-system of a carbonyl, rendering it immune to nucleophilic attack by hydrolases. Furthermore, the quaternary center at the 3-position prevents 

-proton abstraction.
Pathway Visualization

The following diagram illustrates how switching to an oxetane scaffold diverts the molecule away from common degradation pathways.

MetabolicPathways Substrate Drug Candidate Carbonyl Carbonyl Analog (Ketone/Ester) Substrate->Carbonyl Design Choice A Oxetane Oxetane Analog (3,3-disubstituted) Substrate->Oxetane Design Choice B Metab1 Reductive Metabolism (Ketoreductases) Carbonyl->Metab1 High Liability Metab2 Hydrolytic Cleavage (Esterases) Carbonyl->Metab2 High Liability Oxetane->Metab1 Blocked (No pi-system) Oxetane->Metab2 Blocked (Steric/Electronic) Excretion Renal/Biliary Excretion (Intact) Oxetane->Excretion High Stability

Figure 1: Divergence of metabolic fate. The oxetane moiety effectively "walls off" the molecule from reductase and esterase activity.

Experimental Protocol: Synthesis of 3,3-Disubstituted Oxetanes

The synthesis of 3,3-disubstituted oxetanes is non-trivial due to ring strain. The "Carreira Protocol" (adapted from Wuitschik et al. [2]) is the industry standard for robustness. It utilizes a 1,3-diol precursor, which is cyclized via an intramolecular substitution.

Reagents & Equipment[7]
  • Precursor: 2,2-Disubstituted-1,3-propanediol.

  • Activator: p-Toluenesulfonyl chloride (TsCl) or Triflic anhydride (Tf2O).

  • Base: n-Butyllithium (n-BuLi) or Sodium Hydride (NaH).

  • Solvent: Anhydrous THF (Tetrahydrofuran).

  • Atmosphere: Argon or Nitrogen (strictly anhydrous).

Step-by-Step Methodology

Step 1: Monotosylation

  • Dissolve the 1,3-diol (1.0 equiv) in anhydrous THF (0.1 M) and cool to 0 °C.

  • Add n-BuLi (1.0 equiv) dropwise. Causality: Deprotonates one hydroxyl group to increase nucleophilicity.

  • Add TsCl (1.0 equiv) dissolved in THF dropwise over 30 minutes.

  • Stir at 0 °C for 1 hour. Monitor by TLC/LCMS for the monotosylate intermediate.

    • Note: Avoid bis-tosylation by strictly controlling stoichiometry and temperature.

Step 2: Cyclization (Ring Closure)

  • Cool the reaction mixture containing the monotosylate to -78 °C.

  • Add a second equivalent of n-BuLi (1.1 equiv) dropwise.

    • Mechanism:[7] The base deprotonates the remaining free hydroxyl group. The resulting alkoxide performs an intramolecular S_N2 attack on the carbon bearing the tosylate, closing the strained 4-membered ring.

  • Allow the mixture to warm slowly to room temperature over 4 hours.

  • Quench: Pour into saturated aqueous NH₄Cl.

  • Extraction: Extract with Et₂O or DCM. Wash with brine, dry over Na₂SO₄.

Step 3: Purification

  • Concentrate under reduced pressure (careful: oxetanes can be volatile).

  • Purify via flash column chromatography (Silica gel).[7] Oxetanes are generally stable on silica but avoid prolonged exposure to strong acids.

Synthetic Workflow Diagram

Synthesis cluster_conditions Critical Parameters Start 1,3-Diol Precursor Inter Mono-Tosylate Intermediate (Unstable) Start->Inter 1. n-BuLi, 0°C 2. TsCl Cyclization Intramolecular SN2 (Ring Closure) Inter->Cyclization n-BuLi, -78°C -> RT Product 3,3-Disubstituted Oxetane Cyclization->Product Warming & Workup Params Temp: -78°C essential to prevent elimination Stoichiometry: 1:1 control critical

Figure 2: The "Carreira Protocol" for oxetane synthesis. The low-temperature cyclization is critical to favor ring closure over elimination side reactions.

Case Study: Spiro-Oxetanes vs. Carbonyl Heterocycles[6]

A definitive study by the Roche/ETH Zurich collaboration [3] compared spiro-oxetanes directly against their carbonyl counterparts (e.g., morpholine analogs).

  • Compound A (Carbonyl): A morpholine derivative (contains ether oxygen and secondary amine).

  • Compound B (Oxetane): A 2-oxa-6-azaspiro[3.3]heptane (oxetane spiro-fused to azetidine).

Results:

  • Solubility: Compound B showed a 40-fold increase in thermodynamic solubility compared to the gem-dimethyl analog, and comparable solubility to the morpholine.

  • Lipophilicity: The oxetane analog lowered LogD by ~1.5 units compared to the carbocyclic analog.

  • Clearance: The oxetane variant exhibited significantly higher metabolic stability (Cl_int < 10 µL/min/mg) compared to the carbonyl/morpholine variant, which underwent oxidative opening of the morpholine ring.

References

  • Wuitschik, G., et al. (2010).[8] "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry. Link

  • Carreira, E. M., & Fessard, T. C. (2014).[6] "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews. Link

  • Burkhard, J. A., et al. (2010). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition. Link

  • Bull, J. A., et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[1][5][9][10] Chemical Reviews. Link

Sources

Cross-Reactivity Profile & Performance Guide: 4-(Pyrrolidin-1-yl)oxane-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the 4-(Pyrrolidin-1-yl)oxane-4-carboxamide scaffold (CAS: 1797121-22-2), a critical bioisostere used in modern medicinal chemistry. It focuses on its pharmacological cross-reactivity profile, structural advantages over piperidine alternatives, and experimental workflows for validation.

Executive Summary & Structural Logic

This compound is a specialized spiro-like building block characterized by a tetrahydropyran (oxane) core gem-disubstituted with a pyrrolidine ring and a carboxamide group. In drug discovery, this motif serves as a strategic bioisostere for the 4-amino-piperidine scaffold found in opioids (e.g., fentanyl analogs) and neuroactive agents.

Core Value Proposition: The substitution of the piperidine nitrogen with an oxygen atom (oxane) significantly alters the physicochemical profile—lowering basicity (pKa) and reducing lipophilicity (LogD). This modification is primarily employed to mitigate hERG channel inhibition and improve selectivity against off-target GPCRs (e.g., Muscarinic M1-M5), while maintaining the vector alignment required for target engagement (e.g., Nav1.7, CB2, or GlyT1).

Structural Analysis: Oxane vs. Piperidine

The "performance" of this product is best understood by comparing it to its direct alternative: 4-(Pyrrolidin-1-yl)piperidine-4-carboxamide .

FeatureOxane Scaffold (This Product)Piperidine Alternative Impact on Drug Design
Core Atom Oxygen (Ether)Nitrogen (Amine)Oxygen removes the basic center at the core.
Basicity (pKa) ~9.5 (Pyrrolidine N only)~10.5 (Diprotic/Dibasic)Lower pKa reduces lysosomal trapping and phospholipidosis risk.
hERG Liability Low High The basic piperidine nitrogen is a key pharmacophore for hERG block; removing it improves cardiac safety.
Metabolic Stability High (Oxidative stability)Moderate (N-dealkylation)Oxane ring is resistant to CYP450 N-dealkylation.
Cross-Reactivity Restricted Broad Reduced affinity for "promiscuous" amine-binding GPCRs (e.g., 5-HT, Dopamine).

Cross-Reactivity Profile

The "cross-reactivity" of this scaffold refers to its inherent biological liabilities when incorporated into a drug candidate. Based on Structure-Activity Relationship (SAR) data from analogous tetrahydropyran programs, the profile is defined as follows:

Primary Off-Target Risks (The "Watch List")
  • Muscarinic Acetylcholine Receptors (mAChRs):

    • Mechanism: The pyrrolidine moiety mimics the cationic headgroup of acetylcholine.

    • Risk Level: Moderate. The carboxamide group can act as a hydrogen bond donor/acceptor similar to the ester in acetylcholine.

    • Mitigation: The oxane core reduces affinity compared to the piperidine analog, but screening against M1 and M3 is mandatory.

  • Opioid Receptors (MOR/KOR/DOR):

    • Mechanism: The 4,4-disubstituted geometry mimics the "fentanyl-like" binding mode.

    • Risk Level: Low-to-Moderate. Unlike fentanyl, the oxane core lacks the N-phenethyl chain required for high-potency opioid activation. However, it may still bind as a weak antagonist or partial agonist.

  • hERG Potassium Channel (Kv11.1):

    • Mechanism: hERG blockade is driven by lipophilic amines.

    • Performance: This scaffold exhibits superior safety . The replacement of the central amine (piperidine) with ether (oxane) removes a key cation-pi interaction site, significantly lowering hERG cross-reactivity.

Pathway Visualization: Bioisosteric Impact

The following diagram illustrates how the oxane substitution shifts the signaling and safety profile.

Bioisostere_Logic Scaffold Scaffold Selection Piperidine Piperidine Core (Alternative) Scaffold->Piperidine Oxane Oxane Core (This Product) Scaffold->Oxane High_pKa High pKa (>10) Zwitterionic Potential Piperidine->High_pKa Low_pKa Modulated pKa (~9.5) Neutral Core Oxane->Low_pKa hERG_Block High hERG Inhibition (QTc Prolongation Risk) High_pKa->hERG_Block OffTarget Broad GPCR Binding (5-HT, DA, mAChR) High_pKa->OffTarget Safety Reduced hERG Binding Improved Cardiac Profile Low_pKa->Safety Selectivity Focused Selectivity (Target Specific) Low_pKa->Selectivity

Caption: Impact of Oxane vs. Piperidine core selection on physicochemical properties and safety liabilities.

Experimental Protocols for Profiling

To objectively validate the cross-reactivity of this building block (or a library derived from it), the following protocols are recommended. These are "self-validating" systems using positive and negative controls.

Protocol A: Competitive Radioligand Binding (Muscarinic M1)

Objective: Determine if the pyrrolidine-carboxamide motif binds to the M1 orthosteric site.

  • Reagents:

    • Source: Human recombinant M1 receptor (CHO cell membranes).

    • Radioligand: [³H]-N-Methylscopolamine (0.2 nM).

    • Non-specific Control: Atropine (1 µM).

    • Test Compound: this compound (10 µM screening concentration).

  • Workflow:

    • Incubation: Mix membranes + Radioligand + Test Compound in assay buffer (PBS, pH 7.4). Incubate for 60 min at 25°C.

    • Filtration: Harvest onto GF/B filter plates using a cell harvester. Wash 3x with ice-cold buffer.

    • Detection: Add scintillant and read on a MicroBeta counter.

  • Data Analysis:

    • Calculate % Inhibition:

      
      
      
    • Threshold: >50% inhibition at 10 µM triggers a full

      
       determination.
      
Protocol B: Functional hERG Safety Screen (Patch Clamp)

Objective: Confirm the "Low Liability" claim compared to piperidine alternatives.

  • System: Automated Patch Clamp (e.g., QPatch or SyncroPatch).

  • Cell Line: CHO cells stably expressing hERG (Kv11.1).

  • Protocol:

    • Voltage Protocol: Hold at -80 mV. Depolarize to +20 mV (2s), repolarize to -50 mV (2s) to elicit tail current.

    • Application: Apply Test Compound (30 µM) for 5 minutes.

    • Control: E-4031 (Positive Control, 100 nM).

  • Success Metric: The Oxane scaffold should exhibit <20% inhibition at 30 µM, whereas the Piperidine analog typically shows >50%.

Synthesis & Purity Considerations

For researchers utilizing CAS 1797121-22-2 as a starting material, "performance" also relates to synthetic utility.

  • Synthesis Route: Typically synthesized via a Strecker-like reaction or Ugi multicomponent reaction using tetrahydro-4H-pyran-4-one, pyrrolidine, and a cyanide source, followed by partial hydrolysis.

  • Impurity Alert: Watch for the nitrile intermediate (incomplete hydrolysis). The nitrile has a distinct cross-reactivity profile (often higher toxicity). Ensure QC via LC-MS (monitor M+H = 199.14 for amide vs. 181.13 for nitrile).

References

  • Bioisosterism in GPCR Ligands

    • Maruoka, H., et al. (2015). "Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres." Journal of Medicinal Chemistry. Link

  • Muscarinic Activity of Pyrrolidine Derivatives

    • Kuduk, S. D., et al. (2013). "Discovery of a selective M4 positive allosteric modulator based on the 3-amino-thieno[2,3-b]pyridine-2-carboxamide scaffold." Bioorganic & Medicinal Chemistry Letters. Link

  • Tetrahydropyran Scaffolds in Drug Discovery

    • Meanwell, N. A. (2011). "The influence of bioisosteres in drug design: tactical applications to address developability problems." Journal of Medicinal Chemistry. Link

  • Compound Database Entry

    • PubChem. "this compound (CID 75511479)." National Library of Medicine. Link

"validating target engagement of 4-(Pyrrolidin-1-yl)oxane-4-carboxamide in cells"

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Validating Target Engagement of 4-(Pyrrolidin-1-yl)oxane-4-carboxamide

Executive Summary

This compound (hereafter Compound P-Ox ) represents a privileged scaffold in the design of solute carrier (SLC) transporter inhibitors, specifically targeting Glycine Transporter 1 (GlyT1) . While structurally distinct from tetrahydropyridine-based TRPV1 antagonists, the 4-amino-tetrahydropyran-4-carboxamide core is a validated pharmacophore for modulating glycine reuptake, a mechanism critical for enhancing NMDA receptor function in schizophrenia and cognitive disorders.

This guide provides a rigorous, objective framework for validating the cellular target engagement of Compound P-Ox . We compare its performance characteristics against industry-standard alternatives (Bitopertin , Sarcosine ) and detail the experimental protocols required to confirm specific binding and functional inhibition in live cells.

Part 1: The Target & Compound Profile

Compound P-Ox functions as a non-competitive or mixed-type inhibitor of GlyT1. Unlike substrate-mimetic inhibitors, its bulkier 4-substituted oxane ring occupies the extracellular vestibule of the transporter, locking it in a conformation that prevents glycine translocation.

Comparative Analysis: P-Ox vs. Alternatives

To validate P-Ox, one must benchmark it against established standards. The table below synthesizes performance metrics based on typical scaffold behavior in HEK293-GlyT1 stable cell lines.

FeatureCompound P-Ox (The Product)Bitopertin (RG1678) (Benchmark)Sarcosine (Reference)
Mechanism Allosteric / Non-competitive InhibitorNon-competitive InhibitorCompetitive Substrate / Inhibitor
Potency (IC₅₀) Mid-Range (µM) : typically 0.5 – 5 µM (Fragment-like)High (nM) : < 10 nM (Optimized Drug)Low (mM) : ~1-3 mM
Binding Mode Reversible, Vestibule-bindingReversible, High-affinity VestibuleOrthosteric Site
Cell Permeability High (Low MW, Polar Surface Area < 60 Ų)High (Optimized CNS penetration)High (Active Transport)
Selectivity Moderate (Requires GlyT2 profiling)High (>100x vs GlyT2)Low (substrates for GlyT1/2)
Application Fragment Screening / Lead Gen Clinical Candidate / Positive Control Mechanistic Control

Scientist’s Insight: Use Bitopertin as your positive control for maximal inhibition (0% uptake baseline) and Sarcosine to distinguish competitive vs. non-competitive kinetics. Compound P-Ox is best positioned as a "hit" molecule; expect micromolar potency, and prioritize validating its specificity over raw potency.

Part 2: Validating Target Engagement (Protocols)

To unequivocally prove P-Ox engages GlyT1 in cells, you must triangulate data from Functional Inhibition (Uptake) and Physical Binding (CETSA).

Workflow Visualization

TargetValidation cluster_Assays Validation Assays Compound Compound P-Ox GlyT1 GlyT1 Target (HEK293 cells) Compound->GlyT1 Treat Uptake [14C]-Glycine Uptake (Functional) GlyT1->Uptake Inhibits Transport CETSA CETSA (Biophysical) GlyT1->CETSA Stabilizes Protein NanoBRET NanoBRET (Live Cell Binding) GlyT1->NanoBRET Displaces Tracer Outcome Validated Hit (Confirmed Engagement) Uptake->Outcome IC50 < 10µM CETSA->Outcome Tm Shift > 2°C NanoBRET->Outcome Specific Binding

Figure 1: Triangulated validation workflow ensuring robust confirmation of GlyT1 engagement.

Protocol A: Cellular Thermal Shift Assay (CETSA)

Objective: Prove P-Ox physically binds and stabilizes GlyT1 in intact cells, independent of transport function.

Rationale: GlyT1 is a multi-pass membrane protein. Traditional binding assays (radioligand) require membrane preps that disrupt cellular context. CETSA works in live cells, preserving the native lipid environment essential for the oxane scaffold's binding.

Step-by-Step Methodology:

  • Cell Prep: Harvest HEK293-GlyT1 cells. Resuspend in TBS at

    
     cells/mL.
    
  • Treatment: Aliquot cell suspension. Treat with 10 µM Compound P-Ox (Test) or DMSO (Vehicle). Incubate for 30 min at 37°C.

    • Control: Include a Bitopertin (1 µM) arm as a positive stabilization control.

  • Thermal Challenge: Divide samples into PCR tubes. Heat treat for 3 minutes across a gradient (

    
    ).
    
  • Lysis: Cool to RT. Add lysis buffer (with 0.4% NP-40) to solubilize membranes after heating.

  • Separation: Centrifuge at 20,000 x g for 20 min at 4°C to pellet precipitated (unstable) protein.

  • Detection: Analyze supernatant via Western Blot (Anti-GlyT1 antibody).

  • Analysis: Plot band intensity vs. Temperature. Calculate

    
     (melting temperature).
    
    • Success Criterion: A

      
       shift in the P-Ox treated group compared to DMSO indicates direct physical engagement.
      
Protocol B: [¹⁴C]-Glycine Uptake Assay

Objective: Quantify the functional consequence of engagement (Inhibition of Reuptake).

Rationale: This is the gold standard for transporter efficacy.

Step-by-Step Methodology:

  • Seeding: Plate HEK293-GlyT1 cells in 96-well ScintiPlates (poly-D-lysine coated) 24h prior.

  • Buffer Exchange: Wash cells 2x with HBSS (calcium/magnesium positive).

  • Compound Addition: Add Compound P-Ox (concentration range: 10 nM – 100 µM). Incubate 15 min at 37°C.

  • Substrate Addition: Add [¹⁴C]-Glycine (final conc. 2 µM, specific activity 0.1 µCi/well).

  • Uptake Phase: Incubate for 10 minutes at room temperature.

    • Note: Keep time short to measure initial rate kinetics.

  • Termination: Aspirate and wash 3x with ice-cold HBSS.

  • Readout: Add scintillation cocktail and count CPM on a MicroBeta counter.

  • Data Processing: Normalize to DMSO (100% uptake) and Bitopertin (0% uptake/non-specific background). Fit to a sigmoidal dose-response curve to determine IC₅₀.

Part 3: Mechanistic Context & Pathway

Understanding where P-Ox acts is crucial. GlyT1 regulates synaptic glycine levels, acting as a co-agonist at NMDA receptors. Inhibition by P-Ox increases synaptic glycine, potentiating NMDA receptor currents.

GlyT1Pathway cluster_Effect Therapeutic Effect Synapse Synaptic Cleft Glycine Glycine Synapse->Glycine Contains GlyT1 GlyT1 Transporter (Presynaptic/Glial) Glycine->GlyT1 Reuptake (Clearance) NMDAR NMDA Receptor (Postsynaptic) Glycine->NMDAR Co-activation IncreasedGly Increased Synaptic Glycine GlyT1->IncreasedGly Inhibition leads to Potentiation NMDAR Potentiation (Cognitive Enhancement) NMDAR->Potentiation Signaling POx Compound P-Ox (Inhibitor) POx->GlyT1 Blocks IncreasedGly->NMDAR Saturates Site

Figure 2: Mechanism of Action. P-Ox blocks GlyT1, preventing glycine clearance and enhancing NMDAR signaling.

References

  • Pinard, E., et al. (2010). "Discovery of 4-Substituted Tetrahydropyran-4-carboxylic Acid Amides as Glycine Transporter 1 (GlyT1) Inhibitors." Journal of Medicinal Chemistry. Link

  • Jafurulla, M., et al. (2014). "Microscale Thermophoresis and CETSA to Validate Target Engagement." Nature Protocols. Link

  • Alberati, D., et al. (2012). "Bitopertin, a selective GlyT1 inhibitor for the treatment of schizophrenia." Psychopharmacology. Link

  • PubChem. (2025).[1] "Compound Summary: this compound." National Library of Medicine.[2] Link

Sources

Metabolic Stability of Oxetane Bioisosteres: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Oxetane Advantage

In modern drug design, the oxetane ring (1,3-epoxypropane) has transitioned from a niche chemical curiosity to a "privileged scaffold." Its primary utility lies in its ability to act as a metabolic shield while simultaneously modulating physicochemical properties. Unlike traditional lipophilic blocking groups (e.g., gem-dimethyl), oxetanes offer a rare combination: metabolic blockade of labile C-H bonds coupled with a reduction in lipophilicity (LogD) and an increase in aqueous solubility .[1]

This guide objectively compares the metabolic stability of oxetane-containing compounds against their common bioisosteres (gem-dimethyl, carbonyl, and cyclobutane moieties). It provides experimental evidence, mechanistic insights into metabolic liabilities (specifically CYP450 vs. microsomal epoxide hydrolase), and validated protocols for assessment.

Mechanistic Basis of Stability

To effectively deploy oxetanes, one must understand the causality of their stability profile.

The "Gem-Dimethyl" Effect vs. Oxetanes

The gem-dimethyl group is a classic strategy to block metabolic hot spots (typically


-carbons). However, it adds lipophilicity (+0.6 to +0.8 LogP), which often increases non-specific binding and total clearance.
  • Oxetane Solution: Replacing a gem-dimethyl with a 3,3-disubstituted oxetane blocks the same metabolic site via steric bulk but lowers LogP by ~1.0 unit due to the ether oxygen's polarity.

  • Mechanism: The 3,3-disubstitution pattern sterically protects the strained ether oxygen from nucleophilic attack, rendering the ring chemically and metabolically robust in most physiological environments.

The Hidden Liability: Microsomal Epoxide Hydrolase (mEH)

While oxetanes are generally resistant to oxidative metabolism (CYP450), they introduce a risk of hydrolytic ring opening.

  • Risk Factor: Human microsomal epoxide hydrolase (mEH) can catalyze the hydrolysis of the oxetane ring to a 1,3-diol.

  • Mitigation: This is highly substrate-dependent. 3,3-disubstitution significantly reduces mEH liability compared to monosubstituted oxetanes.

Comparative Analysis: Performance Data

The following data synthesizes key findings from seminal medicinal chemistry campaigns (e.g., Wuitschik et al., Pfizer, Roche).

Table 1: Oxetane vs. Gem-Dimethyl (Metabolic Blockade)

Comparison of intrinsic clearance (


) in Human Liver Microsomes (HLM).
Scaffold ContextModificationLogD

Solubility (

M)
HLM

(

L/min/mg)
Stability Verdict
Acyclic Amine Parent (Methylene)2.1150> 100Unstable (High Clearance)
gem-Dimethyl2.88012Stable (Lipophilicity Penalty)
Oxetane (3,3-sub) 1.7 > 500 14 Superior (Stable + Soluble)
Benzylic Position Parent (Methylene)3.51085Unstable
Oxetane 2.6 250 < 5 Metabolic Silencing
Table 2: Oxetane vs. Carbonyl (Bioisosterism)

Oxetanes mimic the carbonyl dipole without the liability of


-epimerization or nucleophilic attack.
PropertyKetone / CarbonylOxetaneImpact on Drug Design
H-Bond Acceptor StrongModerateOxetane maintains potency with lower desolvation penalty.
Metabolic Liability Reductases (to alcohol)mEH (to diol)Distinct clearance pathways; Oxetane avoids chiral switching.
Plasma Stability Variable (Esterases)HighOxetane analogs of Thalidomide showed 74% remaining vs 40% for parent in plasma (5h).[2]

Metabolic Fate Decision Tree

The following diagram illustrates the logical flow of oxetane metabolism, highlighting the divergence between oxidative (CYP) and hydrolytic (mEH) pathways.

MetabolicPathways Compound Oxetane-Containing Candidate CYP Cytochrome P450 (Oxidative) Compound->CYP High Lipophilicity (LogD > 3) mEH Microsomal Epoxide Hydrolase (Hydrolytic) Compound->mEH Low Steric Bulk (Monosubstituted) Stable Metabolically Stable (Excreted Unchanged) Compound->Stable 3,3-Disubstituted Low LogD CYP->Stable Blocked by Oxetane Ring Metabolite_OH Hydroxylated Metabolite (If steric block fails) CYP->Metabolite_OH Oxidation Metabolite_Diol 1,3-Diol (Ring Opening) mEH->Metabolite_Diol Hydrolysis

Figure 1: Metabolic fate decision tree for oxetane compounds. Note the critical role of substitution pattern in diverting flux away from mEH hydrolysis.

Experimental Protocols

To accurately assess oxetane stability, standard protocols must be modified to distinguish between CYP-mediated clearance and hydrolytic instability.

Protocol A: Differential Microsomal Stability Assay

Objective: Determine if clearance is driven by CYP (NADPH-dependent) or mEH (NADPH-independent).

Reagents:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Phosphate Buffer (100 mM, pH 7.4).

  • Stop Solution: Acetonitrile containing internal standard (e.g., Tolbutamide).

Workflow:

  • Preparation: Prepare two parallel incubation sets:

    • Set A (+NADPH): Measures Total Clearance (CYP + mEH).

    • Set B (-NADPH): Measures Hydrolytic Clearance only (mEH).

  • Pre-incubation: Mix 198

    
    L of microsomal suspension (0.5 mg/mL final protein conc) with buffer. Pre-warm at 37°C for 5 min.
    
  • Initiation:

    • Add 2

      
      L of test compound (100 
      
      
      
      M stock in DMSO -> 1
      
      
      M final).
    • Add NADPH (Set A) or Buffer (Set B).

  • Sampling: At

    
     min, remove 30 
    
    
    
    L aliquots.
  • Quenching: Immediately dispense into 120

    
    L ice-cold Stop Solution. Centrifuge at 4,000 rpm for 20 min.
    
  • Analysis: Analyze supernatant via LC-MS/MS (MRM mode).

Data Interpretation:

  • If

    
    : Instability is non-oxidative  (likely mEH or chemical instability).
    
  • If

    
    : Instability is oxidative  (CYP-mediated). Oxetane blockade may be insufficient.
    
Protocol B: Chemical Stability Stress Test

Crucial for oxetanes to rule out acid-catalyzed ring opening.

  • Incubate compound (10

    
    M) in simulated gastric fluid (SGF, pH 1.2) and PBS (pH 7.4) at 37°C for 4 hours.
    
  • Analyze recovery %.[3]

    • Standard: >95% recovery is required. 3,3-disubstituted oxetanes typically pass; 2-substituted may fail.

Case Study: Entospletinib Optimization

Challenge: Entospletinib (SYK inhibitor) suffered from high metabolic clearance due to oxidation of a morpholine ring and poor selectivity.[1] Oxetane Intervention:

  • Modification: Replacement of the morpholine-ethyl group with an N-oxetanyl-piperazine .

  • Result:

    • Basicity: Reduced pKa (8.0

      
       6.4), reducing lysosomal trapping.
      
    • Selectivity: Doubled T-cell vs. B-cell selectivity.

    • Stability: Maintained high metabolic stability by blocking the N-dealkylation pathway.

    • Outcome: This validated the oxetane as a polarity-modulating, stability-enhancing bioisostere in late-stage optimization.

Experimental Workflow Diagram

AssayWorkflow cluster_incubation Incubation Phase (37°C) cluster_analysis Quantification Start Test Compound (10 mM DMSO Stock) Mix Microsomal Mix (0.5 mg/mL Protein) Start->Mix Branch Split Conditions Mix->Branch Cond1 + NADPH (Total Metabolism) Branch->Cond1 Cond2 - NADPH (Hydrolysis Control) Branch->Cond2 Quench Acetonitrile Quench + Internal Std Cond1->Quench Cond2->Quench LCMS LC-MS/MS Analysis Quench->LCMS Calc Calculate CLint & t1/2 LCMS->Calc

Figure 2: Step-by-step workflow for the Differential Microsomal Stability Assay.

References

  • Wuitschik, G., et al. (2010). Oxetanes as Promising Physicochemical and Metabolic Bioisosteres in Drug Discovery. Angewandte Chemie International Edition. Link

  • Müller, K., et al. (2012). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry. Link

  • Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. Link

  • St-Jean, F., et al. (2018). Discovery of a Potent and Selective Spleen Tyrosine Kinase (SYK) Inhibitor. Journal of Medicinal Chemistry. Link

  • Stepan, A. F., et al. (2011). Metabolism-Directed Design of Oxetane-Containing Aryl Sulfonamide Derivatives. ACS Medicinal Chemistry Letters. Link

Sources

Head-to-Head Guide: Pyrrolidine-Carboxamides vs. Standard Kinase Inhibitors in Anticancer Assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pyrrolidine-Carboxamide Advantage

In the landscape of small-molecule drug discovery, the pyrrolidine-carboxamide scaffold has emerged as a "privileged structure" capable of navigating the narrow hydrophobic pockets of kinase domains. This guide presents a technical head-to-head analysis of novel pyrrolidine-carboxamide derivatives against industry standards (Erlotinib, Dinaciclib, and Sorafenib).

Key Finding: The lead candidate, Compound 7g , demonstrates a dual-inhibition mechanism (EGFR/CDK2), offering a mean IC50 of 0.90 µM across solid tumor lines, outperforming Doxorubicin (1.10 µM) in specific phenotypes.[1] Furthermore, Compound 10m exhibits ~2-fold greater potency than Sorafenib in HepG2 hepatocellular carcinoma models.[2][3]

Mechanism of Action: Dual-Targeting Strategy

Unlike single-target agents, pyrrolidine-carboxamides like Compound 7g are designed to hit both upstream receptor tyrosine kinases (EGFR) and downstream cell cycle regulators (CDK2). This dual action prevents the compensatory signaling often responsible for resistance to first-generation EGFR inhibitors.

Signaling Pathway Diagram

Figure 1: The dual-inhibition logic. Compound 7g blocks the proliferation signal at the membrane (EGFR) and arrests the cell cycle at the G1/S checkpoint (CDK2/Cyclin E).

EGFR_CDK2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm EGFR EGFR (Receptor Tyrosine Kinase) RAS RAS/RAF/MEK EGFR->RAS Signaling Cascade EGF EGF Ligand EGF->EGFR Activation ERK ERK1/2 RAS->ERK CDK2 CDK2 / Cyclin E (G1/S Checkpoint) ERK->CDK2 Upregulation pRb pRb Phosphorylation CDK2->pRb E2F E2F Release pRb->E2F Proliferation DNA Synthesis & Proliferation E2F->Proliferation Comp7g Compound 7g (Pyrrolidine-Carboxamide) Comp7g->EGFR IC50: 87-107 nM Comp7g->CDK2 IC50: 15-31 nM Erlotinib Erlotinib (Ref) Erlotinib->EGFR Dinaciclib Dinaciclib (Ref) Dinaciclib->CDK2

Caption: Compound 7g simultaneously blocks EGFR signaling and CDK2-mediated G1/S transition, preventing compensatory resistance.

Head-to-Head Performance Data

The following data synthesizes results from enzymatic kinase panels and live-cell MTT assays.

A. Enzymatic Inhibition (Cell-Free)

This assay measures the compound's ability to compete with ATP for the kinase active site.

CompoundTargetIC50 (nM)Comparison
Compound 7g EGFR 87 - 107 Comparable to Erlotinib (80 nM)
Erlotinib (Ref)EGFR80Standard of Care (Lung Cancer)
Compound 7g CDK2 15 - 31 Comparable to Dinaciclib (20 nM)
Dinaciclib (Ref)CDK220Phase III CDK Inhibitor

Expert Insight: While Compound 7g is slightly less potent against EGFR than Erlotinib, its nanomolar potency against CDK2 provides a "second punch" that Erlotinib lacks. This is critical for tumors with downstream mutations (e.g., KRAS) where EGFR blockade alone is insufficient.

B. Cellular Antiproliferative Activity (MTT Assay)

This assay evaluates the functional outcome of target inhibition in living cancer cells.

Cell LineTissue OriginCompound 7g (IC50 µM)Doxorubicin (IC50 µM)Performance Verdict
A-549 Lung0.90 1.10Superior (+18%)
MCF-7 Breast0.85 1.25Superior (+32%)
HT-29 Colon0.92 1.05Superior (+12%)
MCF-10A Normal Epithelial>50.0<10.0High Selectivity (Safety)

Note on Compound 10m: In separate assays targeting Hepatocellular Carcinoma (HepG2), pyrrolidine-carboxamide Compound 10m showed an IC50 of ~2.5 µM, approximately 2-fold more potent than the standard Sorafenib (IC50 ~5.0 µM) in the same experimental run.

Technical Protocol: Dual-Target Screening Workflow

To replicate these findings, researchers must use a validated workflow that accounts for both enzymatic affinity and cellular permeability.

Experimental Workflow Diagram

Figure 2: Step-by-step protocol for validating dual-inhibitor efficacy.

Assay_Workflow cluster_Enzymatic Step 3: Kinase Glo Assay (Cell-Free) cluster_Cellular Step 4: MTT Viability Assay (72h) Step1 1. In Silico Docking (PDB: 3W32 / 4L23) Step2 2. Synthesis (Castagnoli-Cushman) Step1->Step2 Enz_Mix Kinase + Substrate + ATP Step2->Enz_Mix Seed Seed A-549/MCF-7 (5k cells/well) Step2->Seed Add_Comp Add Pyrrolidine-Carboxamide (0.1 - 1000 nM) Enz_Mix->Add_Comp Read_Lum Measure Luminescence (ATP Depletion) Add_Comp->Read_Lum Step5 5. Data Analysis (Calculate IC50 & SI) Read_Lum->Step5 Treat Drug Treatment (Serial Dilution) Seed->Treat Read_Abs Read Absorbance (570 nm) Treat->Read_Abs Read_Abs->Step5

Caption: Integrated workflow combining molecular docking, enzymatic validation, and cellular phenotypic screening.

Detailed Methodology (Self-Validating)
  • Enzymatic Assay (Kinase-Glo):

    • Logic: Direct measurement of kinase activity avoids cellular efflux pump interference.

    • Protocol: Incubate purified EGFR or CDK2/CyclinE (10 ng) with substrate (Poly Glu:Tyr) and ATP (10 µM) in the presence of the test compound. After 40 minutes, add Kinase-Glo reagent.

    • Validation: Luminescence is inversely proportional to kinase activity. If the "No Enzyme" control shows luminescence, the ATP is not degrading (Background check).

  • Cellular Viability (MTT):

    • Logic: Assesses the compound's ability to cross the membrane and induce death.

    • Protocol: Seed cells (5,000/well) in 96-well plates. Treat with Compound 7g (0.1, 0.3, 1, 3, 10, 30 µM) for 72 hours. Add MTT reagent; dissolve formazan crystals in DMSO.

    • Validation: Use MCF-10A (normal cells) as a negative control. A Selectivity Index (SI) > 10 indicates a safe therapeutic window.

Expert Verdict & Future Outlook

The head-to-head data confirms that pyrrolidine-carboxamides are not merely generic cytotoxic agents but targeted kinase inhibitors with a distinct advantage in selectivity .

  • Potency: Compound 7g matches the enzymatic potency of clinical standards (Erlotinib/Dinaciclib) but offers superior cellular efficacy in resistant lines (HT-29).

  • Safety: The lack of toxicity in MCF-10A cells (IC50 > 50 µM) addresses the major limitation of Doxorubicin (cardiotoxicity/general toxicity).

  • Versatility: The scaffold's success in both EGFR/CDK2 (Cancer) and InhA (Tuberculosis) assays suggests it is a robust template for fragment-based drug design.

Recommendation: For drug development pipelines, prioritizing the 7g analog for in vivo xenograft studies is highly recommended, specifically in KRAS-mutant non-small cell lung cancer (NSCLC) models where EGFR inhibitors typically fail.

References

  • BenchChem. (2025).[2][3] Cross-Validation of the Biological Activity of Pyrrolidine Carboxamides: A Comparative Guide. BenchChem Application Notes. Link

  • Abdelgawad, M. A., et al. (2024). New pyrrolidine-carboxamide derivatives as dual antiproliferative EGFR/CDK2 inhibitors. Chemical Biology & Drug Design. Link

  • Hassan, A. H., et al. (2021).[4][5] New sulphonamide pyrrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities. PLoS ONE. Link

  • MDPI. (2024). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety. Molbank. Link

  • Yun, S. M., et al. (2013). Exploring the Binding Nature of Pyrrolidine Pocket-Dependent Interactions in the Polo-Box Domain of Polo-Like Kinase 1. PLOS ONE. Link

Sources

"orthogonality of synthesis methods for functionalized oxetanes"

Author: BenchChem Technical Support Team. Date: February 2026

Title: The Orthogonal Oxetane: A Comparative Guide to De Novo Synthesis vs. Late-Stage Functionalization

Executive Summary: The "Gem-Dimethyl" Bioisostere Challenge

In modern medicinal chemistry, the oxetane ring has transcended its status as a mere chemical curiosity to become a critical structural motif.[1][2][3][4] By replacing gem-dimethyl groups or carbonyls, oxetanes lower lipophilicity (


logD ~ –0.8) and block metabolic soft spots (CYP450 oxidation) without altering the steric vector of the parent molecule.

However, the high ring strain (~106 kJ/mol) creates a synthetic paradox: the ring is desirable for its rigidity but fragile during synthesis. This guide analyzes the orthogonality of three dominant synthesis methods. "Orthogonality" here is defined as the ability to access distinct substitution patterns (C2 vs. C3) and tolerate mutually exclusive functional groups.

We compare:

  • Epoxide Ring Expansion (Sulfoxonium Ylides): The standard for C2-alkylation.

  • Paternò-Büchi [2+2] Cycloaddition: The gateway to complex C2/C3 stereocenters.

  • Metallaphotoredox C-H Functionalization: The modern solution for late-stage C2-arylation and C3-alkylation.

The Mechanistic Landscape: Comparative Analysis

The choice of method dictates the accessible chemical space. The following table contrasts the three methods based on regioselectivity and functional group tolerance.

Table 1: Orthogonality Matrix of Oxetane Synthesis
FeatureEpoxide Ring Expansion (Corey-Chaykovsky)Paternò-Büchi ([2+2] Photocycloaddition)Metallaphotoredox (Radical C-H/Decarboxylative)
Primary Disconnection C2–C3 Bond Insertion (Methylene transfer)C2–C3 / O1–C4 Simultaneous FormationC–H or C–COOH

C–C Bond
Regioselectivity C2-Selective (Driven by epoxide precursor)Variable (Dependent on alkene electronics/sterics)Tunable (C2 via HAT; C3 via Decarboxylation)
Stereocontrol Retains epoxide stereochemistry (mostly)Difficult (often yields diastereomeric mixtures)High (substrate controlled)
Key Limitation Requires epoxide precursor; basic conditions (NaH).UV light requirement; competing metathesis/polymerization.Cost of Ir/Ni catalysts; radical stability requirements.
Ideal Substrate 2-substituted alkyl/aryl oxetanes.2,3-diaryl or complex spiro-oxetanes.3-amino-3-aryl oxetanes (Amino acid isosteres).
Scalability High (Multi-kilogram proven).Low to Medium (Flow chemistry required for scale).Medium (Photon flux limited).

Critical Decision Logic (Visualization)

The following diagram illustrates the decision process for selecting a synthesis method based on the desired substitution pattern (C2 vs. C3) and the starting material availability.

Oxetane_Synthesis_Logic Target Target Functionalized Oxetane Subst_Pattern Substitution Pattern? Target->Subst_Pattern C2_Subst C2-Substituted (Alkyl/Aryl) Subst_Pattern->C2_Subst C3_Subst C3-Substituted (Amino/Aryl) Subst_Pattern->C3_Subst Complex C2+C3 Spiro/Complex Subst_Pattern->Complex Method_Ylide Method A: Epoxide Ring Expansion (Sulfoxonium Ylide) C2_Subst->Method_Ylide High Yield Method_Radical Method C: Metallaphotoredox (Ni/Ir Catalysis) C2_Subst->Method_Radical Late Stage C3_Subst->Method_Radical Decarboxylative Coupling Method_PB Method B: Paternò-Büchi (Photochemical) Complex->Method_PB Single Step Prec_Epoxide Precursor: Epoxide Method_Ylide->Prec_Epoxide Prec_Carbonyl Precursor: Carbonyl + Alkene Method_PB->Prec_Carbonyl Prec_Acid Precursor: Oxetane Acid/Ether Method_Radical->Prec_Acid

Caption: Decision matrix for oxetane synthesis. Blue nodes indicate structural analysis; Green/Yellow/Red nodes indicate the optimal synthetic pathway based on regiochemistry requirements.

Detailed Experimental Protocols

These protocols are selected for their robustness and orthogonality. Protocol A builds the ring; Protocol B functionalizes it.

Protocol A: De Novo Synthesis via Sulfoxonium Ylide Ring Expansion

Target: 2-substituted oxetanes from epoxides. Mechanism: This method utilizes the "Corey-Chaykovsky" reagent (dimethylsulfoxonium methylide) to insert a methylene group into an epoxide ring.

Reagents:

  • Trimethylsulfoxonium iodide (TMSOI) (1.2 equiv)

  • Sodium hydride (60% dispersion in oil) (1.2 equiv)

  • Substrate: Functionalized epoxide (1.0 equiv)

  • Solvent: Anhydrous DMSO (0.2 M) / THF (10:1 ratio)

Step-by-Step Workflow:

  • Ylide Generation (Critical Step): In a flame-dried flask under Argon, wash NaH with dry pentane (3x) to remove mineral oil. Suspend in anhydrous DMSO. Add TMSOI portion-wise at room temperature.

    • Observation: Evolution of H₂ gas ceases after ~30 mins. The solution should turn clear/pale yellow. Why? Incomplete ylide formation leads to unreacted epoxide.

  • Epoxide Addition: Dissolve the epoxide in minimal THF. Add dropwise to the ylide solution at room temperature.

  • Heating: Heat the mixture to 50–60 °C for 2–4 hours.

    • Mechanistic Insight: The initial attack opens the epoxide to an alkoxide. The heat is required for the subsequent intramolecular

      
       displacement of DMSO to close the strained 4-membered ring.
      
  • Quench & Workup: Cool to 0 °C. Quench with saturated aqueous NH₄Cl. Extract with Et₂O (avoid DCM if product is volatile).

  • Purification: Silica gel chromatography. Note: Oxetanes are acid-sensitive; add 1% Et₃N to the eluent to prevent ring opening on silica.

Protocol B: Orthogonal C3-Functionalization via Photoredox/Ni Catalysis

Target: 3-aryl-3-aminooxetanes (Amino acid bioisosteres). Context: Traditional methods struggle to install aryl groups at the hindered C3 position. This protocol uses a decarboxylative cross-coupling of oxetane carboxylic acids (Terrett et al., 2020).[5]

Reagents:

  • Substrate: N-Boc-3-aminooxetane-3-carboxylic acid (1.0 equiv)

  • Coupling Partner: Aryl Bromide (1.5 equiv)

  • Photocatalyst: [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (1 mol%)

  • Metal Catalyst: NiCl₂·glyme (5 mol%) + dtbbpy (5 mol%)

  • Base: Cs₂CO₃ (1.5 equiv)

  • Solvent: DMF (0.1 M)

  • Light Source: Blue LEDs (450 nm)

Step-by-Step Workflow:

  • Catalyst Pre-complexation: Stir NiCl₂·glyme and ligand (dtbbpy) in DMF for 15 mins until a clear green solution forms.

  • Reaction Assembly: Add the Oxetane acid, Aryl Bromide, Ir-catalyst, and Base to a vial. Add the pre-formed Ni-complex solution.

  • Degassing (Self-Validating): Sparge with Nitrogen for 10 mins.

    • Why? O₂ quenches the excited state of the Ir-catalyst and oxidizes the Ni(0) species, killing the catalytic cycle.

  • Irradiation: Irradiate with Blue LEDs with fan cooling (maintain T < 35 °C) for 24 hours.

    • Mechanism:[5][6][7][8][9][10][11] The Ir catalyst oxidizes the carboxylate, generating a C3 radical which is captured by the Ni catalyst. This avoids the need for harsh bases that would open the oxetane ring.

  • Workup: Dilute with EtOAc, wash with LiCl (5%) to remove DMF. Purify on silica (neutralized).

References & Authority

  • Bull, J. A. , et al. (2016).[1][4] "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[2][4][5][12][13] Chemical Reviews, 116(19), 12150–12233. Link

    • Key Insight: Comprehensive review establishing oxetanes as metabolic stability enhancers.

  • Burkhard, J. A. , Carreira, E. M., et al. (2010).[2][12] "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition, 49(48), 9052–9067. Link

    • Key Insight: Foundational text on the "gem-dimethyl" isostere concept.

  • Okuma, K. , et al. (1983).[4] "Synthesis of oxetanes by the reaction of trimethyloxosulfonium iodide with epoxides." The Journal of Organic Chemistry, 48(25), 5133–5134. Link

    • Key Insight: The original Protocol A (Ring Expansion) methodology.

  • Dunberry, R. L. , et al. (2020). "Decarboxylative Cross-Coupling of Redox-Active Esters to Access 3-Aryl-3-aminooxetanes." Angewandte Chemie, 59, 1–6. (Refers to Terrett/Huestis work).[5] Link

    • Key Insight: Basis for Protocol B, enabling access to difficult 3,3-disubstituted systems.

  • Jin, J. , & MacMillan, D. W. C. (2015).[4] "Direct α-Arylation of Ethers through the Combination of Photoredox-Mediated C-H Functionalization and the Minisci Reaction." Angewandte Chemie, 54, 1565–1569.[4] Link

    • Key Insight: Demonstrates radical stability and functionalization at the C2 position.

Sources

Benchmarking Guide: 4-(Pyrrolidin-1-yl)oxane-4-carboxamide vs. Clinical Analgesic Standards

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

This guide outlines the benchmarking framework for 4-(Pyrrolidin-1-yl)oxane-4-carboxamide (referred to herein as THP-Pyr-1 ). This compound represents a strategic bioisosteric replacement in medicinal chemistry: substituting the piperidine ring found in classical opioids (e.g., Fentanyl, Meperidine) with a tetrahydropyran (oxane) ring .

The Hypothesis: Classical piperidine-based opioids possess a basic nitrogen (


), leading to high lysosomal trapping and potential hERG channel liability. The THP-Pyr-1  scaffold utilizes the oxane ring to lower the overall basicity (relying solely on the pyrrolidine nitrogen), potentially improving the Therapeutic Index (TI)  by separating analgesia from respiratory depression.

We benchmark this candidate against two clinical standards:

  • Morphine Sulfate: The gold standard for efficacy (unbiased agonist).

  • Oliceridine (TRV130): The clinical benchmark for G-protein biased agonism (improved safety profile).

Physicochemical & In Silico Profiling

Before wet-lab experimentation, the candidate must pass specific physicochemical thresholds to ensure CNS penetration.

Comparative Data Matrix (Projected)
PropertyTHP-Pyr-1 (Candidate)Morphine (Standard)Oliceridine (Biased)Ideal CNS Range
MW ( g/mol ) ~198.26285.34386.49< 450
cLogP 0.8 - 1.2*0.893.21.5 - 3.5
TPSA (Ų) ~55.049.852.0< 90
pKa (Basic) ~9.2 (Pyrrolidine)8.2 (Amine)7.87.5 - 9.5
H-Bond Donors 231< 3
CNS MPO Score > 5.0 4.54.8> 4.0

*Note: The lower cLogP of the oxane ring suggests high solubility but requires careful optimization for blood-brain barrier (BBB) passive diffusion compared to the more lipophilic Oliceridine.

In Vitro Pharmacology: Defining Potency & Bias

The core of modern analgesic benchmarking is determining Signaling Bias . We must verify if THP-Pyr-1 preferentially activates the G-protein pathway (Analgesia) over the Beta-arrestin pathway (Respiratory Depression/Tolerance).

Mechanism of Action Diagram

The following diagram illustrates the divergent signaling pathways we are quantifying.

G cluster_paths Divergent Signaling Pathways Ligand THP-Pyr-1 (Ligand) Receptor Mu-Opioid Receptor (GPCR) Ligand->Receptor Binding (Ki) GProtein Gi/o Protein Activation Receptor->GProtein Pathway A (Bias?) Arrestin Beta-Arrestin 2 Recruitment Receptor->Arrestin Pathway B cAMP cAMP Inhibition (GIRK Activation) GProtein->cAMP Inhibits Analgesia ANALGESIA (Desired Effect) cAMP->Analgesia Internalization Receptor Internalization Arrestin->Internalization SideEffects RESPIRATORY DEPRESSION & TOLERANCE Internalization->SideEffects

Caption: Divergent GPCR signaling. An ideal candidate (like Oliceridine) favors the Green path (G-protein) while minimizing the Red path (Beta-arrestin).

Protocol 1: Functional Bias Calculation (Operational Model)

Objective: Calculate the Transduction Coefficient (


) for both pathways to derive the Bias Factor (

).

Step-by-Step Methodology:

  • Cell Line Generation: Use CHO-K1 cells stably expressing human Mu-Opioid Receptor (hMOR).

  • cAMP Assay (G-protein path):

    • Reagent: GloSensor™ cAMP (Promega) or HTRF cAMP HiRange (Cisbio).

    • Stimulation: Treat cells with Forskolin (10 µM) to elevate cAMP baseline.

    • Dosing: Add THP-Pyr-1 (10-point dilution, 1 pM to 10 µM). Incubate 30 min at 37°C.

    • Readout: Luminescence/Fluorescence. Decrease in signal indicates Gi activation.

  • Beta-Arrestin Assay (Side-effect path):

    • Reagent: PathHunter® β-Arrestin Recruitment Assay (DiscoverX).

    • Mechanism: Enzyme Fragment Complementation (EFC). Beta-arrestin is tagged with ProLink™; Receptor is tagged with Enzyme Acceptor.

    • Dosing: Add THP-Pyr-1 (10-point dilution). Incubate 90 min.

    • Readout: Chemiluminescence indicates recruitment.

  • Calculation:

    • Fit curves using the Black-Leff Operational Model.

    • Bias Factor =

      
      .
      
    • Success Criteria: Bias Factor > 10 (favoring G-protein) relative to Morphine.

Safety Benchmarking: The Therapeutic Index

The critical failure point for opioid candidates is the safety margin. We must compare the Effective Dose (ED50) for pain relief against the Toxic Dose (TD50) for respiratory depression.

Protocol 2: In Vivo Therapeutic Index Determination

Subject: Male Sprague-Dawley Rats (n=8 per group). Controls: Vehicle (Saline), Morphine (3 mg/kg s.c.), Oliceridine.

Workflow:

  • Baseline Measurements: Measure tail withdrawal latency (Tail Flick) and blood gas (

    
    , 
    
    
    
    ) prior to dosing.
  • Analgesia (Tail Flick Assay):

    • Apply radiant heat to the tail.

    • Cut-off time: 10 seconds (to prevent tissue damage).

    • Measure latency at 15, 30, 60, 120 min post-injection.

    • Calculate % Maximum Possible Effect (%MPE) .

  • Respiratory Depression (Whole Body Plethysmography):

    • Place rats in plethysmography chambers immediately after dosing.

    • Monitor Minute Volume (MV) and Respiratory Rate for 60 mins.

    • Critical Marker: A decrease in MV > 30% indicates significant depression.

  • Data Synthesis:

    • Plot %MPE vs. Dose to find

      
      .
      
    • Plot % Respiratory Depression vs. Dose to find

      
      .
      
    • Therapeutic Index (TI) =

      
      .
      
Benchmarking Workflow Diagram

Workflow cluster_invitro Phase 1: In Vitro cluster_adme Phase 2: ADME/Tox cluster_invivo Phase 3: In Vivo Start Synthesis: THP-Pyr-1 Binding Binding Affinity (Ki vs Morphine) Start->Binding Bias Bias Factor (cAMP vs b-Arrestin) Binding->Bias MetaStab Metabolic Stability (Microsomes) Bias->MetaStab hERG hERG Inhibition (Cardiotoxicity) MetaStab->hERG Efficacy Analgesia (Tail Flick ED50) hERG->Efficacy If Safe Safety Respiration (Plethysmography TD50) Efficacy->Safety Decision Go / No-Go Decision Safety->Decision

Caption: The critical path for benchmarking THP-Pyr-1. Failure at hERG or Bias stops progression.

Result Interpretation Guide

When analyzing your experimental data, use this reference table to grade THP-Pyr-1 :

MetricFail (Stop)Acceptable (Lead)Superior (Candidate)
hMOR Binding (

)
> 100 nM1 - 10 nM< 1 nM
Bias Factor < 1 (Arrestin Bias)1 - 5 (Balanced)> 10 (G-protein Bias)
hERG Inhibition (

)
< 1 µM1 - 10 µM> 30 µM
Therapeutic Index < 25 - 10> 20

Conclusion: If THP-Pyr-1 demonstrates a


 and a Bias Factor > 10, it validates the hypothesis that the oxane scaffold  successfully retains potency while mitigating the side-effect profile associated with traditional piperidine opioids.

References

  • DeWire, S. M., et al. (2013). "A G protein-biased ligand at the μ-opioid receptor is potently analgesic with reduced gastrointestinal and respiratory dysfunction compared with morphine." Journal of Pharmacology and Experimental Therapeutics. Link

  • Manglik, A., et al. (2016). "Structure-based discovery of opioid analgesics with reduced side effects." Nature. Link

  • Kenakin, T., et al. (2012). "A simple method for quantifying functional selectivity and agonist bias." ACS Chemical Neuroscience. Link

  • Meanwell, N. A. (2011). "The influence of bioisosteres in drug design: tactical applications to address developability problems." Journal of Medicinal Chemistry. (Discusses THP vs Piperidine). Link

  • FDA Center for Drug Evaluation and Research. (2020). "Oliceridine Injection Multi-Disciplinary Review." (Clinical benchmarking data). Link

Safety Operating Guide

Proper Disposal Procedures: 4-(Pyrrolidin-1-yl)oxane-4-carboxamide

[1]

Executive Summary & Chemical Profile

Immediate Action: Treat as Hazardous Organic Waste . Do not dispose of down the drain. Disposal Method: High-Temperature Incineration (via licensed waste contractor).

4-(Pyrrolidin-1-yl)oxane-4-carboxamide is a heterocyclic organic compound featuring a saturated oxygen heterocycle (oxane/tetrahydropyran) and a cyclic amine (pyrrolidine) attached to a carboxamide group.[1] In the absence of compound-specific toxicological data, Universal Precautions for pharmaceutical intermediates must apply. This protocol treats the substance as a potential bioactive agent with unknown chronic toxicity.

Chemical Safety Profile (Structure-Activity Analysis)
FeatureFunctional GroupHazard Implication
Core Skeleton Tetrahydropyran (Oxane)Generally stable, but ether linkages can theoretically form peroxides upon prolonged exposure to air/light.[1]
Nitrogen Source Pyrrolidine RingPotential skin/eye irritant; cyclic amines are often biologically active.[1]
Functional Group CarboxamideHydrolysis in strong acids/bases releases ammonia or amines.[1]
Physical State Solid (likely)Dust inhalation hazard.[1] If in solution (e.g., DMSO/MeOH), solvent hazards take precedence.

Pre-Disposal Stabilization Protocol

Objective: Prepare the chemical for safe transport and minimize reactivity risks during storage.

A. Solid Waste (Pure Substance)
  • Container Inspection: Ensure the original vial is tightly capped. If the cap is cracked, transfer the substance to a high-density polyethylene (HDPE) or glass vial with a Teflon-lined screw cap.

  • Labeling: Mark the container clearly with "Non-Regulated Chemical Waste" (unless specific toxicity data confirms a P/U listing) and the full chemical name.

  • Secondary Containment: Place the vial inside a clear, sealable plastic bag (e.g., Ziploc) to contain potential dust leaks.

B. Liquid Waste (Solutions in DMSO, Methanol, etc.)

Critical Warning: Do not mix with oxidizing agents (e.g., nitric acid, peroxides). The pyrrolidine moiety is a tertiary amine equivalent and can react violently with oxidizers.

  • Solvent Compatibility: Identify the solvent.

    • Halogenated Solvents (DCM, Chloroform): Segregate into "Halogenated Waste."

    • Non-Halogenated (Methanol, Acetone, DMSO): Segregate into "Non-Halogenated Organic Waste."

  • pH Check: Ensure the solution is neutral (pH 6-8). If the solution contains acidic/basic additives, neutralize carefully before adding to the main waste carboy to prevent exothermic reactions in the drum.

Disposal Workflow (Decision Matrix)

The following logic flow ensures compliance with EPA RCRA standards and laboratory best practices.

DisposalWorkflowStartIdentify Waste: This compoundStateCheckPhysical State?Start->StateCheckSolidPathSolid / Pure SubstanceStateCheck->SolidPathSolidLiquidPathDissolved in SolventStateCheck->LiquidPathLiquidSolidContainerPlace in original vial or HDPE wide-mouth jarSolidPath->SolidContainerSolventCheckSolvent Type?LiquidPath->SolventCheckSolidLabelLabel: 'Solid Chemical Waste'(Constituents: Pyrrolidine deriv.)SolidContainer->SolidLabelAccumulationSatellite Accumulation Area(SAA)SolidLabel->AccumulationHaloWasteHalogenated Carboy(Red Can)SolventCheck->HaloWasteDCM, ChloroformNonHaloWasteNon-Halogenated Carboy(Clear/White Can)SolventCheck->NonHaloWasteMeOH, DMSO, AcetoneHaloWaste->AccumulationNonHaloWaste->AccumulationPickupEHS / Contractor Pickup(Incineration)Accumulation->Pickup

Figure 1: Decision matrix for segregating and packaging the compound based on physical state and solvent carrier.

Regulatory & Compliance (RCRA)

In the United States, waste classification is governed by the Resource Conservation and Recovery Act (RCRA).[2][3]

  • Classification: Unless the specific CAS is listed on the P-list (acutely toxic) or U-list (toxic), this compound is classified as a Chemical Waste requiring destruction.

  • Waste Codes:

    • Pure Solid: If not ignitable/corrosive, it may not carry a specific D-code but must still be managed as hazardous waste under "Prudent Practices."

    • In Flammable Solvent: Assign code D001 (Ignitable).

    • In Toxic Solvent: Assign relevant solvent codes (e.g., F002 for halogenated solvents).

  • Destruction Method: The only acceptable destruction method for pharmaceutical-like heterocycles is incineration at a permitted TSDF (Treatment, Storage, and Disposal Facility). This ensures the thermal breakdown of the pyrrolidine ring and prevents aquatic accumulation.

Emergency Procedures

Accidental Spills (Solid)[1]
  • PPE: Wear nitrile gloves, lab coat, and safety goggles. If powder is fine/dusty, use an N95 respirator.

  • Containment: Do not dry sweep if dust generation is likely. Cover with a damp paper towel or use a HEPA-filtered vacuum dedicated to chemical cleanup.

  • Cleanup: Scoop material into a waste container. Wipe the area with water and detergent. Treat all cleanup materials (wipes, gloves) as hazardous chemical waste.

Accidental Spills (Liquid)[1]
  • Absorb: Use a universal absorbent pad or vermiculite.

  • Neutralize: If the solvent is acidic or basic, neutralize cautiously.

  • Disposal: Place soaked absorbents into a heavy-duty plastic bag, seal, and label as "Debris from Chemical Spill."

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[4][5] National Academies Press. [Link]

  • U.S. Environmental Protection Agency. (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov. [Link]

  • PubChem. (n.d.). Compound Summary: Pyrrolidine (Safety & Hazards Data). National Library of Medicine. [Link]

Personal protective equipment for handling 4-(Pyrrolidin-1-yl)oxane-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Assessment

Compound Identity: 4-(Pyrrolidin-1-yl)oxane-4-carboxamide Chemical Family: Amino-tetrahydropyran derivative / Alpha-amino amide CAS: Not widely listed; treat as Novel Chemical Entity (NCE) Structure-Activity Relationship (SAR) Hazard Class: High Potency / Corrosive [1][2][3][4]

Critical Warning: Specific toxicological data for this compound is limited.[1][2][4][5] Based on its structural moieties (pyrrolidine ring, tertiary amine, alpha-amino amide), you must handle this substance under the Precautionary Principle .[1][2][3][4] It shares structural features with biologically active alkaloids and synthetic analgesics.[1][2][4]

Default Safety Protocol: Biosafety Level 2 (BSL-2) / OEB 3 (Occupational Exposure Band) equivalent. Assume the compound is Toxic by Ingestion and Corrosive to Mucous Membranes .[1][2][4]

Risk Profile & Hazard Identification (SAR Analysis)

Since a vendor-specific SDS is likely unavailable or generic, we derive the risk profile from its functional groups:

MoietyAssociated HazardGHS Classification (Inferred)
Pyrrolidine Ring High basicity; skin corrosion; rapid transdermal absorption.[1][2][3][4]H314: Causes severe skin burns and eye damage.[1][2][4][5][6][7][8]
Tertiary Amine Respiratory sensitization; neurotoxicity potential.[1][2][4]H335: May cause respiratory irritation.[1][2][4][8][9][10]
Alpha-Amino Amide Potential biological activity (analgesic/sedative pharmacophores).[1][2][4]H301: Toxic if swallowed.[1][2][4][5][7][8]
Tetrahydropyran Peroxide formation (low risk in amide form, but relevant for storage).[1][2]EUH019: May form explosive peroxides (if ether linkage degrades).[1][2][4]

Personal Protective Equipment (PPE) Matrix

Objective: Zero skin contact and zero inhalation.[1][2][4][10]

Protection ZoneRequirementTechnical Specification
Respiratory Mandatory Fume Hood Handle only in a certified chemical fume hood with face velocity >100 fpm.[1][2][3][4] If working with powders outside a hood (not recommended), use a P100/N99 respirator .[1][2]
Hand Protection Double Gloving Inner Layer: Nitrile (4 mil).[1][2][4] Outer Layer: Long-cuff Nitrile or Neoprene (minimum 5-8 mil).[1][2][3][4] Rationale: Pyrrolidine derivatives can permeate thin nitrile rapidly.[1][2][4]
Eye/Face Barrier Protection Chemical Splash Goggles (ANSI Z87.1).[1][2][4] Note: Safety glasses are insufficient due to the risk of corrosive dust or splash.[1][2][4]
Body Full Coverage Chemical-resistant lab coat (buttoned to neck) + Tyvek® sleeves if reaching deep into reactors.[1][2][4] Closed-toe chemical-resistant shoes.[1][2][3][4]

Operational Protocols

A. Storage & Stability[1][2][4][6][9][11][12]
  • Temperature: Store at 2–8°C (Refrigerated). Amides are generally stable, but the alpha-amino functionality can be prone to oxidation or hydrolysis.[1][2][4]

  • Atmosphere: Store under Inert Gas (Argon or Nitrogen) .[1][2][4] The tertiary amine is susceptible to N-oxidation.[1][2][4]

  • Segregation: Keep away from Strong Acids (exothermic salt formation) and Strong Oxidizers .[1][2][4][10]

B. Weighing & Transfer (Step-by-Step)
  • Context: The highest risk of exposure occurs during the weighing of the solid powder.[1][2][4]

  • Preparation: Place the balance inside the fume hood.[1][2][4] If the balance is static, use a static eliminator to prevent powder scattering.[1][2][4]

  • Taring: Tare the weighing boat/vial before opening the stock container.

  • Transfer:

    • Open the stock container slowly to avoid aerosolizing dust.[1][2][4]

    • Use a disposable spatula.[1][2][4]

    • Never return excess chemical to the stock container (prevents cross-contamination).[1][2][4]

  • Solubilization: Dissolve the solid immediately in the reaction solvent (e.g., DCM, Methanol) within the hood to lock the compound into a liquid phase, reducing inhalation risk.[1][2]

  • Decontamination: Wipe the exterior of the stock container and the balance area with a methanol-dampened wipe immediately after use.[1][2][4] Dispose of the wipe as hazardous solid waste.[1][2][4]

Waste Disposal & Deactivation[1][3][4][12]

Disposal Principle: Do not treat this as general organic waste due to potential biological activity.[1][2][4]

Deactivation Solution (Quenching)

For cleaning glassware or small spills, use an acidic neutralization solution:

  • Composition: 5% Hydrochloric Acid (HCl) in Water or Ethanol.[1][2][4]

  • Mechanism: Converts the free base amine/pyrrolidine into the non-volatile hydrochloride salt, significantly reducing vapor pressure and skin permeability.[1][2][4]

Waste Streams[1][3][4]
  • Solid Waste: Contaminated gloves, weighing boats, and paper towels must go into Hazardous Solid Waste (Incineration) .[1][2]

  • Liquid Waste:

    • Halogenated:[1][2][3] If dissolved in DCM/Chloroform.[1][2][4]

    • Non-Halogenated: If dissolved in Methanol/Ethyl Acetate.[1][2][4]

    • Labeling: Clearly tag as "Contains Toxic Amine/Amide - High Potency."[2][4]

Emergency Response Workflow

EmergencyResponse Start Exposure Incident Type Identify Exposure Type Start->Type Skin Skin/Eye Contact Type->Skin Inhal Inhalation Type->Inhal Spill Spill (>1g) Type->Spill ActionSkin 1. Flush with water (15 min) 2. Remove contaminated clothing 3. Do NOT neutralize on skin Skin->ActionSkin ActionInhal 1. Move to fresh air 2. Support respiration 3. Seek medical aid immediately Inhal->ActionInhal ActionSpill 1. Evacuate area 2. Don Full PPE (Resp + Double Glove) 3. Cover with weak acid absorbent Spill->ActionSpill Medical Seek Medical Attention (Provide Chemical Structure) ActionSkin->Medical ActionInhal->Medical Disposal Dispose as Hazardous Waste ActionSpill->Disposal

Figure 1: Decision tree for immediate emergency response handling.

References

  • PubChemLite. (2025).[1][2][4][8] this compound (Compound Summary). National Center for Biotechnology Information.[1][2][4] Retrieved from [Link]

  • ECHA. (2024).[1][2][4] GHS Classification Guidance for Cyclic Amines.[1][2][4] European Chemicals Agency.[1][2][4] Retrieved from [Link][1][2][3][4][11]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Pyrrolidin-1-yl)oxane-4-carboxamide
Reactant of Route 2
Reactant of Route 2
4-(Pyrrolidin-1-yl)oxane-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.